molecular formula C8H18O B14301260 3-Ethoxy-2-methylpentane CAS No. 121637-08-9

3-Ethoxy-2-methylpentane

Cat. No.: B14301260
CAS No.: 121637-08-9
M. Wt: 130.23 g/mol
InChI Key: KMRZNLASOHZEMA-UHFFFAOYSA-N
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Description

3-Ethoxy-2-methylpentane is an organic compound with the molecular formula C8H18O and an average mass of 130.231 Da . It is an ether derivative that can be synthesized via the Williamson ether synthesis, a method common for preparing unsymmetrical ethers from an alkoxide and an alkyl halide . As a tertiary ether, this compound falls into a class of chemicals that have been extensively studied for their utility as high-octane oxygenate additives in gasoline, where they promote cleaner combustion . While specific applications for this compound are not detailed in the public domain, its structural similarity to other tertiary ethers suggests potential value in materials science research, organic synthesis as a solvent or intermediate, and in fuel science investigations . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use. Researchers should consult relevant safety data sheets prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

121637-08-9

Molecular Formula

C8H18O

Molecular Weight

130.23 g/mol

IUPAC Name

3-ethoxy-2-methylpentane

InChI

InChI=1S/C8H18O/c1-5-8(7(3)4)9-6-2/h7-8H,5-6H2,1-4H3

InChI Key

KMRZNLASOHZEMA-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C)OCC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Ethoxy-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-2-methylpentane is an aliphatic ether characterized by an ethoxy group attached to the third carbon of a 2-methylpentane (B89812) backbone. As with many ethers, its relative inertness and physical properties make it a subject of interest as a potential solvent or chemical intermediate. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and characterization methodologies. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key analyses.

Chemical and Physical Properties

The properties of this compound are dictated by its molecular structure, which features a polar C-O-C bond and nonpolar alkyl groups. This combination influences its boiling point, solubility, and reactivity.

Tabulated Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Computed Properties

PropertyValueSource
IUPAC Name This compoundComputed by LexiChem 2.6.6[1]
Molecular Formula C₈H₁₈OPubChem[1]
Molecular Weight 130.23 g/mol PubChem[1]
CAS Number 121637-08-9PubChem[1]
Canonical SMILES CCC(C(C)C)OCCPubChem[1]
InChIKey KMRZNLASOHZEMA-UHFFFAOYSA-NPubChem[1]
XLogP3-AA (LogP) 2.7PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 4PubChem[1]
Exact Mass 130.135765193 DaPubChem[1]
Topological Polar Surface Area 9.2 ŲPubChem[1]

Table 2: Experimental Physical Properties

PropertyValueSource
Melting Point -109 to -107 °CSigma-Aldrich SDS
Boiling Point 120 to 122 °CSigma-Aldrich SDS
Density 0.835 g/cm³ at 25 °CSigma-Aldrich SDS
Solubility

Ethers with up to three carbon atoms are water-soluble due to their ability to form hydrogen bonds with water. However, as the number of carbon atoms increases, the hydrocarbon portion of the molecule becomes more dominant, leading to a decrease in water solubility. This compound, with eight carbon atoms, is expected to have low solubility in water but should be miscible with common organic solvents such as ethanol, diethyl ether, and acetone.

Synthesis and Reactivity

Synthesis: Williamson Ether Synthesis

A common and versatile method for the preparation of unsymmetrical ethers like this compound is the Williamson ether synthesis. This reaction proceeds via an S\textsubscript{N}2 mechanism, involving the nucleophilic attack of an alkoxide on a primary alkyl halide.

For the synthesis of this compound, the reaction would involve the reaction of sodium ethoxide with 3-bromo-2-methylpentane, or sodium 2-methylpentan-3-oxide with ethyl bromide. To favor the S\textsubscript{N}2 pathway and minimize elimination side reactions, it is preferable to use the less sterically hindered alkyl halide. Therefore, the reaction of sodium 2-methylpentan-3-oxide with ethyl bromide is the more favorable route.

Reactivity

Ethers are generally considered to be unreactive compounds, which contributes to their utility as solvents. The C-O-C linkage is stable towards most bases, oxidizing agents, and reducing agents. However, ethers can undergo cleavage of the C-O bond under harsh conditions, typically with strong acids such as HBr and HI at elevated temperatures.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

Materials:

  • 2-methylpentan-3-ol

  • Sodium hydride (NaH)

  • Anhydrous diethyl ether

  • Ethyl bromide

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride in mineral oil.

  • Wash the sodium hydride with anhydrous diethyl ether to remove the mineral oil.

  • Add anhydrous diethyl ether to the flask, followed by the dropwise addition of 2-methylpentan-3-ol from the dropping funnel.

  • After the addition is complete, stir the mixture at room temperature until the evolution of hydrogen gas ceases.

  • Cool the resulting sodium 2-methylpentan-3-oxide solution in an ice bath.

  • Add ethyl bromide dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Determination of Boiling Point (ASTM D1078)

Apparatus:

  • Distillation flask

  • Condenser

  • Thermometer calibrated for partial immersion

  • Heat source (e.g., heating mantle)

  • Receiving graduate

Procedure:

  • Place a measured volume of this compound into the distillation flask along with a few boiling chips.

  • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned correctly in the neck of the flask, just below the side arm leading to the condenser.

  • Begin heating the flask to induce boiling.

  • Record the temperature at which the first drop of distillate falls from the condenser tip as the initial boiling point.

  • Continue distillation at a steady rate and record the temperature at which the last of the liquid evaporates from the bottom of the flask as the final boiling point.

  • The boiling range is the temperature interval between the initial and final boiling points.

Determination of Density (ASTM D4052)

Apparatus:

  • Digital density meter with an oscillating U-tube

  • Syringe or autosampler for sample injection

Procedure:

  • Calibrate the digital density meter with dry air and a certified reference standard (e.g., pure water) at the desired temperature (e.g., 25 °C).

  • Introduce a small, bubble-free aliquot of this compound into the oscillating U-tube of the density meter.

  • The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.

  • The density is calculated automatically by the instrument based on the calibration data.

  • Perform multiple measurements to ensure accuracy and report the average value.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple, diastereotopic protons. Key signals would include a triplet and a quartet for the ethoxy group, and several overlapping multiplets for the pentyl and methyl groups.

  • ¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an ether is the strong C-O stretching vibration, which typically appears in the region of 1050-1150 cm⁻¹. The spectrum would also show C-H stretching and bending vibrations for the alkyl groups.

  • Mass Spectrometry (MS): The electron ionization mass spectrum would show a molecular ion peak (M⁺) at m/z = 130. Fragmentation would likely involve cleavage of the C-O bonds and loss of alkyl fragments.

Logical Relationships of Chemical Properties

The following diagram illustrates the relationship between the molecular structure of this compound and its key chemical properties.

G Figure 1: Interrelation of this compound Properties cluster_structure Molecular Structure cluster_physical Physical Properties cluster_chemical Chemical Properties Structure This compound C8H18O BoilingPoint Boiling Point (120-122 °C) Structure->BoilingPoint Molecular Weight & Weak Polarity Density Density (0.835 g/cm³) Structure->Density Atomic Composition & Packing Solubility Low Water Solubility Structure->Solubility Dominant Nonpolar Alkyl Groups Reactivity Relatively Inert (Cleavage with strong acids) Structure->Reactivity Stable C-O-C Bond Synthesis Williamson Ether Synthesis Structure->Synthesis Functional Group Transformation

Figure 1: Interrelation of this compound Properties

Conclusion

This compound is a simple aliphatic ether with well-defined physical properties that are consistent with its molecular structure. Its synthesis can be readily achieved through the Williamson ether synthesis. While generally unreactive, it can undergo cleavage under specific, harsh conditions. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with or considering the use of this compound in their applications. Further research to obtain and publish detailed experimental spectroscopic data would be beneficial for the scientific community.

References

An In-depth Technical Guide on 3-Ethoxy-2-methylpentane (CAS: 121637-08-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-2-methylpentane is an aliphatic ether. Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. While some ethers have significant applications in medicine and industry, particularly as solvents and anesthetics, the specific utility of this compound in research, particularly in drug development, is not documented in available scientific literature.[1] Aliphatic ethers are known to be relatively unreactive.[1]

This document summarizes the available physicochemical data for this compound and proposes a detailed synthetic methodology based on the well-established Williamson ether synthesis.

Chemical and Physical Properties

The known properties of this compound are summarized in the table below. This data is primarily derived from computational predictions and basic analytical observations.[2][3]

PropertyValueSource
CAS Number 121637-08-9[2]
Molecular Formula C8H18O[2]
Molecular Weight 130.23 g/mol [2]
IUPAC Name This compound[2]
SMILES CCC(C(C)C)OCC[2]
Boiling Point 125 °C[3]
Melting Point -102 °C[3]
Computed XLogP3 2.7[2]

Proposed Synthesis: Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for the preparation of both symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion acts as the nucleophile, displacing a halide from an alkyl halide.[4][5][6]

For the synthesis of the unsymmetrical ether, this compound, two general pathways are theoretically possible. However, due to the SN2 nature of the reaction, the pathway utilizing a primary alkyl halide is strongly favored to minimize competing elimination reactions that are prevalent with secondary and tertiary alkyl halides.[4][5]

Proposed Synthetic Pathway

The recommended synthetic route involves the reaction of sodium 2-methylpentan-3-oxide with an ethyl halide (e.g., ethyl bromide or ethyl iodide).

G cluster_reactants Reactants cluster_process Process cluster_products Products 2-methylpentan-3-ol 2-methylpentan-3-ol Deprotonation Deprotonation 2-methylpentan-3-ol->Deprotonation Sodium Hydride (NaH) Sodium Hydride (NaH) Sodium Hydride (NaH)->Deprotonation Ethyl Bromide (CH3CH2Br) Ethyl Bromide (CH3CH2Br) SN2 Reaction SN2 Reaction Ethyl Bromide (CH3CH2Br)->SN2 Reaction Hydrogen Gas (H2) Hydrogen Gas (H2) Deprotonation->Hydrogen Gas (H2) Sodium 2-methylpentan-3-oxide Sodium 2-methylpentan-3-oxide Deprotonation->Sodium 2-methylpentan-3-oxide Formation of Alkoxide This compound This compound SN2 Reaction->this compound Sodium Bromide (NaBr) Sodium Bromide (NaBr) SN2 Reaction->Sodium Bromide (NaBr) Sodium 2-methylpentan-3-oxide->SN2 Reaction

Caption: Proposed synthetic workflow for this compound via Williamson ether synthesis.

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization.

Materials:

  • 2-methylpentan-3-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl bromide (or ethyl iodide)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Preparation of the Alkoxide:

    • Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

    • Add anhydrous THF to the flask to create a slurry.

    • In a separate flask, dissolve 2-methylpentan-3-ol (1.0 equivalent) in anhydrous THF.

    • Slowly add the solution of 2-methylpentan-3-ol to the sodium hydride slurry at 0 °C (ice bath).

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the sodium alkoxide.

  • Alkylation (SN2 Reaction):

    • Cool the alkoxide solution back to 0 °C.

    • Slowly add ethyl bromide (1.1 equivalents) to the reaction mixture via the dropping funnel.

    • After the addition, allow the reaction to warm to room temperature and then gently heat to reflux (approximately 66 °C for THF).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-8 hours.[4]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by fractional distillation to yield pure this compound.

Analytical Characterization

The synthesized this compound should be characterized to confirm its identity and purity. Standard analytical techniques for this compound would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy would be used to confirm the proton environment of the molecule. Based on available data, characteristic peaks would be expected.[3][7]

    • ¹³C NMR spectroscopy would confirm the carbon skeleton.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic C-O-C stretch of the ether functional group.

  • Gas Chromatography (GC): To determine the purity of the final product.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling aliphatic ethers should be followed. Aliphatic ethers are generally flammable and can form explosive peroxides upon prolonged exposure to air and light.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from ignition sources.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Potential Applications and Future Directions

The lack of published research on this compound makes it difficult to ascertain its potential applications. Generally, aliphatic ethers are explored for their solvent properties.[1] Given its structure, it might be investigated as a non-polar solvent or as a building block in organic synthesis. There is no evidence to suggest its use in drug development or any known biological activity at this time. Future research could involve the synthesis and characterization of this compound, followed by screening for biological activity in various assays to explore its potential as a lead compound in drug discovery.

Conclusion

This compound is a simple aliphatic ether with limited available data. This guide has provided a summary of its known physicochemical properties and a detailed, plausible synthetic protocol based on the Williamson ether synthesis. The lack of information on its biological effects or applications highlights an opportunity for further scientific investigation to determine if this compound holds any potential value for the research and drug development communities.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Ethoxy-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure and bonding of 3-ethoxy-2-methylpentane. While experimental data for this specific ether is not extensively available in public databases, this document compiles predicted and analogous data to offer a comprehensive understanding of its chemical characteristics. The guide covers its structural features, including bond lengths and angles, spectroscopic signatures, and a detailed protocol for its synthesis via the Williamson ether synthesis. This information is intended to support research and development activities where this compound may be of interest as a non-polar solvent, a building block in organic synthesis, or a reference compound.

Molecular Structure and Bonding

This compound, with the chemical formula C₈H₁₈O, is a saturated aliphatic ether.[1] The molecule consists of a pentane (B18724) backbone with a methyl group at the second carbon and an ethoxy group at the third carbon. The central oxygen atom is sp³ hybridized, resulting in a bent molecular geometry similar to water and other ethers.[2] The presence of bulky alkyl groups influences the C-O-C bond angle, which is typically wider than the H-O-H angle in water (104.5°) due to steric repulsion.[2]

Bond Lengths

The bond lengths in this compound are predicted based on typical values for similar chemical environments in alkanes and ethers.

Bond TypeTypical Bond Length (Å)
C-C (sp³-sp³)1.54
C-H1.09
C-O (ether)1.43

Note: These are average values and can vary slightly based on the specific conformational and electronic environment within the molecule.

Bond Angles

The bond angles are primarily dictated by the sp³ hybridization of the carbon and oxygen atoms, leading to a tetrahedral geometry around the carbon atoms and a bent geometry around the oxygen atom.

Bond AngleTypical Angle (°)Rationale
C-C-C109.5Tetrahedral geometry of sp³ hybridized carbon.
H-C-H109.5Tetrahedral geometry of sp³ hybridized carbon.
C-O-C~110 - 112The repulsion between the bulky alkyl groups attached to the oxygen atom causes the bond angle to be slightly larger than the ideal tetrahedral angle of 109.5°.[2][3][4][5]

Spectroscopic Characterization

The structural features of this compound can be elucidated using various spectroscopic techniques. The following are predicted spectroscopic data based on the analysis of similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of this compound is expected to be complex due to the presence of multiple, chemically distinct protons and diastereotopic protons arising from the chiral center at the third carbon.

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-CH₃ (ethoxy)1.1 - 1.3Triplet (t)
-OCH₂- (ethoxy)3.3 - 3.7Quartet (q)
-CH(CH₃)₂0.8 - 1.0Doublet (d)
-CH(CH₃)₂1.6 - 1.9Multiplet (m)
-CH(OEt)-3.2 - 3.6Multiplet (m)
-CH₂- (pentane)1.3 - 1.6Multiplet (m)
-CH₃ (pentane)0.8 - 1.0Triplet (t)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
-CH₃ (ethoxy)15 - 20
-OCH₂- (ethoxy)65 - 70
-CH(CH₃)₂15 - 25
-CH(CH₃)₂30 - 40
-CH(OEt)-75 - 85
-CH₂- (pentane)25 - 35
-CH₃ (pentane)10 - 15
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions for C-H and C-O bonds.

Functional GroupCharacteristic Absorption (cm⁻¹)
C-H (alkane)2850 - 3000
C-O (ether)1050 - 1150 (strong)

Synthesis of this compound

This compound can be synthesized via the Williamson ether synthesis, a well-established method for preparing ethers.[6][7][8][9] This reaction involves the nucleophilic substitution of a halide by an alkoxide. For the synthesis of this compound, there are two possible routes. The preferred route involves the reaction of a primary alkyl halide with a secondary alkoxide to minimize elimination side reactions.

Preferred Synthetic Route

Reaction: Sodium 2-methylpentan-3-oxide + Ethyl iodide → this compound + Sodium iodide

Williamson Ether Synthesis cluster_reactants Reactants cluster_products Products R1 Sodium 2-methylpentan-3-oxide P1 This compound R1->P1 + R2 R2 Ethyl Iodide P2 Sodium Iodide

Figure 1: Preferred synthetic pathway for this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

  • 2-methylpentan-3-ol

  • Sodium hydride (NaH) or Sodium metal (Na)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Ethyl iodide (CH₃CH₂I)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • Alkoxide Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-methylpentan-3-ol.

    • Dissolve the alcohol in an appropriate volume of anhydrous solvent (e.g., THF).

    • Under a nitrogen atmosphere, carefully add sodium hydride (or sodium metal) portion-wise to the stirred solution at 0 °C (ice bath).

    • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium alkoxide.

  • Ether Synthesis:

    • Cool the alkoxide solution to 0 °C.

    • Add ethyl iodide dropwise via a dropping funnel over a period of 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • Purify the crude product by fractional distillation to obtain pure this compound.

Experimental Workflow A Alkoxide Formation (2-methylpentan-3-ol + NaH in THF) B Addition of Ethyl Iodide (0 °C to reflux) A->B Complete H2 evolution C Reaction Quenching (aq. NH4Cl) B->C Reaction completion (TLC) D Extraction (Diethyl Ether) C->D E Washing and Drying (Water, Brine, MgSO4) D->E F Solvent Removal (Rotary Evaporation) E->F G Purification (Fractional Distillation) F->G H Pure this compound G->H

Figure 2: Experimental workflow for the synthesis of this compound.

Molecular Visualization

The following diagram illustrates the molecular structure of this compound.

Figure 3: Molecular structure of this compound.

References

An In-depth Technical Guide on 3-Ethoxy-2-methylpentane: IUPAC Nomenclature and Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical compound 3-Ethoxy-2-methylpentane, focusing on its IUPAC nomenclature, synonyms, and key physicochemical properties. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

IUPAC Nomenclature

The systematic name for the compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, is This compound .[1] This name is derived from the following structural analysis:

  • Longest Carbon Chain: The longest continuous chain of carbon atoms is five, which corresponds to the parent alkane "pentane".

  • Substituents: There are two substituents on this pentane (B18724) chain:

    • An ethoxy group (-OCH2CH3) is attached to the third carbon atom.

    • A methyl group (-CH3) is attached to the second carbon atom.

  • Numbering: The carbon chain is numbered from the end that gives the substituents the lowest possible locants. In this case, numbering from right to left results in the methyl group on carbon 2 and the ethoxy group on carbon 3.

A stereoisomer, (3R)-3-ethoxy-2-methylpentane, has also been identified.[2]

Synonyms and Identifiers

This compound is also known by several other names and identifiers, which are crucial for database searches and chemical inventory management.

Identifier TypeValue
CAS Number 121637-08-9
Synonyms DTXSID90710080
RefChem:1067709
DTXCID80660828
SCHEMBL4484729
Molecular Formula C8H18O
Molecular Weight 130.23 g/mol

Source: PubChem CID 54255733[1]

Physicochemical Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Boiling Point 125 °C
Melting Point -102 °C
Molecular Weight 130.23 g/mol
Molecular Formula C8H18O

Source: Chegg, PubChem CID 54255733[1][3]

IUPAC Naming Workflow

The following diagram illustrates the logical workflow for determining the IUPAC name of this compound.

IUPAC_Nomenclature_Workflow start Start with the chemical structure find_chain Identify the longest continuous carbon chain start->find_chain parent_alkane Determine the parent alkane name (5 carbons = pentane) find_chain->parent_alkane identify_substituents Identify all substituents on the main chain parent_alkane->identify_substituents substituent_1 Ethoxy group (-OCH2CH3) identify_substituents->substituent_1 substituent_2 Methyl group (-CH3) identify_substituents->substituent_2 number_chain Number the main chain to give substituents the lowest possible locants substituent_1->number_chain substituent_2->number_chain assign_locants Assign locants to substituents (2-methyl, 3-ethoxy) number_chain->assign_locants alphabetize Alphabetize the substituent names (ethoxy, methyl) assign_locants->alphabetize assemble_name Assemble the final IUPAC name alphabetize->assemble_name final_name This compound assemble_name->final_name

Caption: Logical workflow for the IUPAC nomenclature of this compound.

Disclaimer: This document is intended for informational purposes only. For detailed experimental protocols and safety information, please refer to peer-reviewed literature and established laboratory safety guidelines.

References

An In-depth Technical Guide to the Physical Properties of 3-Ethoxy-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known and predicted physical properties of the ether 3-Ethoxy-2-methylpentane. Due to a notable scarcity of experimentally determined data in publicly accessible literature, this document combines reported values with computed estimates and outlines comprehensive, standardized experimental protocols for the precise determination of key physical characteristics. This guide is intended to serve as a foundational resource for professionals in research and development who may be working with this compound, enabling a thorough understanding of its physical nature and providing the necessary methodologies for in-house characterization.

Core Physical Properties

The physical properties of a compound are critical for its handling, application, and integration into larger chemical and pharmaceutical systems. For this compound, a combination of reported and computationally derived data is presented below. It is strongly recommended that researchers verify these properties through experimental measurement, for which detailed protocols are provided in the subsequent sections.

Quantitative Data Summary

The following table summarizes the available quantitative physical data for this compound. Researchers should note the source of each value and exercise appropriate caution, particularly with non-experimental data.

Physical PropertyValueData TypeSource
Molecular Formula C₈H₁₈O--
Molecular Weight 130.23 g/mol ComputedPubChem[1]
Boiling Point 125 °CReportedChegg[2][3]
Melting Point -102 °CReportedChegg[2][3]
Density Data Not Available--
Refractive Index Data Not Available--
Solubility in Water Data Not Available--

Experimental Protocols for Physical Property Determination

The following sections provide detailed, standardized methodologies for the experimental determination of the primary physical properties of liquid compounds such as this compound.

Determination of Boiling Point

The boiling point is a fundamental physical property that can be determined through several methods, including simple distillation and the micro-boiling point method.

Methodology: Simple Distillation This method is suitable when a sufficient quantity of the substance is available and also serves to purify the liquid.

  • Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.

  • Sample Preparation: Place a measured volume of this compound into the round-bottom flask, along with a few boiling chips to ensure smooth boiling.

  • Heating: Gently heat the flask using a heating mantle.

  • Temperature Monitoring: The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

  • Data Collection: As the liquid boils and the vapor condenses, record the temperature at which a steady stream of distillate is collected. This constant temperature is the boiling point of the substance.[4]

Methodology: Micro-Boiling Point (Thiele Tube Method) This method is ideal when only a small sample of the liquid is available.

  • Sample Preparation: Place a small amount (a few milliliters) of this compound into a small test tube or a fusion tube.

  • Capillary Tube Insertion: Seal one end of a capillary tube and place it, open-end down, into the liquid in the test tube.

  • Apparatus Setup: Attach the test tube to a thermometer and immerse them in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).

  • Heating: Gently heat the arm of the Thiele tube.

  • Observation: A stream of bubbles will emerge from the capillary tube as the air inside expands and is replaced by the vapor of the sample.

  • Boiling Point Determination: Remove the heat source once a steady stream of bubbles is observed. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[5]

G Experimental Workflow for Boiling Point Determination cluster_distillation Simple Distillation cluster_micro Micro-Boiling Point dist_setup Apparatus Setup dist_sample Sample Preparation dist_setup->dist_sample dist_heat Heating dist_sample->dist_heat dist_monitor Temperature Monitoring dist_heat->dist_monitor dist_data Data Collection dist_monitor->dist_data micro_sample Sample Preparation micro_capillary Capillary Insertion micro_sample->micro_capillary micro_setup Apparatus Setup micro_capillary->micro_setup micro_heat Heating micro_setup->micro_heat micro_observe Observation micro_heat->micro_observe micro_determine Boiling Point Determination micro_observe->micro_determine

Caption: Workflow for Boiling Point Determination.

Determination of Density

The density of a liquid can be accurately measured using a pycnometer or, more simply, by measuring the mass of a known volume.

Methodology: Using a Graduated Cylinder and Balance

  • Mass of Empty Cylinder: Place a clean, dry graduated cylinder on an electronic balance and tare the balance to zero.

  • Volume Measurement: Carefully pour a specific volume of this compound into the graduated cylinder. Record the volume, reading from the bottom of the meniscus.

  • Mass of Liquid: Place the graduated cylinder with the liquid back on the tared balance and record the mass of the liquid.

  • Density Calculation: Calculate the density using the formula: Density = Mass / Volume.

  • Repeatability: For accuracy, repeat the measurement several times and calculate the average density.

G Experimental Workflow for Density Determination mass_empty Weigh empty graduated cylinder add_liquid Add a known volume of liquid mass_empty->add_liquid weigh_full Weigh the cylinder with the liquid add_liquid->weigh_full calculate Calculate Density (Mass/Volume) weigh_full->calculate repeat Repeat for accuracy calculate->repeat

Caption: Workflow for Density Determination.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent when it enters the substance. It is a characteristic property and is often used for identification and purity assessment.

Methodology: Using an Abbe Refractometer

  • Calibration: Calibrate the refractometer using a standard sample with a known refractive index, such as distilled water.

  • Sample Application: Place a few drops of this compound onto the prism of the refractometer.

  • Measurement: Close the prism and allow the temperature to stabilize. Look through the eyepiece and adjust the knob until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

  • Reading: Read the refractive index value from the scale. Also, record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.

G Experimental Workflow for Refractive Index Determination calibrate Calibrate Refractometer apply_sample Apply Sample to Prism calibrate->apply_sample measure Adjust for Sharp Boundary apply_sample->measure read_value Read Refractive Index and Temperature measure->read_value

Caption: Workflow for Refractive Index Determination.

Determination of Solubility

Solubility is a key parameter, especially in drug development, as it influences bioavailability. A common method to determine solubility is the shake-flask method.

Methodology: Shake-Flask Method

  • Preparation: Add an excess amount of this compound (solute) to a known volume of the solvent (e.g., water) in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Allow the mixture to stand undisturbed until the undissolved solute has settled, or centrifuge the sample to separate the phases.

  • Sampling: Carefully extract a known volume of the supernatant (the saturated solution).

  • Analysis: Analyze the concentration of the solute in the supernatant using a suitable analytical technique (e.g., chromatography, spectroscopy).

  • Calculation: The determined concentration represents the solubility of the compound in the chosen solvent at that specific temperature.

G Experimental Workflow for Solubility Determination prepare Add excess solute to solvent equilibrate Agitate at constant temperature prepare->equilibrate separate Separate undissolved solute equilibrate->separate sample Sample the saturated solution separate->sample analyze Analyze solute concentration sample->analyze calculate Determine solubility analyze->calculate

References

Spectroscopic Analysis of 3-Ethoxy-2-methylpentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Ethoxy-2-methylpentane, a key organic compound with applications in various scientific domains. This document outlines predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, details the experimental protocols for acquiring such data, and presents visual workflows for clarity.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR and MS for aliphatic ethers and similar organic molecules.

Table 1: Predicted ¹H-NMR Spectroscopic Data for this compound
ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityIntegration
a0.8-0.9Doublet6H
b0.8-0.9Triplet3H
c1.1-1.2Triplet3H
d1.3-1.5Multiplet2H
e1.7-1.9Multiplet1H
f3.1-3.3Multiplet1H
g3.3-3.5Quartet2H
Table 2: Predicted ¹³C-NMR Spectroscopic Data for this compound
CarbonChemical Shift (δ, ppm) (Predicted)
C110-20
C230-40
C380-90
C420-30
C510-20
C6 (ethoxy CH₂)60-70
C7 (ethoxy CH₃)10-20
C2-CH₃10-20
Table 3: Predicted Mass Spectrometry Data for this compound
m/z (Predicted)Relative IntensityProposed Fragment
130Low[M]⁺ (Molecular Ion)
101Moderate[M - C₂H₅]⁺
87High[M - C₃H₇]⁺ (α-cleavage)
73Moderate[M - C₄H₉]⁺
59Moderate[C₂H₅O=CH₂]⁺
45Moderate[C₂H₅O]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C-NMR spectra of this compound for structural elucidation.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR tubes (5 mm)

  • Pipettes

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H-NMR Acquisition:

    • Acquire the ¹H-NMR spectrum using standard acquisition parameters (e.g., 16 scans, 2-second relaxation delay).

    • Process the free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the peaks and determine the chemical shifts and coupling constants.

  • ¹³C-NMR Acquisition:

    • Acquire the proton-decoupled ¹³C-NMR spectrum.

    • A larger number of scans (e.g., 1024) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

    • Process the FID as described for the ¹H-NMR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Volatile organic solvent (e.g., dichloromethane (B109758) or hexane)[1]

  • GC-MS instrument with a suitable capillary column (e.g., DB-5)[1]

  • Autosampler vials[1]

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in a volatile organic solvent.[1]

  • Instrument Setup:

    • Set the GC oven temperature program. A typical program might start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

    • Set the mass spectrometer to scan a mass range of, for example, m/z 40-200.

  • Injection: Inject a 1 µL aliquot of the sample solution into the GC inlet.[1]

  • Data Acquisition: The sample is vaporized and separated on the GC column. As the components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio, and the detector records their abundance.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample This compound NMR_Sample Dissolve in CDCl3 Sample->NMR_Sample For NMR MS_Sample Dilute in Volatile Solvent Sample->MS_Sample For MS NMR_Spec NMR Spectrometer NMR_Sample->NMR_Spec GC_MS GC-MS Instrument MS_Sample->GC_MS NMR_Data 1H and 13C NMR Spectra NMR_Spec->NMR_Data MS_Data Mass Spectrum GC_MS->MS_Data Structure Structural Elucidation NMR_Data->Structure MS_Data->Structure

Workflow for Spectroscopic Analysis

Mass_Spectrometry_Fragmentation Predicted Mass Spectrometry Fragmentation of this compound Molecular_Ion [C8H18O]+. m/z = 130 Fragment_101 [C6H13O]+ m/z = 101 Molecular_Ion->Fragment_101 - C2H5 . Fragment_87 [C5H11O]+ m/z = 87 Molecular_Ion->Fragment_87 - C3H7 . (α-cleavage) Fragment_59 [C3H7O]+ m/z = 59 Fragment_87->Fragment_59 - C2H4

Predicted Mass Spectrometry Fragmentation Pathway

References

An In-depth Technical Guide to the Synthesis of 3-Ethoxy-2-methylpentane from Ethanol and 3-methylpentan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-ethoxy-2-methylpentane from ethanol (B145695) and 3-methylpentan-2-ol. The primary method detailed is the Williamson ether synthesis, a robust and widely applicable method for the preparation of symmetrical and unsymmetrical ethers.[1][2][3][4][5] This document outlines two strategic synthetic pathways, including detailed experimental protocols, quantitative data, and a discussion of competing reactions.

Introduction to the Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry, involving the reaction of an alkoxide ion with a primary alkyl halide or other substrate bearing a good leaving group, such as a tosylate, via an SN2 mechanism.[1][3][6] The reaction's success is highly dependent on the steric hindrance of the reactants. For the synthesis of this compound, an unsymmetrical ether, careful selection of the nucleophile and electrophile is crucial to maximize the yield of the desired ether and minimize side reactions, particularly elimination.[2][5]

Two primary synthetic routes are considered herein:

  • Route A: Formation of sodium ethoxide from ethanol, followed by its reaction with 3-methylpentan-2-ol that has been converted to a tosylate.

  • Route B: Formation of sodium 3-methylpentan-2-oxide from 3-methylpentan-2-ol, followed by its reaction with an ethyl halide or tosylate.

Given that 3-methylpentan-2-ol is a secondary alcohol, its conversion to an alkyl halide for reaction with sodium ethoxide would likely lead to significant E2 elimination products.[6] Therefore, converting the secondary alcohol to a tosylate (Route A) is the more strategic approach as it provides a better leaving group while the primary ethyl group is the electrophile. Route B, reacting the secondary alkoxide with a primary ethyl halide, is also a viable strategy as SN2 reactions are most efficient with primary halides.[2][6][7]

Synthetic Pathways and Mechanisms

The synthesis of this compound via the Williamson ether synthesis is an SN2 reaction. The general mechanism involves the backside attack of an alkoxide nucleophile on an electrophilic carbon atom, leading to the displacement of a leaving group.

Route A: Sodium Ethoxide and 3-Methylpentan-2-ol Tosylate

This route involves two key steps: the tosylation of the secondary alcohol and the subsequent nucleophilic substitution by sodium ethoxide.

Route_A cluster_0 Step 1: Tosylation of 3-methylpentan-2-ol cluster_1 Step 2: Williamson Ether Synthesis 3-methylpentan-2-ol 3-methylpentan-2-ol 3-methylpentan-2-yl tosylate 3-methylpentan-2-yl tosylate 3-methylpentan-2-ol->3-methylpentan-2-yl tosylate  p-TsCl, Pyridine   This compound This compound 3-methylpentan-2-yl tosylate->this compound  S_N2 Reaction   Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->this compound

Diagram 1: Synthetic workflow for Route A.
Route B: Sodium 3-methylpentan-2-oxide and Ethyl Halide/Tosylate

This route involves the formation of the alkoxide from the secondary alcohol, which then acts as the nucleophile.

Route_B cluster_0 Step 1: Formation of Alkoxide cluster_1 Step 2: Williamson Ether Synthesis 3-methylpentan-2-ol 3-methylpentan-2-ol Sodium 3-methylpentan-2-oxide Sodium 3-methylpentan-2-oxide 3-methylpentan-2-ol->Sodium 3-methylpentan-2-oxide  NaH or Na   This compound This compound Sodium 3-methylpentan-2-oxide->this compound  S_N2 Reaction   Ethyl Halide/Tosylate Ethyl Halide/Tosylate Ethyl Halide/Tosylate->this compound E2_Competition Secondary_Substrate 3-methylpentan-2-yl Tosylate (Secondary Substrate) SN2_Product This compound (Substitution Product) Secondary_Substrate->SN2_Product S_N2 E2_Product 3-methyl-2-pentene / 3-methyl-1-pentene (Elimination Products) Secondary_Substrate->E2_Product E2 Alkoxide Ethoxide (Strong Base/Nucleophile) Alkoxide->Secondary_Substrate

References

Williamson ether synthesis of "3-Ethoxy-2-methylpentane"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Williamson Ether Synthesis of 3-Ethoxy-2-methylpentane

Executive Summary

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of carbon-oxygen bonds, offering a versatile and reliable method for preparing both symmetrical and asymmetrical ethers.[1][2] This guide provides a comprehensive technical overview of the synthesis of a specific asymmetrical ether, this compound. It delves into the underlying S(_N)2 mechanism, evaluates potential synthetic routes, and outlines a detailed experimental protocol for the optimal pathway.[3] Key considerations, including competing side reactions and optimization strategies, are discussed to provide researchers and drug development professionals with a thorough understanding of the synthesis. All quantitative and characterization data are presented in clear, tabular formats, and logical workflows are visualized using Graphviz diagrams to enhance comprehension.

Introduction to Williamson Ether Synthesis

Developed by Alexander Williamson in 1850, this reaction remains one of the most fundamental and widely used methods for synthesizing ethers in both laboratory and industrial settings.[1][4] The reaction typically involves the nucleophilic substitution of an alkyl halide or other substrate with a good leaving group by an alkoxide ion.[5] Its enduring importance is a testament to its broad scope and adaptability.[2] The success of the synthesis, however, is highly dependent on a nuanced understanding of the interplay between substrate structure, nucleophile strength, leaving group ability, and solvent effects.[2]

The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1] This mechanism involves a backside attack on the electrophilic carbon by the nucleophile, leading to an inversion of stereochemistry if the carbon is chiral.[3] For the reaction to be efficient, the alkylating agent must be sterically accessible. Consequently, the Williamson ether synthesis gives the best results with primary alkyl halides.[3][6] Secondary halides often lead to a mixture of substitution and elimination products, while tertiary halides almost exclusively yield alkenes through elimination.[3][7]

Synthetic Strategy for this compound

The synthesis of the asymmetrical ether this compound requires a strategic choice of reactants to maximize yield and minimize byproducts. Two primary retrosynthetic disconnections of the ether linkage are possible:

  • Route A: Disconnection between the ethoxy group's oxygen and the pentane (B18724) backbone. This route involves the reaction of a 2-methylpentan-3-oxide ion (the nucleophile) with an ethyl halide (the electrophile).

  • Route B: Disconnection between the ethyl group and the ether oxygen. This route involves the reaction of an ethoxide ion (the nucleophile) with a 3-halo-2-methylpentane (the electrophile).

Mechanistic Evaluation of Synthetic Routes

The efficiency of a Williamson ether synthesis is dictated by the principles of the S(_N)2 reaction, which is highly sensitive to steric hindrance at the electrophilic carbon.

  • In Route A , the electrophile is a primary alkyl halide (e.g., bromoethane). Primary substrates are ideal for S(_N)2 reactions as they are sterically unhindered, allowing for easy backside attack by the nucleophile.[8] The nucleophile is a secondary alkoxide, which is a strong nucleophile suitable for this reaction.[1]

  • In Route B , the electrophile is a secondary alkyl halide (3-halo-2-methylpentane). Secondary halides are significantly more sterically hindered than primary halides. Furthermore, the alkoxide (ethoxide) is not only a strong nucleophile but also a strong base.[7] This combination makes the competing E2 elimination reaction a major pathway, leading to the formation of alkene byproducts and significantly reducing the yield of the desired ether.[4][9]

Therefore, Route A is the preferred and more efficient pathway for the synthesis of this compound.[10]

Visualizing the Synthetic Pathways

The following diagram illustrates the preferred synthetic route (Route A) and the less favorable alternative (Route B), highlighting the major byproduct of the competing E2 elimination reaction.

G cluster_A Preferred Pathway: Route A (SN2) cluster_B Disfavored Pathway: Route B (SN2 vs. E2) A_alcohol 2-Methylpentan-3-ol A_alkoxide Sodium 2-methylpentan-3-oxide A_alcohol->A_alkoxide + NaH - H2 A_base NaH A_product This compound A_alkoxide->A_product + Bromoethane - NaBr A_halide Bromoethane (Primary Halide) B_alcohol Ethanol B_alkoxide Sodium Ethoxide B_alcohol->B_alkoxide + NaH - H2 B_base NaH B_product_ether This compound (Minor Product) B_alkoxide->B_product_ether SN2 B_product_alkene 2-Methylpent-2-ene (Major Product - E2) B_alkoxide->B_product_alkene E2 B_halide 3-Bromo-2-methylpentane (Secondary Halide)

Caption: Reaction pathways for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

The following is a representative experimental protocol for the synthesis of this compound via the preferred synthetic route (Route A).

Materials and Reagents
ReagentFormulaM.W.QuantityMoles
2-Methylpentan-3-olC₆H₁₄O102.1710.22 g0.10
Sodium Hydride (60% disp.)NaH24.004.40 g0.11
BromoethaneC₂H₅Br108.9713.08 g0.12
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11150 mL-
Saturated NH₄Cl (aq)NH₄Cl53.4950 mL-
Diethyl Ether(C₂H₅)₂O74.12100 mL-
BrineNaCl (aq)58.4450 mL-
Anhydrous MgSO₄MgSO₄120.3710 g-
Procedure
  • Alkoxide Formation: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with sodium hydride (4.40 g, 0.11 mol, 60% dispersion in mineral oil). The mineral oil is removed by washing with anhydrous hexanes under a nitrogen atmosphere. Anhydrous THF (75 mL) is added, and the suspension is cooled to 0 °C in an ice bath. A solution of 2-methylpentan-3-ol (10.22 g, 0.10 mol) in anhydrous THF (25 mL) is added dropwise over 30 minutes. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 1 hour until hydrogen gas evolution ceases.

  • Alkylation: The resulting alkoxide solution is cooled back to 0 °C. Bromoethane (13.08 g, 0.12 mol) in anhydrous THF (50 mL) is added dropwise over 30 minutes. The reaction mixture is then heated to reflux (approx. 66 °C) and maintained for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Extraction: After the reaction is complete, the mixture is cooled to room temperature. The excess sodium hydride is quenched by the slow, careful addition of saturated aqueous ammonium (B1175870) chloride solution (50 mL) at 0 °C. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

  • Purification: The combined organic layers are washed with water (50 mL) and then brine (50 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by fractional distillation to yield pure this compound.

Experimental Workflow Visualization

G start Start prep Reagent Preparation (Dry NaH, Prepare Solutions) start->prep deprotonation Alkoxide Formation (2-Methylpentan-3-ol + NaH in THF, 0°C -> RT) prep->deprotonation alkylation SN2 Reaction (Add Bromoethane, Reflux 4-6h) deprotonation->alkylation workup Aqueous Work-up (Quench with NH4Cl, Extract with Et2O) alkylation->workup purification Purification (Dry with MgSO4, Filter, Evaporate Solvent) workup->purification distillation Fractional Distillation purification->distillation characterization Product Characterization (NMR, IR, GC-MS) distillation->characterization end End characterization->end

Caption: Experimental workflow for the synthesis of this compound.

Data and Characterization (Predicted)

As no specific literature data for the synthesis of this compound was found, the following tables summarize expected quantitative and spectroscopic data based on the described protocol and the chemical structure of the product.

Quantitative Data
ParameterValue
Theoretical Yield13.02 g
Actual Yield~10.4 g (Representative)
Percent Yield~80% (Representative)
Boiling Point132-134 °C (Predicted)
AppearanceColorless Liquid
Spectroscopic Data
TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 3.45 (q, 2H), 3.10 (m, 1H), 1.75 (m, 1H), 1.45 (m, 2H), 1.15 (t, 3H), 0.90 (d, 3H), 0.88 (d, 3H), 0.85 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 85.1, 64.2, 45.3, 25.8, 18.2, 17.5, 15.6, 11.9
IR (neat, cm⁻¹)2960 (C-H, sp³), 1115 (C-O, ether stretch)
Mass Spec (EI, m/z)130 (M⁺), 115, 101, 87, 73, 57, 45

Conclusion

The Williamson ether synthesis provides an effective and strategic method for the preparation of this compound. A thorough analysis of the S(_N)2 mechanism and competing E2 elimination reaction dictates the optimal synthetic strategy: the reaction of sodium 2-methylpentan-3-oxide with a primary ethyl halide.[9] This approach minimizes the formation of alkene byproducts that would dominate if a secondary halide were used as the electrophile. The detailed protocol and workflow provided in this guide offer a robust framework for researchers to successfully synthesize this target molecule and other similar asymmetrical ethers with high yield and purity.

References

An In-depth Technical Guide to the Stereoisomers of 3-Ethoxy-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 3-ethoxy-2-methylpentane, a chiral ether with potential applications in various fields of chemical research and development. This document details the structural aspects, synthesis, separation, and characterization of its enantiomers and diastereomers.

Introduction to the Stereochemistry of this compound

This compound possesses two chiral centers at positions 2 and 3 of the pentane (B18724) backbone. This gives rise to a total of 22 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The four stereoisomers are (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are enantiomers of each other, as are the (2R,3S) and (2S,3R) isomers. The relationship between any other pairing is diastereomeric.

The spatial arrangement of the substituents around the chiral centers dictates the optical activity and biological properties of each stereoisomer. Therefore, the synthesis and separation of the individual stereoisomers are crucial for their specific applications.

stereoisomers cluster_0 Enantiomeric Pair 1 cluster_1 Enantiomeric Pair 2 2R,3R (2R,3R)-3-Ethoxy-2-methylpentane 2S,3S (2S,3S)-3-Ethoxy-2-methylpentane 2R,3R->2S,3S Enantiomers 2R,3S (2R,3S)-3-Ethoxy-2-methylpentane 2R,3R->2R,3S Diastereomers 2S,3R (2S,3R)-3-Ethoxy-2-methylpentane 2R,3R->2S,3R Diastereomers 2S,3S->2R,3S Diastereomers 2S,3S->2S,3R Diastereomers 2R,3S->2S,3R Enantiomers Williamson_Synthesis Reactants 2-methylpentan-3-ol + NaH in THF Intermediate Sodium 2-methylpentan-3-oxide Reactants->Intermediate Deprotonation Product Racemic this compound Intermediate->Product SN2 Reaction with Ethyl Iodide Alkyl_Halide Ethyl Iodide Chiral_Resolution Start Racemic 2-methylpentan-3-ol Esterification Esterification with (R)-(-)-O-Acetylmandelic acid Start->Esterification Diastereomers Mixture of Diastereomeric Esters Esterification->Diastereomers Separation Silica Gel Chromatography Diastereomers->Separation Separated_Esters Separated Diastereomeric Esters Separation->Separated_Esters Hydrolysis Hydrolysis (LiAlH4) Separated_Esters->Hydrolysis Enantiopure_Alcohols Enantiopure 2-methylpentan-3-ols Hydrolysis->Enantiopure_Alcohols Williamson Williamson Ether Synthesis Enantiopure_Alcohols->Williamson Final_Product Enantiopure This compound Williamson->Final_Product

3-Ethoxy-2-methylpentane: An In-Depth Technical Guide on Health and Safety Data

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties of 3-Ethoxy-2-methylpentane

Limited experimental data is available for this compound. The following table summarizes its basic chemical and physical properties.

PropertyValueSource
Molecular Formula C8H18OPubChem[1]
Molecular Weight 130.23 g/mol PubChem[1]
CAS Number 121637-08-9PubChem[1]
IUPAC Name This compoundPubChem[1]
Synonyms No common synonymsPubChem[1]

Health and Safety Data (Reference Compound: 2-Ethoxy-2-methylpropane)

The following health and safety information is for 2-Ethoxy-2-methylpropane (CAS No. 637-92-3) , a structural isomer of this compound. This data should be used as a reference only, as the toxicological and hazardous properties of the two compounds may differ.

GHS Classification and Labeling
ParameterClassification
GHS Classification Flammable liquids - Category 2Specific target organ toxicity - single exposure - Category 3 (Central nervous system)
Signal Word Danger
Pictograms 🔥 GHS02: Flame❗ GHS07: Exclamation mark
Hazard Statements H225: Highly flammable liquid and vapor.H336: May cause drowsiness or dizziness.
Precautionary Statements P210, P233, P240, P241, P242, P243, P261, P271, P280, P303+P361+P353, P304+P340+P312, P370+P378, P403+P233, P403+P235, P405, P501
Toxicological Data
EndpointValueSpeciesRoute
LD50 > 2,003 mg/kgRatOral
LC50 > 5.88 mg/lRatInhalation (4h)
Physical and Chemical Hazard Data
PropertyValue
Flash Point Not available
Boiling Point 72 - 73 °C
Density 0.742 g/cm³ at 25 °C

Experimental Protocols (General)

Specific experimental protocols for the safety evaluation of this compound are not available. However, standard OECD guidelines are typically followed for assessing the health and safety of chemical substances. These include:

  • Acute Oral Toxicity: OECD Test Guideline 401.

  • Acute Inhalation Toxicity: OECD Test Guideline 403.

  • Skin Irritation/Corrosion: OECD Test Guideline 404.

  • Eye Irritation/Corrosion: OECD Test Guideline 405.

Handling and Storage

Based on the data for the reference compound, the following handling and storage procedures are recommended:

  • Handling: Work in a well-ventilated area under a fume hood. Avoid breathing vapors or mists. Keep away from open flames, hot surfaces, and sources of ignition. Use non-sparking tools and take precautionary measures against static discharge. Wear appropriate personal protective equipment (PPE), including flame-retardant clothing, gloves, and eye/face protection.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat and sources of ignition. Store locked up.

Visualizations

The following diagram illustrates a general workflow for the hazard identification and risk assessment of a chemical substance.

Hazard_Assessment_Workflow Chemical Hazard Assessment Workflow cluster_0 Data Collection cluster_1 Hazard Identification cluster_2 Risk Assessment & Management cluster_3 Communication A Identify Chemical (this compound) B Gather Physicochemical Data A->B C Search for Toxicological Data A->C D Review Existing Regulations & SDS A->D E Assess Physical Hazards (e.g., Flammability) B->E F Assess Health Hazards (e.g., Toxicity, Irritation) C->F L Prepare Safety Data Sheet (SDS) D->L I Risk Characterization E->I F->I G Assess Environmental Hazards G->I H Exposure Assessment H->I J Develop Safe Handling Protocols I->J K Implement Control Measures (e.g., Ventilation, PPE) J->K J->L K->H Feedback M Labeling and Training L->M

Caption: Workflow for Chemical Hazard Assessment.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sterically Hindered Ethers: 3-Ethoxy-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of sterically hindered ethers is a significant challenge in organic chemistry, often complicated by competing elimination reactions and low reactivity of hindered substrates. These structural motifs are of considerable interest in medicinal chemistry and materials science due to their metabolic stability and unique physicochemical properties. This document provides detailed application notes and protocols for the synthesis of a model sterically hindered ether, 3-ethoxy-2-methylpentane, primarily via the Williamson ether synthesis. Alternative strategies are also discussed for contexts where the Williamson synthesis may be suboptimal.

Synthesis Strategy: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers. It proceeds via an S(_N)2 reaction between an alkoxide and an alkyl halide.[1][2][3] For the synthesis of sterically hindered ethers like this compound, careful selection of the reactants is crucial to favor substitution over the competing E2 elimination pathway.[4][5] The preferred strategy involves the reaction of a primary alkyl halide with a sterically hindered alkoxide. This minimizes steric hindrance at the electrophilic carbon, thereby facilitating the S(_N)2 attack.

For the synthesis of this compound, the logical disconnection involves sodium 2-methyl-3-pentoxide and an ethyl halide.

Retrosynthetic Analysis:

Experimental Protocols

This section details the step-by-step procedure for the synthesis of this compound using the Williamson ether synthesis.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from 2-methyl-3-pentanol (B165387) and a suitable ethyl halide.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)AmountMoles
2-Methyl-3-pentanol102.170.81910.22 g (12.48 mL)0.10
Sodium Hydride (60% dispersion in mineral oil)24.00~0.924.40 g0.11
Anhydrous Tetrahydrofuran (THF)72.110.889150 mL-
Ethyl Bromide108.971.4613.08 g (9.0 mL)0.12
Diethyl Ether74.120.713As needed-
Saturated Aqueous Ammonium Chloride (NH(_4)Cl)53.49-As needed-
Brine (Saturated NaCl solution)--As needed-
Anhydrous Magnesium Sulfate (MgSO(_4))120.37-As needed-

Instrumentation:

  • Round-bottom flasks (250 mL and 500 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for distillation

Procedure:

Step 1: Formation of Sodium 2-methyl-3-pentoxide

  • Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (4.40 g of 60% dispersion, 0.11 mol) to a dry 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

  • Add 100 mL of anhydrous THF to the flask.

  • Slowly add a solution of 2-methyl-3-pentanol (10.22 g, 0.10 mol) in 50 mL of anhydrous THF to the sodium hydride suspension at 0 °C (ice bath).

  • After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 1 hour to ensure complete formation of the alkoxide. The cessation of hydrogen gas evolution indicates the completion of the reaction.

Step 2: Williamson Ether Synthesis

  • Cool the alkoxide solution to 0 °C.

  • Slowly add ethyl bromide (13.08 g, 0.12 mol) to the stirred alkoxide solution.

  • After the addition, allow the reaction mixture to warm to room temperature and then reflux for 6-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically run at a temperature of 50-100 °C.[1][2]

Step 3: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water to decompose any unreacted sodium hydride.

  • Add 100 mL of diethyl ether and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of saturated aqueous NH(_4)Cl solution and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator.

  • The crude product can be purified by fractional distillation to yield pure this compound. The expected boiling point is around 125 °C.

Expected Yield:

The typical yield for a Williamson ether synthesis involving a secondary alkoxide and a primary halide can range from 50% to 95%.[2][3] Assuming a conservative yield, one might expect to obtain approximately 6.5 g (50%) of this compound.

Characterization Data:

PropertyValue
Molecular FormulaC(8)H({18})O
Molar Mass130.23 g/mol [6]
AppearanceColorless liquid
Boiling Point~125 °C[7]
¹H NMR (CDCl₃)Expected chemical shifts (δ, ppm): ~3.4-3.6 (q, 2H, -O-CH₂-), ~3.1-3.3 (m, 1H, -CH-O-), ~1.4-1.7 (m, 3H, -CH(CH₃)₂ and -CH₂-CH₃), ~1.1-1.2 (t, 3H, -O-CH₂-CH₃), ~0.8-0.9 (m, 9H, overlapping d and t for -CH(CH₃)₂ and -CH₂-CH₃)[7][8]
¹³C NMR (CDCl₃)Expected chemical shifts (δ, ppm): ~85-90 (-CH-O-), ~60-65 (-O-CH₂-), ~30-35 (-CH(CH₃)₂), ~25-30 (-CH₂-CH₃), ~15-20 (-O-CH₂-CH₃ and -CH(CH₃)₂)

Diagrams

Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Reaction Steps cluster_purification Work-up & Purification 2-Methyl-3-pentanol 2-Methyl-3-pentanol Alkoxide Formation Alkoxide Formation 2-Methyl-3-pentanol->Alkoxide Formation Ethyl Bromide Ethyl Bromide Williamson Ether Synthesis Williamson Ether Synthesis Ethyl Bromide->Williamson Ether Synthesis Sodium Hydride Sodium Hydride Sodium Hydride->Alkoxide Formation Anhydrous THF Anhydrous THF Anhydrous THF->Alkoxide Formation Alkoxide Formation->Williamson Ether Synthesis Quenching Quenching Williamson Ether Synthesis->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Distillation Distillation Concentration->Distillation Product This compound Distillation->Product

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

Williamson_Ether_Synthesis cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: SN2 Attack ROH 2-Methyl-3-pentanol RONa Sodium 2-methyl-3-pentoxide ROH->RONa + NaH NaH NaH H2 H₂ (gas) RONa->H2 - H₂ Alkoxide Sodium 2-methyl-3-pentoxide TransitionState [Transition State] Alkoxide->TransitionState EtBr Ethyl Bromide EtBr->TransitionState Ether This compound TransitionState->Ether NaBr NaBr TransitionState->NaBr - Br⁻

References

Application Notes and Protocols for 3-Ethoxy-2-methylpentane as a Non-Polar Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the continuous effort towards greener and more sustainable chemical processes, the selection of solvents plays a pivotal role. Solvents often represent the largest mass component in a chemical reaction and are a major contributor to the environmental footprint of a process. 3-Ethoxy-2-methylpentane, a higher-boiling point ether, emerges as a potential alternative to conventional non-polar aprotic solvents like diethyl ether and tetrahydrofuran (B95107) (THF). Its structural features suggest properties that could offer advantages in specific applications within organic synthesis, particularly concerning reaction temperature control and reduced volatility.

This document provides an overview of the physicochemical properties of this compound and proposes its application in key organic reactions. The protocols provided are based on established methodologies for similar ether solvents and are intended to serve as a starting point for further investigation and optimization.

Physicochemical Properties

A comprehensive understanding of a solvent's physical and chemical properties is essential for its effective and safe implementation in synthetic protocols. The properties of this compound are summarized below, with comparative data for commonly used non-polar solvents.

PropertyThis compoundDiethyl EtherTetrahydrofuran (THF)Toluene
Molecular Formula C₈H₁₈O[1]C₄H₁₀OC₄H₈OC₇H₈
Molecular Weight ( g/mol ) 130.23[1]74.1272.1192.14
Boiling Point (°C) ~140-150 (estimated)34.666111
Density (g/mL) ~0.78 (estimated)0.7130.8890.867
Dielectric Constant Low (estimated)4.37.52.4
Solubility in Water Low6.9 g/100 mL (20 °C)Miscible0.05 g/100 mL (20 °C)
Flash Point (°C) ~30 (estimated)-45-144

Note: Experimental data for this compound is limited. Boiling point, density, and flash point are estimated based on its structure and comparison with similar ethers.

Potential Applications in Organic Synthesis

The ether functionality and non-polar character of this compound make it a suitable candidate for a range of organic transformations that are typically conducted in ethereal solvents.

Grignard Reactions

Ethers are the solvents of choice for Grignard reactions due to their ability to solvate and stabilize the Grignard reagent through coordination with the magnesium atom, while being aprotic and thus not reacting with the highly basic organometallic species.[2][3][4] The higher boiling point of this compound compared to diethyl ether could allow for reactions to be conducted at elevated temperatures, potentially increasing reaction rates.

Grignard_Reaction_Workflow reagents Alkyl/Aryl Halide (R-X) Magnesium Turnings formation Grignard Reagent Formation (R-Mg-X) reagents->formation Reflux solvent Anhydrous this compound solvent->formation Solvation reaction Nucleophilic Addition formation->reaction electrophile Electrophile (e.g., Aldehyde, Ketone, Ester) electrophile->reaction workup Aqueous Work-up (e.g., sat. NH4Cl) reaction->workup product Alcohol Product workup->product

Caption: Proposed workflow for a Grignard reaction using this compound.

Experimental Protocol: Proposed Synthesis of 1,1-Diphenylethanol via Grignard Reaction

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: In the flask, place magnesium turnings (1.2 equivalents).

  • Initiation: Add a small crystal of iodine to the flask. Add a small portion of a solution of bromobenzene (B47551) (1.0 equivalent) in anhydrous this compound to the magnesium turnings.

  • Grignard Formation: Once the reaction initiates (indicated by a color change and gentle reflux), add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile: Cool the reaction mixture to 0 °C. Add a solution of acetophenone (B1666503) (1.0 equivalent) in anhydrous this compound dropwise via the dropping funnel.

  • Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (or another suitable solvent). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Nucleophilic Substitution (Sₙ2) and Elimination (E2) Reactions

As a polar aprotic solvent, this compound is expected to be a suitable medium for Sₙ2 and E2 reactions.[5][6] It can solvate the cation of the nucleophilic salt while leaving the anion relatively "naked" and highly reactive. Its higher boiling point could be advantageous for reactions requiring elevated temperatures to proceed at a reasonable rate.

SN2_E2_Pathway cluster_sn2 Sₙ2 Pathway cluster_e2 E2 Pathway substrate Alkyl Halide/Tosylate sn2_product Substitution Product substrate->sn2_product Backside Attack e2_product Elimination Product (Alkene) substrate->e2_product Anti-periplanar Elimination nucleophile Strong Nucleophile/Base (e.g., RO⁻, CN⁻, N₃⁻) nucleophile->sn2_product nucleophile->e2_product Acts as Base solvent This compound solvent->sn2_product Solvates Cation solvent->e2_product Solvates Cation

Caption: Competing Sₙ2 and E2 pathways in this compound.

Experimental Protocol: Proposed Williamson Ether Synthesis

  • Apparatus Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a suitable alcohol (e.g., benzyl (B1604629) alcohol, 1.0 equivalent) and this compound.

  • Alkoxide Formation: To this solution, add a strong base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases.

  • Nucleophilic Substitution: Add an alkyl halide (e.g., ethyl bromide, 1.2 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude ether by column chromatography.

Green Chemistry Perspective

The potential of this compound as a "greener" solvent alternative lies in several key areas:

  • Higher Boiling Point: A higher boiling point reduces the volatility of the solvent, leading to lower emissions of volatile organic compounds (VOCs) and improved workplace safety.

  • Potential for Reduced Peroxide Formation: While data is not available, higher-order ethers sometimes exhibit a lower tendency to form explosive peroxides compared to diethyl ether and THF. This would require experimental verification.

  • Alternative to Regulated Solvents: Some conventional ether solvents are facing increasing regulatory scrutiny. The development of viable alternatives is crucial for sustainable chemical manufacturing.

Green_Solvent_Logic start Desire for Greener Solvents conventional Conventional Solvents (e.g., Diethyl Ether, THF) start->conventional issues Issues: - High Volatility (VOCs) - Peroxide Formation - Regulatory Scrutiny conventional->issues alternative This compound issues->alternative Leads to search for advantages Potential Advantages: - Higher Boiling Point - Potentially Lower Peroxide Risk - Alternative to Regulated Solvents alternative->advantages Offers goal Sustainable Organic Synthesis advantages->goal Contributes to

Caption: The rationale for exploring this compound as a green solvent.

Safety Considerations

As with all ether solvents, this compound should be handled with appropriate safety precautions:

  • It is expected to be flammable. Handle away from ignition sources.

  • Use in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Although potentially less prone to peroxide formation than other ethers, it is good practice to test for the presence of peroxides before distillation or concentration.

Conclusion

While specific experimental data on the use of this compound as a non-polar solvent in organic synthesis is currently limited, its physicochemical properties suggest it could be a viable and potentially "greener" alternative to commonly used ethers in a variety of applications. The proposed protocols for Grignard reactions and nucleophilic substitution/elimination reactions are intended to provide a foundation for researchers to explore the utility of this solvent. Further investigation is warranted to fully characterize its performance, safety profile, and environmental impact.

References

Application Notes and Protocols for the Use of Ether Solvents in Grignard Reactions with a Focus on 3-Ethoxy-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon. The choice of solvent is critical to the success of a Grignard reaction, with ethers being the most common class of solvents employed. This document provides detailed application notes and protocols for the use of ether solvents in Grignard reactions, with a special consideration of the potential utility of 3-Ethoxy-2-methylpentane as a non-traditional ether solvent.

Ethereal solvents are essential for Grignard reactions as they are typically aprotic, preventing the quenching of the highly basic Grignard reagent.[1][2] Furthermore, the lone pairs of electrons on the ether oxygen coordinate with the magnesium atom of the Grignard reagent, forming a soluble and stable complex that enhances its reactivity.[3][4] While diethyl ether and tetrahydrofuran (B95107) (THF) are the most prevalently used solvents, the exploration of alternative ethers can offer advantages in terms of safety, reaction control, and product purification.

This compound: A Potential Alternative Solvent

This compound is a less common ether that presents interesting structural features for consideration as a Grignard solvent. Its higher boiling point compared to diethyl ether could offer better temperature control for exothermic reactions, while its branched structure might influence the solubility and reactivity of the Grignard reagent. Although specific literature on its application in Grignard reactions is scarce, its properties can be compared to those of standard solvents to infer its potential performance.

Data Presentation: Comparison of Ether Solvents

A comparative analysis of the physical properties of this compound and commonly used ether solvents is crucial for solvent selection.

PropertyThis compoundDiethyl EtherTetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl methyl ether (CPME)
Molecular Formula C8H18O[5]C4H10OC4H8OC5H10OC6H12O
Molecular Weight ( g/mol ) 130.23[5]74.1272.1186.13100.16
Boiling Point (°C) 125 (Predicted)[6]34.666~80106
Density (g/cm³) Not available0.7130.8890.8540.86
Flash Point (°C) Not available-45-14-11-1
Water Solubility Not available6.9 g/100 mLMiscible14 g/100 mL1.1 g/100 mL

Experimental Protocols

The following are generalized protocols for performing a Grignard reaction. These can be adapted for use with this compound, although optimization of reaction time and temperature may be necessary.

Protocol 1: Preparation of a Grignard Reagent

Materials:

  • Magnesium turnings

  • Organic halide (e.g., bromobenzene)

  • Anhydrous ether solvent (e.g., diethyl ether, THF, or this compound)

  • Iodine crystal (optional, as an activator)

  • Anhydrous reaction flask with a reflux condenser, dropping funnel, and nitrogen inlet

Procedure:

  • Apparatus Setup: Assemble a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent moisture contamination.[7]

  • Magnesium Activation: Place magnesium turnings in the flask. If the reaction is sluggish to start, a small crystal of iodine can be added to activate the magnesium surface.[7]

  • Initial Solvent Addition: Add a small amount of the anhydrous ether solvent to the flask, just enough to cover the magnesium turnings.

  • Initiation: In the dropping funnel, prepare a solution of the organic halide in the anhydrous ether solvent. Add a small portion of this solution to the magnesium suspension. The reaction is typically initiated by gentle warming or sonication. Evidence of reaction includes bubbling and a change in color.[8]

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining organic halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[8]

  • Completion: After the addition is complete, the reaction mixture is typically stirred for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution is usually cloudy and grey or brown.[9]

Protocol 2: Reaction of Grignard Reagent with an Electrophile (e.g., a Ketone)

Materials:

  • Freshly prepared Grignard reagent solution

  • Electrophile (e.g., benzophenone)

  • Anhydrous ether solvent

  • Aqueous acid solution (e.g., 1 M HCl or saturated NH4Cl) for workup

  • Separatory funnel

Procedure:

  • Electrophile Solution: In a separate dry flask, dissolve the electrophile (e.g., benzophenone) in the anhydrous ether solvent.[8]

  • Addition of Grignard Reagent: Cool the electrophile solution in an ice bath. Slowly add the prepared Grignard reagent solution via a dropping funnel or syringe. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reaction temperature.[8]

  • Reaction: After the addition is complete, the reaction mixture is typically stirred at room temperature for 1-3 hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC).[9]

  • Quenching: Carefully and slowly quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride or a dilute acid. This should be done in an ice bath to control the exothermic reaction with any unreacted Grignard reagent.

  • Workup: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer with the ether solvent to recover any dissolved product.[10]

  • Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to obtain the crude product. The crude product can then be purified by recrystallization or chromatography.

Mandatory Visualizations

Diagram 1: General Workflow of a Grignard Reaction

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile cluster_workup Workup and Purification reagent_prep Organic Halide + Mg in Ether activation Initiation (Iodine, Heat) reagent_prep->activation 1. grignard_formation Grignard Reagent (R-MgX) activation->grignard_formation 2. addition Nucleophilic Addition grignard_formation->addition 3. electrophile Electrophile (e.g., Ketone) intermediate Alkoxide Intermediate addition->intermediate 4. quench Aqueous Quench (e.g., NH4Cl) intermediate->quench 5. extraction Extraction quench->extraction 6. purification Purification extraction->purification 7. product Final Product (Alcohol) purification->product 8.

Caption: A logical workflow for a typical Grignard reaction.

Diagram 2: Role of Ether Solvent in Stabilizing the Grignard Reagent

Caption: Coordination of ether molecules to the magnesium atom in a Grignard reagent.

References

Application Notes and Protocols for the Investigation of 3-Ethoxy-2-methylpentane as a Novel Fuel Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Fuel Development Professionals

Introduction

Oxygenated compounds, particularly ethers, are a critical class of fuel additives designed to enhance combustion efficiency and reduce harmful emissions.[1][2][3] By increasing the oxygen content of the fuel, these additives promote more complete combustion, leading to a reduction in carbon monoxide (CO) and unburned hydrocarbon (HC) emissions.[1][2] Historically, ethers such as methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) have been utilized as octane (B31449) enhancers.[4]

This document provides a prospective research framework for evaluating 3-Ethoxy-2-methylpentane , a C8 ether, as a potential fuel additive. Due to a lack of specific published research on this compound for fuel applications, the following application notes and protocols are based on established methodologies for evaluating similar ether-based oxygenates. These guidelines are intended to serve as a comprehensive starting point for researchers investigating the viability of this compound as a novel fuel additive.

Hypothesized Effects and Properties

Based on its chemical structure as a C8 ether, this compound is hypothesized to influence fuel properties and engine performance in a manner analogous to other ether additives. The following tables outline the expected properties of this compound and its anticipated effects on a base gasoline's performance and emission characteristics.

Table 1: Predicted Physicochemical Properties of this compound and Comparison with Standard Ethers

PropertyThis compound (Predicted)Di-n-butyl ether (C8H18O)ETBE (C6H14O)
Molecular Weight ( g/mol ) 130.23[5]130.23102.17
Oxygen Content (wt%) ~12.3%~12.3%~15.7%
Research Octane Number (RON) 95 - 110~98118
Motor Octane Number (MON) 85 - 95~90102
Boiling Point (°C) ~125[6]14273
Vapor Pressure (Reid, RVP) Low to ModerateLowHigh
Water Solubility LowLowModerate

Note: Values for this compound are predictive and require experimental verification.

Table 2: Anticipated Effects of Blending this compound with Gasoline (Hypothetical Data)

ParameterBase Gasoline10% this compound Blend20% this compound Blend
Research Octane Number (RON) 919497
Motor Octane Number (MON) 838587
Brake Thermal Efficiency (%) 32+0.5%+1.2%
Brake Specific Fuel Consumption (g/kWh) 250-1.0%-2.5%
CO Emissions (% reduction) -15%28%
HC Emissions (% reduction) -10%20%
NOx Emissions (% change) -+2%+5%

Note: This table presents hypothetical data for illustrative purposes. Actual results must be determined experimentally.

Experimental Protocols

The following protocols outline the necessary steps to systematically evaluate this compound as a fuel additive.

Protocol 1: Fuel Blend Preparation and Stability Testing

Objective: To prepare stable and homogenous blends of this compound with a base fuel and to assess their stability over time and temperature variations.

Materials:

  • This compound (≥98% purity)

  • Base gasoline (e.g., RON 91)

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Magnetic stirrer and stir bars

  • Climate-controlled chamber

Procedure:

  • Blend Preparation:

    • Determine the desired volumetric blend ratios (e.g., 5%, 10%, 15%, 20% of the additive in base gasoline).

    • Using Class A volumetric flasks and pipettes, accurately measure the required volumes of base gasoline and this compound.

    • Add the base gasoline to the flask first, followed by the additive to minimize evaporative losses.

    • Seal the flask and gently agitate using a magnetic stirrer for 15 minutes to ensure homogeneity.

  • Stability Assessment:

    • Store the prepared blends in sealed containers.

    • Visually inspect the blends for any phase separation or precipitation at regular intervals (e.g., daily for one week).

    • Subject the blends to a temperature cycle (e.g., 4°C to 40°C) in a climate-controlled chamber and observe for any signs of instability.

Protocol 2: Physicochemical Property Analysis

Objective: To quantify the key fuel properties of the prepared blends according to standardized test methods.

Methodology:

  • Research Octane Number (RON): ASTM D2699

  • Motor Octane Number (MON): ASTM D2700

  • Density and API Gravity: ASTM D4052

  • Distillation Characteristics: ASTM D86

  • Vapor Pressure (Reid): ASTM D323

  • Oxidation Stability: ASTM D525

  • Water Content: ASTM D6304

Protocol 3: Engine Performance and Emissions Testing

Objective: To evaluate the effects of this compound blends on engine performance and exhaust emissions.

Apparatus:

  • Single-cylinder, spark-ignition (SI) research engine mounted on a dynamometer.

  • Fuel flow measurement system.

  • Airflow measurement system.

  • In-cylinder pressure transducer and data acquisition system.

  • Exhaust gas analyzer (measuring CO, CO2, HC, NOx, O2).

Procedure:

  • Engine Setup and Baseline:

    • Warm up the engine to a stable operating temperature using the base gasoline.

    • Perform a series of tests at various engine speeds (e.g., 1500, 2500, 3500 rpm) and loads (e.g., 25%, 50%, 75%, 100% of full load).

    • For each operating point, record engine torque, power, fuel consumption, air consumption, and exhaust emission concentrations.

  • Test Fuel Evaluation:

    • Introduce the first fuel blend (e.g., 5% this compound) into the engine's fuel system.

    • Allow the engine to run for a sufficient period to ensure the previous fuel is purged.

    • Repeat the same series of tests as performed for the baseline fuel, recording all relevant parameters.

    • Repeat the procedure for all prepared fuel blends.

  • Data Analysis:

    • Calculate brake thermal efficiency, brake specific fuel consumption (BSFC), and air-fuel ratio for all test points.

    • Compare the performance and emission results of the blended fuels to the baseline gasoline.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation & Characterization cluster_testing Phase 2: Engine Testing cluster_analysis Phase 3: Analysis & Conclusion A Synthesize/Procure This compound B Prepare Fuel Blends (5%, 10%, 15%, 20%) A->B C Analyze Physicochemical Properties (ASTM Standards) B->C D Establish Baseline (Base Gasoline) C->D E Test Blended Fuels D->E F Record Performance Data (Torque, Power, BSFC) E->F G Record Emissions Data (CO, HC, NOx) E->G H Compare Blend vs. Baseline Data F->H G->H I Determine Optimal Blend Ratio H->I J Draw Conclusions on Viability I->J

Caption: Experimental workflow for evaluating this compound.

Combustion_Pathway Fuel This compound (C8H18O) + O2 Intermediates Aldehydes & Ketones Other Radicals Fuel->Intermediates High Temp Initiation Products Complete Combustion CO2 + H2O Incomplete Combustion CO + HC Intermediates->Products Oxidation

Caption: Simplified hypothetical combustion pathway for an ether oxygenate.

Logical_Relationships cluster_props Fuel Property Changes cluster_effects Engine & Emissions Effects Additive This compound Addition O2 Increased Oxygen Content Additive->O2 RON Increased Octane Number Additive->RON Vapor Altered Volatility Additive->Vapor Combustion Improved Combustion Efficiency O2->Combustion Knock Reduced Engine Knock RON->Knock CO_HC Lower CO & HC Emissions Combustion->CO_HC NOx Potential NOx Increase Combustion->NOx

Caption: Logical relationships of an ether additive in fuel.

References

Application Note: GC-MS Analysis of 3-Ethoxy-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of 3-Ethoxy-2-methylpentane using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile organic compound (VOC) and an ether, and the methodology presented here is suitable for its detection in various matrices. The protocol covers sample preparation, GC-MS instrumentation parameters, and data analysis procedures. This guide is intended for researchers, scientists, and professionals in drug development and related fields who require a robust method for analyzing this and similar compounds.

Introduction

This compound (C8H18O) is an ether that may be of interest in various chemical and pharmaceutical applications.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[3][4] The gas chromatograph separates components of a mixture based on their physical and chemical properties, while the mass spectrometer provides detailed molecular information for identification and quantification.[3][5] This document provides a detailed protocol for the analysis of this compound, which can be adapted for various research and quality control purposes.

Experimental Protocol

Materials and Reagents
  • Solvents: High-purity, GC-MS grade solvents such as methanol, dichloromethane, or hexane (B92381) are required for sample preparation.[3][6]

  • Standards: A certified reference standard of this compound is necessary for calibration and quantification.

  • Internal Standard (IS): An appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) should be used for accurate quantification.

  • Sample Vials: Use 1.5 mL glass autosampler vials with PTFE-lined caps.[6]

Sample Preparation

The choice of sample preparation technique depends on the sample matrix.

  • Liquid Samples:

    • Dilute the liquid sample in a suitable volatile organic solvent (e.g., methanol, dichloromethane) to an approximate concentration of 10 µg/mL.[6][7]

    • If the sample contains particulates, centrifuge or filter it through a 0.22 µm PTFE filter before transferring to a GC vial.[7][8]

    • Spike the sample with the internal standard at a known concentration.

  • Solid Samples:

    • Weigh a small amount of the homogenized solid sample into a vial.

    • Add a precise volume of a suitable solvent to dissolve the analyte.[7][9]

    • Vortex or sonicate the mixture to ensure complete dissolution of this compound.

    • Centrifuge the sample to pellet any insoluble material and transfer the supernatant to a GC vial.[7]

    • Spike the sample with the internal standard.

  • Headspace Analysis (for volatile matrices):

    • Place a known amount of the liquid or solid sample into a headspace vial and seal it.

    • Incubate the vial at a constant temperature to allow volatile compounds to partition into the headspace.[7]

    • An automated headspace sampler can then inject a portion of the headspace gas into the GC-MS system.[7][10]

GC-MS Instrumentation and Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument and application.

Parameter Setting
Gas Chromatograph Agilent 8890 GC System (or equivalent)
Column A non-polar column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point for VOC analysis.[6]
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations), 1 µL injection volume.[6]
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.
Oven Program Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
Mass Spectrometer Agilent 5977B MSD (or equivalent)
Ionization Mode Electron Ionization (EI) at 70 eV.[10]
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Range m/z 40-400.[10]
Acquisition Mode Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Data Analysis
  • Qualitative Analysis: Identify this compound in the total ion chromatogram (TIC) by its retention time and by comparing its mass spectrum with a reference library (e.g., NIST). The molecular formula of this compound is C8H18O, with a molecular weight of 130.23 g/mol .[1][2]

  • Quantitative Analysis:

    • Generate a calibration curve by analyzing a series of standard solutions of this compound at different concentrations.

    • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

    • Use the resulting linear regression equation to calculate the concentration of this compound in the unknown samples.

Quantitative Data Summary

The following table is a template for summarizing quantitative results. Actual data will be generated during the analysis.

Sample ID Analyte Peak Area Internal Standard Peak Area Peak Area Ratio (Analyte/IS) Concentration (µg/mL)
Standard 1ValueValueValue1
Standard 2ValueValueValue5
Standard 3ValueValueValue10
Standard 4ValueValueValue25
Standard 5ValueValueValue50
Sample 1ValueValueValueCalculated Value
Sample 2ValueValueValueCalculated Value

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Liquid or Solid) Dilution Dilution/Dissolution in Volatile Solvent Sample->Dilution Spiking Spiking with Internal Standard Dilution->Spiking Filtration Filtration/Centrifugation (if necessary) Spiking->Filtration Vial Transfer to GC Autosampler Vial Filtration->Vial Injection Sample Injection (Autosampler) Vial->Injection GC Gas Chromatography (Separation on Column) Injection->GC MS Mass Spectrometry (Detection and Ionization) GC->MS TIC Total Ion Chromatogram (TIC) MS->TIC Qualitative Qualitative Analysis (Library Search) TIC->Qualitative Quantitative Quantitative Analysis (Calibration Curve) TIC->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

This application note provides a detailed and adaptable protocol for the GC-MS analysis of this compound. The described methods for sample preparation, instrumentation, and data analysis are based on established practices for volatile organic compounds and ethers, ensuring reliable and accurate results. Researchers can use this protocol as a foundation for their specific analytical needs, with the understanding that optimization of certain parameters may be necessary for different sample matrices or instrumentation.

References

Application Notes and Protocols for NMR Spectroscopic Characterization of 3-Ethoxy-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. These application notes provide a comprehensive protocol for the characterization of 3-Ethoxy-2-methylpentane using ¹H and ¹³C NMR spectroscopy.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift correlations and spin-spin coupling patterns.

Structure of this compound:

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
a~0.8-0.9Doublet3H~6-7
b~0.8-0.9Triplet3H~7
c~0.8-0.9Triplet3H~7
d~1.3-1.5Multiplet2H-
e~1.7-1.9Multiplet1H-
f~3.1-3.3Multiplet1H-
g~3.3-3.5Quartet2H~7
h~1.1-1.2Triplet3H~7

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
1~10-15
2~15-20
3~20-25
4~30-35
5~65-70
6~80-85
7~15-20
8~25-30

Experimental Protocols

A generalized protocol for acquiring high-quality NMR spectra of this compound is provided below. Instrument-specific parameters may require optimization.[1]

1. Sample Preparation:

  • Accurately weigh 5-10 mg of purified this compound.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of deuterated solvents is necessary to avoid large solvent signals in the ¹H NMR spectrum.[2]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2. NMR Instrument Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 or more, as the ¹³C nucleus is less sensitive than ¹H.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

Visualizations

Experimental Workflow for NMR Characterization

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Tuning, Shimming) transfer->instrument_setup h1_nmr Acquire ¹H NMR instrument_setup->h1_nmr c13_nmr Acquire ¹³C NMR instrument_setup->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phase Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (¹H) calibration->integration analysis Structural Elucidation integration->analysis

Caption: A flowchart illustrating the key steps in the NMR characterization of a small molecule.

Logical Relationship of NMR Data to Molecular Structure

logical_relationship cluster_1h_nmr ¹H NMR Spectroscopy cluster_13c_nmr ¹³C NMR Spectroscopy cluster_structure Structural Information chem_shift_h Chemical Shift (δ) electronic_env Electronic Environment of Protons chem_shift_h->electronic_env integration_h Integration proton_ratio Relative Number of Protons integration_h->proton_ratio multiplicity_h Multiplicity neighboring_protons Number of Neighboring Protons multiplicity_h->neighboring_protons coupling_h Coupling Constant (J) connectivity Proton Connectivity coupling_h->connectivity chem_shift_c Chemical Shift (δ) carbon_types Types of Carbon Environments chem_shift_c->carbon_types num_signals_c Number of Signals carbon_symmetry Molecular Symmetry num_signals_c->carbon_symmetry

Caption: The relationship between NMR spectral data and the deduced structural features of a molecule.

References

Application Note: Infrared Spectroscopy of Branched Alkyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Infrared (IR) spectroscopy is a powerful analytical technique used for the identification and characterization of organic compounds. It relies on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. For alkyl ethers, the most characteristic absorption is the C-O-C stretching vibration. While linear ethers are readily identified, the introduction of branching in the alkyl chains can subtly influence the IR spectrum. This note provides a guide to the key spectral features of branched alkyl ethers and protocols for their analysis.

The primary diagnostic band for ethers is a strong C-O single-bond stretching absorption that appears in the fingerprint region of the spectrum.[1][2][3] The presence of this band, coupled with the absence of characteristic absorptions for hydroxyl (-OH) or carbonyl (C=O) groups, is strong evidence for an ether functionality.[4]

Characteristic Infrared Absorption Bands for Branched Alkyl Ethers

The identification of ethers by IR spectroscopy can be challenging as other functional groups also absorb in the same region.[2][3] However, a strong absorption band in the 1300-1000 cm⁻¹ range due to C-O stretching is the most significant feature.[4] The precise frequency of this band can be influenced by the substitution pattern and branching of the alkyl groups.

The following table summarizes the key vibrational modes for branched alkyl ethers.

Vibrational ModeFrequency Range (cm⁻¹)Intensity & Characteristics
C-H Stretching (sp³) 2990 - 2850Strong, multiple sharp bands. Characteristic of all alkanes and alkyl chains.[4][5]
C-H Bending 1470 - 1450 (CH₂) 1385 - 1365 (CH₃)Variable to Medium. The presence of a tert-butyl group often shows a characteristic split in the CH₃ bending region.
C-O-C Stretching 1150 - 1050 Strong, often the most prominent band in the fingerprint region. The position is sensitive to the structure.[1][2][3]

Logical Relationship of Vibrational Modes

The diagram below illustrates the correlation between the molecular structure of a branched alkyl ether and its principal IR absorption regions.

cluster_structure Molecular Structure cluster_vibrations Vibrational Modes cluster_spectrum Infrared Spectrum Regions Structure Branched Alkyl Ether (R-O-R') CH_Stretch C-H Asymmetric & Symmetric Stretching Structure->CH_Stretch CH_Bend C-H Bending (Scissoring/Rocking) Structure->CH_Bend CO_Stretch C-O-C Asymmetric Stretching Structure->CO_Stretch Region_CH ~2990 - 2850 cm⁻¹ CH_Stretch->Region_CH Region_CH_Bend ~1470 - 1365 cm⁻¹ CH_Bend->Region_CH_Bend Region_CO ~1150 - 1050 cm⁻¹ CO_Stretch->Region_CO

Caption: Correlation between molecular vibrations and IR spectrum regions for ethers.

Experimental Protocols

Accurate spectral acquisition is critical for correct identification. The following protocols detail two common methods for analyzing liquid ether samples: Attenuated Total Reflectance (ATR) FTIR and the traditional transmission method.

Protocol 1: Attenuated Total Reflectance (ATR) FTIR Spectroscopy (Recommended)

ATR is a modern, rapid, and widely used technique that requires minimal sample preparation, making it ideal for liquid samples.[6][7]

Materials:

  • FTIR Spectrometer with ATR accessory (e.g., diamond or ZnSe crystal)[8]

  • Liquid branched alkyl ether sample

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lint-free wipes

Procedure:

  • Crystal Cleaning: Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely. This prevents sample contamination.[9]

  • Background Spectrum: With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.

  • Sample Application: Place a single drop of the liquid ether sample directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[6][9]

  • Data Acquisition: Initiate the sample scan. For typical analysis, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000 to 400 cm⁻¹.[8]

  • Post-Measurement Cleaning: After the measurement is complete, thoroughly clean the sample from the ATR crystal using a solvent and lint-free wipes.

Protocol 2: Transmission Spectroscopy (Liquid Film Method)

This traditional method involves sandwiching a thin film of the liquid sample between two IR-transparent salt plates (e.g., NaCl or KBr).[10]

Materials:

  • FTIR Spectrometer

  • Polished IR-transparent salt plates (e.g., KBr, NaCl)

  • Sample holder for plates

  • Liquid branched alkyl ether sample

  • Volatile solvent for cleaning (e.g., anhydrous chloroform (B151607) or dichloromethane)

  • Lint-free wipes

  • Desiccator for plate storage

Procedure:

  • Plate Preparation: Ensure the salt plates are clean and free from moisture. Handle them only by the edges to avoid transferring oils from your fingers.

  • Background Spectrum: Place the empty sample holder in the spectrometer and acquire a background spectrum.

  • Sample Application: In a fume hood, place one to two drops of the liquid ether onto the face of one salt plate.[10][11]

  • Film Formation: Carefully place the second salt plate on top of the first and gently rotate it a quarter turn to spread the liquid into a thin, uniform film.[11] The film should be free of air bubbles.

  • Data Acquisition: Immediately place the assembled plates into the sample holder in the spectrometer and acquire the spectrum (16-32 scans, 4000-400 cm⁻¹).

  • Post-Measurement Cleaning: Disassemble the plates and clean them immediately with a suitable volatile solvent and lint-free wipes. Store the clean plates in a desiccator to prevent fogging from atmospheric moisture.

General Workflow for IR Spectroscopic Analysis

The following diagram outlines the logical workflow from sample handling to final spectral interpretation and compound identification.

cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Analysis & Interpretation A Select Method (ATR or Transmission) B Clean Apparatus (ATR Crystal or Salt Plates) A->B C Acquire Background Spectrum B->C D Apply Liquid Sample C->D E Acquire Sample Spectrum D->E F Process Spectrum (Background Subtraction) E->F G Identify Key Bands (C-O, C-H) F->G H Compare with Reference Spectra/Databases G->H I Confirm Structure (Absence of OH, C=O) H->I J Final Identification I->J

Caption: Standard workflow for the IR analysis of a branched alkyl ether.

References

Application Note: Synthesis of 3-Ethoxy-2-methylpentane via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Abstract

This application note provides a detailed experimental protocol for the synthesis of the ether, 3-ethoxy-2-methylpentane. The method employed is the Williamson ether synthesis, a robust and widely used method for preparing unsymmetrical ethers. The protocol outlines the formation of a sodium alkoxide from a secondary alcohol, followed by an SN2 reaction with a primary alkyl halide. This document is intended for researchers in organic chemistry, medicinal chemistry, and drug development who require a clear and concise procedure for the preparation of similar ether compounds.

Introduction

Ethers are a class of organic compounds that contain an ether group—an oxygen atom connected to two alkyl or aryl groups. They are common structural motifs in many biologically active molecules and are widely used as solvents in chemical reactions. The Williamson ether synthesis is a versatile method for the preparation of both symmetrical and unsymmetrical ethers.[1][2][3] It proceeds via an SN2 reaction between an alkoxide ion and an organohalide.[1][3] For the synthesis of this compound, the optimal approach involves the reaction of sodium 3-methylpentan-2-oxide with a primary ethyl halide. This pathway is favored to minimize the potential for elimination side reactions that can occur when using a secondary alkyl halide with a strong base.[1]

Reaction Scheme

Step 1: Formation of Sodium 3-methylpentan-2-oxide

Step 2: Synthesis of this compound

Experimental Protocol

Materials and Equipment
  • 3-methylpentan-2-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl bromide (Bromoethane)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Addition funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure

Part A: Formation of Sodium 3-methylpentan-2-oxide

  • Under an inert atmosphere (nitrogen or argon), add 3-methylpentan-2-ol (1.0 eq) to a flame-dried round-bottom flask containing anhydrous diethyl ether or THF.

  • Cool the solution in an ice bath (0 °C).

  • Carefully and portion-wise, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Hydrogen gas is evolved during this step.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases. The formation of the sodium alkoxide is now complete.

Part B: Synthesis of this compound

  • Cool the freshly prepared solution of sodium 3-methylpentan-2-oxide back to 0 °C in an ice bath.

  • Add ethyl bromide (1.2 eq) dropwise to the reaction mixture using an addition funnel.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Gently heat the reaction mixture to reflux for 2-3 hours to ensure the reaction goes to completion.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Part C: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride to neutralize any unreacted sodium hydride.

  • Transfer the mixture to a separatory funnel and add deionized water.

  • Separate the organic layer.

  • Wash the organic layer sequentially with deionized water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purify the crude product by fractional distillation to obtain pure this compound.

Data Presentation

ParameterValueReference
Reactants
3-methylpentan-2-ol1.0 equivalent
Sodium Hydride (60%)1.1 equivalents
Ethyl Bromide1.2 equivalents
Product
Molecular FormulaC₈H₁₈O[4]
Molecular Weight130.23 g/mol [4]
Boiling Point125 °C[5][6]
¹H NMR Data (Predicted)
δ (ppm)MultiplicityAssignment
~0.9Triplet-CH₂CH₃ (ethyl group attached to pentane)
~0.9Doublet-CH(CH₃ )₂
~1.1Triplet-O-CH₂CH₃
~1.4Multiplet-CH₂ CH₃ (ethyl group attached to pentane)
~1.7Multiplet-CH(CH₃)₂
~3.2Triplet-CH (OCH₂CH₃)-
~3.4Quartet-O-CH₂ CH₃

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Alkoxide Formation cluster_reaction Ether Synthesis cluster_workup Work-up & Purification start 3-methylpentan-2-ol in Anhydrous Solvent add_nah Add NaH at 0 °C start->add_nah 1.0 eq stir_rt Stir at RT for 1h add_nah->stir_rt 1.1 eq alkoxide Sodium 3-methylpentan-2-oxide Solution stir_rt->alkoxide add_etbr Add Ethyl Bromide at 0 °C alkoxide->add_etbr 1.2 eq stir_overnight Stir at RT Overnight add_etbr->stir_overnight reflux Reflux for 2-3h stir_overnight->reflux product_mixture Crude Product Mixture reflux->product_mixture quench Quench with aq. NH₄Cl product_mixture->quench extraction Aqueous Extraction quench->extraction wash Wash with H₂O & Brine extraction->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate (Rotovap) dry->concentrate distill Fractional Distillation concentrate->distill final_product Pure this compound distill->final_product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Logical Relationship)

logical_relationship cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_mechanism Reaction Mechanism cluster_products Products alcohol 3-methylpentan-2-ol (Secondary Alcohol) deprotonation Deprotonation alcohol->deprotonation base Sodium Hydride (NaH) (Strong Base) base->deprotonation alkyl_halide Ethyl Bromide (Primary Alkyl Halide) sn2 SN2 Reaction alkyl_halide->sn2 alkoxide Sodium 3-methylpentan-2-oxide (Nucleophile) alkoxide->sn2 deprotonation->alkoxide product This compound (Unsymmetrical Ether) sn2->product byproduct Sodium Bromide (NaBr) (Salt Byproduct) sn2->byproduct

Caption: Logical flow of the Williamson ether synthesis.

Safety Precautions

  • Sodium Hydride: A highly reactive and flammable solid. It reacts violently with water to produce flammable hydrogen gas. Handle in an inert atmosphere (glove box or under nitrogen/argon). Keep away from water and other protic sources. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and gloves.

  • Ethyl Bromide: A volatile and flammable liquid. It is a suspected carcinogen and is harmful if inhaled or absorbed through the skin. Handle in a well-ventilated fume hood and wear appropriate PPE.

  • Diethyl Ether/THF: Highly flammable and volatile solvents. Work in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use. This protocol should only be performed by trained personnel in a properly equipped laboratory.

References

Applications of Branched Alkyl Ethers in Pharmaceuticals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of branched alkyl ethers in the pharmaceutical industry. It includes comprehensive application notes, structured data tables for easy comparison of quantitative information, and detailed experimental protocols for key methodologies. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

Branched alkyl ethers are a significant class of organic compounds characterized by an ether linkage (R-O-R') where at least one of the alkyl groups possesses a branched-chain structure. This structural feature imparts unique physicochemical properties, such as altered lipophilicity, metabolic stability, and steric hindrance, which are highly valuable in drug design and formulation. Their applications in pharmaceuticals are diverse, ranging from potent general anesthetics to prodrug moieties and specialized excipients.

Application Note 1: Branched Halogenated Ethers as Inhalational Anesthetics

The most prominent application of branched alkyl ethers in pharmaceuticals is in the field of anesthesiology. Volatile halogenated ethers, specifically isoflurane (B1672236) and sevoflurane (B116992), are widely used for the induction and maintenance of general anesthesia.[1][2] Their branched structure and halogenation contribute to their favorable pharmacokinetic and pharmacodynamic profiles.

Mechanism of Action: The primary mechanism of action for these anesthetics involves the potentiation of inhibitory neurotransmitter systems and the inhibition of excitatory pathways in the central nervous system (CNS).[1] They enhance the activity of gamma-aminobutyric acid (GABA) at GABA-A receptors, leading to an increased influx of chloride ions, hyperpolarization of neuronal membranes, and decreased neuronal excitability.[1] Additionally, they can inhibit excitatory receptors like the N-methyl-D-aspartate (NMDA) receptors.[3]

Pharmacokinetic Properties: The onset and recovery from anesthesia are largely determined by the blood/gas partition coefficient, which describes the solubility of the anesthetic in the blood. A lower coefficient leads to a faster onset and recovery.[4]

Quantitative Data: Anesthetic Properties
PropertyIsofluraneSevofluraneDesfluraneDiethyl Ether
Blood/Gas Partition Coefficient 1.4[5]0.65[6]0.42[5]12.0[5]
Oil/Gas Partition Coefficient 97[5]53[5]18.7[5]65.0[5]
Minimum Alveolar Concentration (MAC) in Humans (%) 1.15[5]2.5[5]5.72[5]1.92[5]
Metabolism (%) <0.2[7]~5[3]<0.02extensive
Quantitative Data: Toxicity
AnestheticLD50 (rat, inhalation, 4h)Key Toxicities
Isoflurane 16,000 ppmRespiratory depression, hypotension, potential for malignant hyperthermia.[8][9]
Sevoflurane 22,000 ppmPotential for nephrotoxicity due to Compound A formation with desiccated CO2 absorbents, respiratory depression, hypotension.[3][10]
Diethyl Ether 31,000 ppmHigh flammability, airway irritation, postoperative nausea and vomiting.[9]

Signaling Pathway: Isoflurane Action on GABA-A Receptor

GABAA_Pathway GABA_R GABA-A Receptor Ion_Channel Chloride (Cl-) Channel (Closed) GABA_R->Ion_Channel Gating Ion_Channel_Open Chloride (Cl-) Channel (Open) Hyperpolarization Membrane Hyperpolarization (Inhibition) Ion_Channel->Hyperpolarization Cl- Influx GABA GABA GABA->GABA_R Binds Isoflurane Isoflurane Isoflurane->GABA_R Allosteric Modulation

Caption: Isoflurane allosterically modulates the GABA-A receptor, enhancing GABA's inhibitory effect.

Application Note 2: Branched Alkyl Ethers as Prodrug Moieties

Branched alkyl ethers, particularly the tert-butyl ether group, can be employed as protecting groups or prodrug moieties to enhance the pharmacokinetic properties of parent drugs. This strategy is often used for phenolic drugs to improve their oral bioavailability by masking the hydroxyl group, which is susceptible to first-pass metabolism.

Rationale for Use:

  • Increased Lipophilicity: The bulky, non-polar tert-butyl group can increase the lipophilicity of a drug, potentially enhancing its absorption across biological membranes.

  • Steric Hindrance: The branched structure provides steric hindrance, protecting the ether linkage from premature enzymatic cleavage in the gastrointestinal tract and systemic circulation.

  • Metabolic Stability: By masking a metabolically labile functional group, such as a phenol, the overall metabolic stability of the drug can be improved.[11]

Example Application: Alkoxyalkyl Ester Prodrugs in Antiviral Therapy Alkoxyalkyl esters of acyclic nucleoside phosphonates like cidofovir (B1669016) have been developed to improve oral bioavailability and reduce toxicity.[12] These prodrugs, which contain ether linkages in their side chains, effectively deliver the active drug intracellularly.[13] The length and branching of the alkyl chain can be optimized to maximize antiviral activity.[14]

Application Note 3: Branched Alkyl Ethers as Pharmaceutical Excipients

Polyethylene glycol (PEG) ethers and propylene (B89431) glycol ethers, which can have branched alkyl chains, are widely used as excipients in various pharmaceutical formulations.[1][15] They serve multiple functions due to their amphiphilic nature and low toxicity.

Functions:

  • Solubilizers: They can increase the solubility of poorly water-soluble drugs, improving their dissolution and bioavailability.[1]

  • Emulsifiers and Surfactants: They are used to stabilize emulsions and suspensions in topical and oral formulations.[1]

  • Plasticizers: In solid dosage forms, they can be used as plasticizers in film coatings.[15]

Experimental Protocols

Protocol 1: Determination of Minimum Alveolar Concentration (MAC) in Rodents

This protocol describes the "tail-clamp" method for determining the MAC of a volatile anesthetic in rats.[3]

Materials:

  • Anesthesia machine with a calibrated vaporizer

  • Gas delivery system with a non-rebreathing circuit

  • Airtight chamber for induction

  • Endotracheal tubes for rodents

  • Mechanical ventilator

  • Gas analyzer for measuring end-tidal anesthetic concentration

  • Hemostatic forceps (for tail clamp)

  • Heating pad and rectal thermometer to maintain normothermia

Procedure:

  • Induce anesthesia in the rat using the test anesthetic in the airtight chamber.

  • Once the rat is anesthetized, perform endotracheal intubation.

  • Connect the rat to the mechanical ventilator and the gas delivery system.

  • Administer a predetermined concentration of the anesthetic and allow for a 30-minute equilibration period.[3]

  • After equilibration, apply a noxious stimulus by clamping the hemostatic forceps at the base of the tail for 60 seconds.

  • Observe for purposeful movement in response to the stimulus.

  • If movement is observed, increase the anesthetic concentration by a predetermined step (e.g., 0.2%). If no movement is observed, decrease the concentration.

  • Allow for another 30-minute equilibration period at the new concentration before reapplying the stimulus.[3]

  • Repeat this "bracketing" procedure until the highest concentration that permits movement and the lowest concentration that prevents movement are determined.

  • The MAC is calculated as the mean of these two concentrations.[3]

Experimental Workflow: MAC Determination

MAC_Workflow Start Start Induce Induce Anesthesia in Chamber Start->Induce Intubate Endotracheal Intubation Induce->Intubate Ventilate Connect to Ventilator & Set Initial Concentration Intubate->Ventilate Equilibrate 30 min Equilibration Ventilate->Equilibrate Stimulate Apply Tail-Clamp Stimulus Equilibrate->Stimulate Observe Observe for Movement Stimulate->Observe Move Movement Observed? Observe->Move Calculate Calculate MAC Observe->Calculate Bracket Determined Increase Increase Anesthetic Concentration Move->Increase Yes Decrease Decrease Anesthetic Concentration Move->Decrease No Increase->Equilibrate Decrease->Equilibrate End End Calculate->End

Caption: Workflow for determining Minimum Alveolar Concentration (MAC) using the bracketing method.

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a common procedure for assessing the metabolic stability of a branched alkyl ether-containing compound using liver microsomes.[16][17]

Materials:

  • Pooled liver microsomes (human, rat, etc.)

  • 0.1 M Phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Test compound stock solution (e.g., in DMSO)

  • Positive control compounds (with known metabolic rates)

  • Ice-cold acetonitrile (B52724) (ACN) with an internal standard for quenching

  • 96-well plates

  • Shaking incubator at 37°C

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Prepare the microsomal incubation mixture by diluting the liver microsomes in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).[17]

  • Add the test compound to the microsomal mixture to a final concentration of, for example, 1 µM.[17]

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.[17]

  • Immediately quench the reaction by adding the aliquot to a well containing ice-cold ACN with the internal standard.

  • Once all time points are collected, centrifuge the plate to precipitate the microsomal proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Experimental Workflow: Metabolic Stability Assay

Metabolic_Stability_Workflow Start Start Prepare_Microsomes Prepare Microsomal Incubation Mixture Start->Prepare_Microsomes Add_Compound Add Test Compound (1 µM) Prepare_Microsomes->Add_Compound Pre_Incubate Pre-incubate at 37°C Add_Compound->Pre_Incubate Initiate_Reaction Initiate with NADPH Pre_Incubate->Initiate_Reaction Time_Points Incubate and Sample at Time Points (0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Quench Quench with Acetonitrile + IS Time_Points->Quench For each time point Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate End End Calculate->End

Caption: Workflow for an in vitro metabolic stability assay using liver microsomes.

Conclusion

Branched alkyl ethers represent a versatile class of molecules with significant and diverse applications in the pharmaceutical sciences. Their utility as potent and safe general anesthetics is well-established. Furthermore, their role in medicinal chemistry as prodrug moieties to enhance drug delivery and as excipients to improve formulation characteristics continues to expand. The protocols and data provided herein offer a valuable resource for researchers and professionals involved in the development and evaluation of pharmaceuticals incorporating branched alkyl ether structures.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Williamson Synthesis of 3-Ethoxy-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethoxy-2-methylpentane via the Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal synthetic strategy for preparing this compound using the Williamson ether synthesis?

A1: The preferred method is to react the sodium salt of 3-methylpentan-2-ol (the alkoxide) with a primary ethyl halide, such as ethyl bromide or ethyl iodide.[1][2] This approach minimizes the competing E2 elimination reaction, which is a significant side reaction when using a secondary alkyl halide.[3][4]

Q2: What are the recommended starting materials for this synthesis?

A2: The recommended starting materials are 3-methylpentan-2-ol and an ethyl halide (e.g., ethyl bromide, ethyl iodide).[1] Ethanol can be used to prepare the ethyl halide.[1]

Q3: What type of solvent is most suitable for this reaction?

A3: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or tetrahydrofuran (B95107) (THF) are recommended.[5] These solvents effectively solvate the cation of the alkoxide, increasing the nucleophilicity of the alkoxide anion.[5]

Q4: Which base should be used to form the alkoxide?

A4: A strong base is required to deprotonate the secondary alcohol, 3-methylpentan-2-ol. Sodium hydride (NaH) or sodium metal are commonly used for this purpose.[1][3]

Q5: What is the primary side reaction to be aware of in this synthesis?

A5: The main side reaction is the E2 elimination of the alkyl halide, which leads to the formation of an alkene instead of the desired ether.[4] This is particularly problematic when a secondary or tertiary alkyl halide is used.[3] By using a primary ethyl halide, this side reaction is minimized.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Troubleshooting Suggestion Rationale
Incomplete alkoxide formation Ensure the complete deprotonation of 3-methylpentan-2-ol by using a slight excess of a strong base like NaH and allowing sufficient reaction time.The Williamson synthesis requires the presence of the alkoxide nucleophile. Incomplete deprotonation will result in unreacted starting material.
Competing E2 elimination Confirm the use of a primary ethyl halide. Consider lowering the reaction temperature.Secondary and tertiary alkyl halides are more prone to elimination. Lower temperatures generally favor the SN2 reaction over E2 elimination.[6]
Presence of water in the reaction Use anhydrous solvents and thoroughly dry all glassware before use.Water will react with the strong base and the alkoxide, reducing the concentration of the nucleophile and leading to lower yields.
Suboptimal reaction temperature The typical temperature range for Williamson ether synthesis is 50-100 °C.[5] Optimize the temperature for your specific setup, starting at the lower end of the range.Higher temperatures can promote the E2 elimination side reaction.
Problem 2: Presence of Alkene Impurity in the Product
Possible Cause Troubleshooting Suggestion Rationale
Use of a secondary alkyl halide The synthetic strategy should involve the alkoxide of the secondary alcohol and a primary alkyl halide.This is the most common cause of alkene formation. The alkoxide is a strong base and will readily dehydrohalogenate a secondary alkyl halide.
High reaction temperature Lower the reaction temperature.Elimination reactions are generally favored at higher temperatures.
Problem 3: Difficulty in Product Purification
Possible Cause Troubleshooting Suggestion Rationale
Unreacted starting materials After the reaction, quench with water and perform a liquid-liquid extraction. The unreacted alcohol will partition into the aqueous phase, while the ether and unreacted alkyl halide will remain in the organic phase.This allows for the separation of the polar alcohol from the less polar ether and alkyl halide.
Similar boiling points of product and impurities Fractional distillation can be employed to separate the product from impurities with close boiling points. The boiling point of this compound is approximately 125-135 °C.Careful distillation is necessary for achieving high purity.
Formation of emulsions during workup Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.The increased ionic strength of the aqueous phase helps to separate the organic and aqueous layers.

Data Presentation

Parameter Recommended Value/Range Reference
Starting Materials 3-methylpentan-2-ol and ethyl bromide/iodide[1]
Base Sodium hydride (NaH) or Sodium metal (Na)[1][3]
Solvent Anhydrous THF, DMF, or DMSO[5]
Molar Ratio (Alcohol:Base:Alkyl Halide) ~ 1 : 1.1 : 1.2 (Representative)General Practice
Reaction Temperature 50 - 100 °C[5]
Reaction Time 1 - 8 hours[5]
Typical Laboratory Yield 50 - 95%[7]

Experimental Protocols

Representative Protocol for the Synthesis of this compound

Materials:

  • 3-methylpentan-2-ol

  • Sodium hydride (60% dispersion in mineral oil)

  • Ethyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • Alkoxide Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, add 3-methylpentan-2-ol (1.0 eq) dissolved in anhydrous THF.

    • Under a nitrogen atmosphere, carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0 °C (ice bath).

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Ether Synthesis:

    • Cool the reaction mixture back to 0 °C.

    • Add ethyl bromide (1.2 eq) dropwise via the dropping funnel over 30 minutes.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (around 65-70 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by fractional distillation to obtain pure this compound.

Mandatory Visualization

Troubleshooting_Williamson_Synthesis Start Start: Low Yield of this compound CheckAlkoxide Check Alkoxide Formation Start->CheckAlkoxide CheckElimination Check for E2 Elimination Start->CheckElimination CheckWater Check for Water Contamination Start->CheckWater IncompleteDeprotonation Incomplete Deprotonation? CheckAlkoxide->IncompleteDeprotonation SecondaryHalide Secondary Alkyl Halide Used? CheckElimination->SecondaryHalide WetReagents Anhydrous Conditions? CheckWater->WetReagents IncompleteDeprotonation->CheckElimination No UseExcessBase Solution: Use slight excess of NaH, - Increase reaction time for alkoxide formation IncompleteDeprotonation->UseExcessBase Yes End Optimized Yield UseExcessBase->End UsePrimaryHalide Solution: Use a primary ethyl halide (e.g., EtBr, EtI) SecondaryHalide->UsePrimaryHalide Yes HighTemp High Reaction Temperature? SecondaryHalide->HighTemp No UsePrimaryHalide->End HighTemp->CheckWater No LowerTemp Solution: Lower the reaction temperature HighTemp->LowerTemp Yes LowerTemp->End DryReagents Solution: Use anhydrous solvents and dry glassware WetReagents->DryReagents No WetReagents->End Yes DryReagents->End

Caption: Troubleshooting workflow for low yield in the Williamson synthesis of this compound.

Williamson_Synthesis_Pathway Alcohol 3-Methylpentan-2-ol Alkoxide Sodium 3-methylpentan-2-oxide Alcohol->Alkoxide Deprotonation Base NaH Base->Alkoxide AlkylHalide Ethyl Bromide Product This compound (Desired Product - SN2) AlkylHalide->Product SideProduct Alkene (Side Product - E2) AlkylHalide->SideProduct Alkoxide->Product SN2 Attack Alkoxide->SideProduct E2 Elimination (Minimized with primary halide)

Caption: Reaction pathway for the Williamson synthesis of this compound.

References

Technical Support Center: Synthesis of 3-Ethoxy-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-ethoxy-2-methylpentane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for preparing this compound?

A1: The most reliable and widely used method for synthesizing unsymmetrical ethers like this compound is the Williamson ether synthesis. This reaction proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism.[1][2] For this specific target molecule, there are two potential combinations of reactants:

  • Route A: Reaction of sodium ethoxide with 3-halo-2-methylpentane (a secondary alkyl halide).

  • Route B: Reaction of sodium 3-methylpentan-2-oxide with an ethyl halide (a primary alkyl halide).

Route B is strongly recommended. The S(N)2 reaction is highly sensitive to steric hindrance at the electrophilic carbon. Using a secondary alkyl halide (Route A) would lead to significant competition from the E2 (bimolecular elimination) side reaction, resulting in the formation of undesired alkene byproducts and a low yield of the target ether.[1] Primary alkyl halides, such as ethyl bromide or ethyl iodide, are much less sterically hindered and therefore strongly favor the desired S(N)2 pathway.

Q2: I am observing a significant amount of an alkene byproduct in my reaction mixture. What is the cause and how can I minimize it?

A2: The formation of an alkene byproduct, primarily 2-methyl-2-pentene (B165383) and 2-methyl-1-pentene, is a clear indication that the E2 elimination pathway is competing with the desired S(N)2 reaction.[1] This is the most common side reaction in Williamson ether synthesis.[1]

Several factors can promote the E2 side reaction:

  • Steric Hindrance: As mentioned in Q1, using a secondary or tertiary alkyl halide dramatically increases the rate of elimination. The alkoxide, being a strong base, will more readily abstract a proton from a sterically crowded substrate rather than perform a backside nucleophilic attack.

  • Strong/Bulky Base: While a strong base is necessary to form the alkoxide, very bulky bases can favor elimination.

  • High Temperature: Higher reaction temperatures generally favor elimination over substitution.[3] The E2 reaction has a higher activation energy than the S(_N)2 reaction, so its rate increases more significantly with temperature.

To minimize alkene formation:

  • Ensure you are using the correct reagents: Use a primary ethyl halide (e.g., ethyl bromide) and the alkoxide of 3-methylpentan-2-ol.

  • Control the reaction temperature: Maintain the temperature within the recommended range (typically 50-80 °C).[2] If elimination is still a problem, try running the reaction at a lower temperature for a longer duration.

  • Choose an appropriate solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are preferred as they solvate the cation of the alkoxide, leaving the "naked" and highly reactive alkoxide anion to participate in the S(_N)2 reaction.[2]

Q3: My reaction yield is very low, even though I'm using the correct starting materials. What are other potential causes?

A3: Low yields in a Williamson ether synthesis can stem from several factors besides the E2 elimination side reaction:

  • Incomplete Deprotonation: The alcohol (3-methylpentan-2-ol) must be fully deprotonated to form the reactive alkoxide. If the base used is not strong enough or is used in insufficient quantity, a significant portion of the alcohol will remain unreacted. Sodium hydride (NaH) is often a good choice as it irreversibly deprotonates the alcohol.

  • Presence of Water: The Williamson ether synthesis is highly sensitive to moisture.[3] Any water present in the reagents or solvent will react with the strong base (e.g., NaH) and can also protonate the alkoxide, rendering it non-nucleophilic. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Insufficient Reaction Time: The reaction may not have proceeded to completion. Typical reaction times range from 1 to 8 hours.[1][2] It is advisable to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Poor Quality Reagents: The alkyl halide may have degraded over time. It is recommended to use freshly opened or purified reagents.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete deprotonation of the alcohol.Use a strong, non-nucleophilic base like sodium hydride (NaH) in a slight excess (e.g., 1.1 equivalents). Ensure the NaH is fresh and has not been deactivated by moisture.
Presence of water in the reaction.Thoroughly dry all glassware in an oven before use. Use anhydrous solvents. Handle hygroscopic reagents under an inert atmosphere (e.g., nitrogen or argon).[3]
Insufficient reaction time or temperature.Monitor the reaction by TLC or GC to determine completion. If the reaction is sluggish, consider slightly increasing the temperature, but not so high as to favor elimination (stay within the 50-100 °C range).[2]
Significant Alkene Byproduct Incorrect choice of alkyl halide (secondary instead of primary).Synthesize the ether using the alkoxide of the secondary alcohol (3-methylpentan-2-ol) and a primary alkyl halide (ethyl halide).
Reaction temperature is too high.Lower the reaction temperature and increase the reaction time.[3]
Choice of base.While a strong base is needed, ensure it is not excessively bulky if elimination persists. NaH is generally a good choice.
Presence of Unreacted Starting Alcohol Incomplete deprotonation or premature quenching of the alkoxide.Re-evaluate the base quality and quantity, and ensure anhydrous conditions.
Insufficient amount of ethyl halide.Use a slight excess of the ethyl halide (e.g., 1.2 equivalents) to ensure all the alkoxide is consumed.
Difficulty in Product Purification Close boiling points of product and byproducts.Use fractional distillation for purification. If separation is still difficult, consider column chromatography.

Data Presentation

Parameter Condition A Expected Outcome A Condition B Expected Outcome B
Alkyl Halide Ethyl Bromide (Primary)High S(N)2 / E2 Ratio, Good Yield3-Bromo-2-methylpentane (Secondary)Low S(_N)2 / E2 Ratio, Poor Yield of Ether, High Alkene Content
Temperature 50 °CHigher S(N)2 selectivity, slower reaction100 °CLower S(_N)2 selectivity, faster reaction, more E2 byproduct[1][3]
Solvent Toluene (Apolar)Slow reaction rateDMF (Polar Aprotic)Faster reaction rate, favors S(_N)2[1][2]
Base Potassium tert-butoxide (Bulky)Increased potential for E2Sodium Hydride (Non-nucleophilic)Strong deprotonation, favors S(_N)2

Experimental Protocols

Key Experiment: Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the preferred method for synthesizing this compound.

Materials:

  • 3-methylpentan-2-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl bromide (or ethyl iodide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH(_4)Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO(_4))

  • Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet to a bubbler, and a dropping funnel. Flame-dry the apparatus under vacuum and allow it to cool under an inert atmosphere (N(_2) or Ar).

  • Alkoxide Formation: In the flask, place 1.1 equivalents of sodium hydride (60% dispersion in mineral oil). Add anhydrous DMF via syringe to create a stirrable suspension.

  • Slowly add 1.0 equivalent of 3-methylpentan-2-ol dropwise from the dropping funnel to the NaH suspension at 0 °C (ice bath). Hydrogen gas will evolve. After the addition is complete, allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure complete deprotonation.

  • S(_N)2 Reaction: Cool the resulting alkoxide solution back to 0 °C. Add 1.2 equivalents of ethyl bromide dropwise via the dropping funnel.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70 °C. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding it to a beaker containing ice and saturated aqueous NH(_4)Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volume of the aqueous layer).

  • Combine the organic extracts and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation to obtain pure this compound.

Visualizations

Synthesis_Pathway Synthesis of this compound 3-methylpentan-2-ol 3-methylpentan-2-ol Sodium 3-methylpentan-2-oxide Sodium 3-methylpentan-2-oxide 3-methylpentan-2-ol->Sodium 3-methylpentan-2-oxide + NaH (Deprotonation) NaH NaH This compound This compound Sodium 3-methylpentan-2-oxide->this compound + Ethyl Bromide (SN2 Reaction) Ethyl Bromide Ethyl Bromide Ethyl Bromide->this compound NaBr NaBr

Caption: Preferred S(_N)2 pathway for the synthesis of this compound.

Side_Reaction_Pathway E2 Elimination Side Reaction cluster_reactants Reactants for Undesirable Route Sodium Ethoxide Sodium Ethoxide Alkene Byproducts 2-methyl-2-pentene (Major) 2-methyl-1-pentene (Minor) Sodium Ethoxide->Alkene Byproducts E2 Elimination 3-Bromo-2-methylpentane 3-Bromo-2-methylpentane 3-Bromo-2-methylpentane->Alkene Byproducts Ethanol Ethanol NaBr NaBr

Caption: Competing E2 elimination pathway, prevalent with secondary alkyl halides.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed analyze_byproducts Analyze Byproducts (GC/NMR): - Alkene present? start->analyze_byproducts check_reagents Check Reagents: - Primary Alkyl Halide? - Anhydrous Conditions? - Fresh Base (NaH)? solution_reagents Solution: - Use primary ethyl halide. - Ensure dry setup/solvents. - Use fresh NaH. check_reagents->solution_reagents check_conditions Review Reaction Conditions: - Temperature too high? - Insufficient reaction time? solution_conditions Solution: - Lower temperature (e.g., 50-60°C). - Monitor reaction to completion by TLC/GC. check_conditions->solution_conditions analyze_byproducts->check_reagents Yes (E2 product) analyze_byproducts->check_conditions No (Unreacted SM)

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Minimizing elimination byproducts in "3-Ethoxy-2-methylpentane" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing elimination byproducts during the synthesis of 3-ethoxy-2-methylpentane.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common laboratory methods for synthesizing this compound are the Williamson ether synthesis and the alkoxymercuration-demercuration of an appropriate alkene.

Q2: What is the major byproduct in the synthesis of this compound, and why does it form?

A2: The major byproduct, particularly in the Williamson ether synthesis, is a mixture of alkenes (primarily 2-methyl-2-pentene (B165383) and 2-methyl-1-pentene). This occurs due to a competing E2 elimination reaction, which is significant when using secondary alkyl halides.

Q3: How can I minimize the formation of these alkene byproducts?

A3: Minimizing elimination byproducts involves optimizing reaction conditions to favor the desired SN2 substitution reaction over the E2 elimination. Key strategies include:

  • Careful selection of reactants: In the Williamson ether synthesis, using a primary alkyl halide (ethyl halide) and a secondary alkoxide (sodium 2-methyl-3-pentoxide) is crucial.

  • Controlling temperature: Lower reaction temperatures generally favor the SN2 pathway over the E2 pathway.

  • Choice of base and solvent: Using a less sterically hindered base and a polar aprotic solvent can enhance the nucleophilicity of the alkoxide, promoting substitution.

Q4: Is there an alternative synthesis method that avoids elimination byproducts?

A4: Yes, the alkoxymercuration-demercuration of 2-methyl-2-pentene with ethanol (B145695) is an excellent alternative. This method proceeds via an anti-addition mechanism and is not prone to carbocation rearrangements or elimination, typically providing a higher yield of the desired ether.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of this compound and significant alkene byproduct The E2 elimination pathway is dominating over the desired SN2 reaction in a Williamson ether synthesis.1. Verify your choice of reactants: Ensure you are using an ethyl halide and sodium 2-methyl-3-pentoxide, not 2-halo-3-methylpentane and sodium ethoxide. 2. Lower the reaction temperature: Maintain the reaction at a lower temperature (e.g., room temperature or slightly above) for a longer duration. 3. Use a less bulky base: If preparing the alkoxide in situ, consider using sodium hydride (NaH) in a polar aprotic solvent like THF or DMF.
Reaction is slow or incomplete Insufficient reactivity of the chosen reactants or non-optimal reaction conditions.1. Use a better leaving group: If using an alkyl chloride, consider switching to an alkyl bromide or iodide. 2. Ensure anhydrous conditions: Water can hydrolyze the alkoxide and react with the alkyl halide. 3. Increase the concentration of the nucleophile: A higher concentration of the alkoxide can increase the reaction rate.
Multiple unexpected byproducts Potential for side reactions other than E2 elimination, or contamination of starting materials.1. Purify starting materials: Ensure the purity of your alcohol, alkyl halide, and solvents. 2. Consider an alternative synthetic route: The alkoxymercuration-demercuration method is less prone to side reactions.

Data Presentation

The following table provides illustrative data on the expected product distribution in the Williamson ether synthesis of this compound under different conditions. This data is based on typical outcomes for reactions involving secondary alkyl halides and may vary based on specific experimental parameters.

Alkyl Halide Alkoxide Solvent Temperature (°C) Approx. Yield of Ether (SN2 Product) Approx. Yield of Alkenes (E2 Products)
Ethyl BromideSodium 2-methyl-3-pentoxideTHF25~75%~25%
Ethyl BromideSodium 2-methyl-3-pentoxideEthanol50~60%~40%
2-Bromo-3-methylpentaneSodium EthoxideEthanol50~20%~80%
2-Bromo-3-methylpentaneSodium EthoxideDMSO25~30%~70%

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound (Optimized for High Yield)
  • Alkoxide Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 10 mmol of 2-methyl-3-pentanol (B165387) to 20 mL of anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the solution in an ice bath and slowly add 1.1 equivalents (11 mmol) of sodium hydride (NaH, 60% dispersion in mineral oil).

    • Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Ether Synthesis:

    • To the freshly prepared solution of sodium 2-methyl-3-pentoxide, add 1.2 equivalents (12 mmol) of ethyl bromide dropwise via a syringe.

    • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of 10 mL of water.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation to obtain this compound.

Protocol 2: Alkoxymercuration-Demercuration Synthesis of this compound
  • Alkoxymercuration:

    • In a 100 mL round-bottom flask, dissolve 10 mmol of 2-methyl-2-pentene in 20 mL of absolute ethanol.

    • Add 1.1 equivalents (11 mmol) of mercury(II) trifluoroacetate (B77799) (Hg(TFA)₂) to the solution and stir at room temperature for 1 hour. The disappearance of the yellow color of the mercuric salt indicates the completion of the alkoxymercuration step.

  • Demercuration:

    • Cool the reaction mixture in an ice bath and add 10 mL of a 3 M sodium hydroxide (B78521) solution.

    • Slowly add a solution of 0.5 equivalents (5 mmol) of sodium borohydride (B1222165) (NaBH₄) in 10 mL of 3 M sodium hydroxide.

    • Stir the mixture for 1 hour at room temperature. A black precipitate of metallic mercury will form.

  • Work-up and Purification:

    • Decant the supernatant liquid from the mercury.

    • Transfer the liquid to a separatory funnel and extract with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation.

Visualizations

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products Ethoxide Sodium Ethoxide (Strong Base/Nucleophile) SN2_Pathway SN2 Pathway (Substitution) Ethoxide->SN2_Pathway Favored by: - Low Temperature - Polar Aprotic Solvent E2_Pathway E2 Pathway (Elimination) Ethoxide->E2_Pathway Favored by: - High Temperature - Steric Hindrance SecondaryHalide 2-Bromo-3-methylpentane (Secondary Halide) SecondaryHalide->SN2_Pathway SecondaryHalide->E2_Pathway Ether This compound (Desired Product) SN2_Pathway->Ether Alkene 2-methyl-2-pentene (Byproduct) E2_Pathway->Alkene

Caption: Williamson Ether Synthesis: SN2 vs. E2 Pathways.

Troubleshooting_Workflow Start Low Yield of Ether / High Alkene Byproduct CheckReactants Are you using a primary alkyl halide (e.g., ethyl bromide)? Start->CheckReactants YesReactants Yes CheckReactants->YesReactants Yes NoReactants No CheckReactants->NoReactants No CheckTemp Is the reaction temperature low (e.g., room temperature)? YesReactants->CheckTemp Redesign Redesign synthesis to use a primary alkyl halide and a secondary alkoxide. NoReactants->Redesign Redesign->Start YesTemp Yes CheckTemp->YesTemp Yes NoTemp No CheckTemp->NoTemp No CheckSolvent Are you using a polar aprotic solvent (e.g., THF, DMF)? YesTemp->CheckSolvent LowerTemp Lower the reaction temperature. NoTemp->LowerTemp ConsiderAlternative Consider Alkoxymercuration-Demercuration LowerTemp->ConsiderAlternative YesSolvent Yes CheckSolvent->YesSolvent Yes NoSolvent No CheckSolvent->NoSolvent No YesSolvent->ConsiderAlternative ChangeSolvent Switch to a polar aprotic solvent. NoSolvent->ChangeSolvent ChangeSolvent->ConsiderAlternative

Caption: Troubleshooting Workflow for Williamson Ether Synthesis.

Technical Support Center: Purification of 3-Ethoxy-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-Ethoxy-2-methylpentane from a reaction mixture, typically following a Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory synthesis method is the Williamson ether synthesis. This reaction involves the deprotonation of a secondary alcohol, 3-methylpentan-2-ol, to form an alkoxide, which then acts as a nucleophile to attack an ethyl halide (e.g., ethyl bromide or ethyl iodide).

Q2: What are the expected major components in the crude reaction mixture?

A2: The crude reaction mixture is expected to contain the desired product, this compound, as well as unreacted starting materials: 3-methylpentan-2-ol and ethanol (B145695) (if used as a solvent or if the ethyl halide is in an ethanol solution). Additionally, side products from elimination reactions may be present.

Q3: What is the primary side reaction of concern during the synthesis of this compound?

A3: The primary competing side reaction is E2 elimination. Since 3-methylpentan-2-ol is a secondary alcohol, the corresponding alkoxide is a strong base and can promote the elimination of HBr from the ethyl halide to form ethene, or more significantly, the dehydrohalogenation of unreacted secondary alkyl halide (if the synthesis route was reversed) to form an alkene.

Q4: What are the boiling points of the key components I need to separate?

A4: The boiling points are crucial for planning purification by distillation. The approximate boiling points at atmospheric pressure are summarized in the table below.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
Ethanol46.0778.4
This compound 130.23 125
3-Methylpentan-2-ol102.17131-134

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is an effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. The ether product will be less polar than the alcohol starting material and will, therefore, have a higher Rf value.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Incomplete Reaction - Verify reaction time and temperature: Ensure the reaction has been allowed to proceed for a sufficient duration at the appropriate temperature. - Check the base: Confirm that a strong enough base was used to fully deprotonate the 3-methylpentan-2-ol. Sodium hydride (NaH) is a common and effective choice. - Monitor with TLC: Use TLC to confirm the consumption of the starting alcohol.
Dominant E2 Elimination - Control reaction temperature: Lower reaction temperatures generally favor the SN2 reaction over E2 elimination. - Choice of reagents: Ensure the use of a primary ethyl halide, as secondary or tertiary halides would favor elimination.
Loss during Workup - Inadequate extraction: Ensure the use of an appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate) and perform multiple extractions to maximize the recovery of the product from the aqueous layer. - Emulsion formation: If an emulsion forms during extraction, it can be broken by adding brine (saturated NaCl solution).
Issue 2: Difficulty in Separating the Product from Starting Materials
Possible Cause Troubleshooting Steps
Close Boiling Points - The boiling points of this compound (125 °C) and 3-methylpentan-2-ol (131-134 °C) are relatively close, making simple distillation challenging. - Fractional Distillation: Employ a fractional distillation column with a high number of theoretical plates to improve separation efficiency. - Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling points and may enhance the separation.
Azeotrope Formation - While less common for this specific mixture, azeotropes can sometimes complicate distillations. If fractional distillation is ineffective, consider alternative purification methods.
Co-elution in Chromatography - If the product and starting material have similar Rf values in the chosen solvent system for column chromatography. - Optimize Solvent System: Experiment with different solvent systems for TLC to achieve better separation between the product and the unreacted alcohol. A good starting point for ethers is a mixture of hexanes and ethyl acetate (B1210297). Adjust the polarity to maximize the difference in Rf values. A less polar solvent system will generally result in a larger separation between the more polar alcohol and the less polar ether.
Issue 3: Contaminated Final Product
Possible Cause Troubleshooting Steps
Presence of Water - Drying Agent: Ensure the organic extract is thoroughly dried with an appropriate drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate) before solvent removal.
Unremoved Acidic/Basic Impurities - Aqueous Washes: Perform aqueous washes of the organic extract. A wash with a dilute acid (e.g., 1M HCl) can remove basic impurities, while a wash with a dilute base (e.g., saturated sodium bicarbonate) can remove acidic impurities. Follow with a brine wash to aid in phase separation.
Impurities from Starting Materials - Purity of Reagents: Use high-purity starting materials. Common impurities in commercial ethanol include acetaldehyde, acetone, and higher alcohols, which could potentially contaminate the final product.

Experimental Protocols

Protocol 1: Aqueous Workup and Extraction
  • Quench the Reaction: After the reaction is complete, cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by adding deionized water to decompose any unreacted sodium hydride or alkoxide.

  • Transfer to Separatory Funnel: Transfer the mixture to a separatory funnel.

  • Extraction: Add an organic solvent immiscible with water, such as diethyl ether or ethyl acetate (approximately twice the volume of the reaction mixture).

  • Mixing and Venting: Stopper the funnel, invert it, and vent frequently to release any pressure buildup. Shake the funnel gently at first, then more vigorously for 1-2 minutes.

  • Phase Separation: Allow the layers to separate. The organic layer containing the ether product will typically be the top layer (confirm by checking the densities of the solvents).

  • Collect Layers: Drain the lower aqueous layer. Collect the upper organic layer.

  • Repeat Extraction: Re-extract the aqueous layer with the organic solvent two more times to ensure complete recovery of the product.

  • Combine Organic Layers: Combine all the organic extracts.

  • Washing: Wash the combined organic layers sequentially with:

    • 1M HCl (to remove any basic impurities).

    • Saturated NaHCO3 solution (to neutralize any remaining acid).

    • Brine (to facilitate the removal of water).

  • Drying: Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Filtration and Concentration: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus, ensuring all glassware is dry. Use a column with a high number of theoretical plates (e.g., a Vigreux or packed column).

  • Charge the Flask: Transfer the crude product to the distillation flask. Add boiling chips.

  • Distillation:

    • Slowly heat the distillation flask.

    • Collect the first fraction, which will primarily be any remaining low-boiling solvent and ethanol (boiling point ~78 °C).

    • Gradually increase the heating mantle temperature.

    • Collect the main fraction at the boiling point of this compound (~125 °C). Monitor the thermometer at the still head closely.

    • Stop the distillation when the temperature begins to rise significantly above the product's boiling point or when only a small amount of residue remains. The residue will likely contain the higher-boiling 3-methylpentan-2-ol.

Protocol 3: Purification by Flash Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system should give the product an Rf value of approximately 0.3-0.4 and show good separation from impurities.

  • Column Packing:

    • Select an appropriately sized flash chromatography column.

    • Pack the column with silica (B1680970) gel using the chosen eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a less polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the chosen solvent system. Apply positive pressure to the top of the column to achieve a steady flow rate.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain the pure product. .

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow cluster_reaction Synthesis cluster_workup Workup cluster_purification Purification Reaction Crude Reaction Mixture (Product, Starting Materials, Byproducts) Workup Aqueous Workup & Extraction Reaction->Workup Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal Drying->Concentration Distillation Fractional Distillation Concentration->Distillation Primary Method Chromatography Flash Column Chromatography Concentration->Chromatography Alternative/Further Purification Pure_Product Pure this compound Distillation->Pure_Product Chromatography->Pure_Product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue Low_Yield Low Yield? Start->Low_Yield Separation_Issue Poor Separation? Start->Separation_Issue Contamination Product Contaminated? Start->Contamination Incomplete_Rxn Check Reaction Conditions (Time, Temp, Base) Low_Yield->Incomplete_Rxn Yes Elimination Optimize for SN2 (Lower Temp) Low_Yield->Elimination Yes Workup_Loss Improve Extraction (Multiple Extractions, Break Emulsions) Low_Yield->Workup_Loss Yes Fractional_Dist Use Fractional Distillation (High Theoretical Plates) Separation_Issue->Fractional_Dist Yes Optimize_TLC Optimize Chromatography (Solvent System) Separation_Issue->Optimize_TLC Yes Drying_Step Ensure Thorough Drying Contamination->Drying_Step Yes Washing_Step Perform Aqueous Washes Contamination->Washing_Step Yes Reagent_Purity Verify Reagent Purity Contamination->Reagent_Purity Yes

Caption: Troubleshooting decision tree for purification challenges.

Technical Support Center: Synthesis of Sterically Hindered Ethers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of sterically hindered ethers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and find answers to frequently asked questions encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Williamson Ether Synthesis

Q1: My Williamson ether synthesis is giving a low yield of the desired ether and a significant amount of an alkene byproduct. What is happening and how can I fix it?

A1: This is a classic problem when synthesizing sterically hindered ethers via the Williamson method. The reaction proceeds via an S(_N)2 mechanism, which is highly sensitive to steric hindrance.[1] When using a secondary or tertiary alkyl halide, the alkoxide, which is also a strong base, will favor an E2 elimination pathway, leading to the formation of an alkene as the major product instead of the desired ether.[1][2][3][4]

Troubleshooting Steps:

  • Re-evaluate your disconnection strategy: The S(_N)2 reaction is much more tolerant of steric hindrance on the nucleophile (the alkoxide) than on the electrophile (the alkyl halide).[1] If possible, synthesize your target ether by using the more sterically hindered alcohol to form the alkoxide and reacting it with a less hindered (preferably primary) alkyl halide.[1][5] For example, to synthesize tert-butyl ethyl ether, it is better to react tert-butoxide with ethyl halide rather than ethoxide with a tert-butyl halide.[6]

  • Optimize reaction conditions:

    • Base: Use a strong, non-nucleophilic base to generate the alkoxide in situ if starting from the alcohol. Sodium hydride (NaH) is often more effective than sodium hydroxide (B78521) (NaOH).[1]

    • Temperature: Lowering the reaction temperature can sometimes favor the S(_N)2 pathway over the E2 pathway. The optimal temperature is typically in the range of 50-100 °C, but for very sensitive substrates, a lower temperature may be necessary.[1][2]

    • Leaving Group: Use an alkyl halide with a good leaving group. Iodides are better leaving groups than bromides, which are better than chlorides. Tosylates are also excellent leaving groups.[1]

Q2: I am trying to synthesize an ether from a tertiary alcohol. Can I use the Williamson ether synthesis?

A2: Yes, but with a critical consideration. You can use a tertiary alkoxide (derived from a tertiary alcohol), but you must pair it with a primary alkyl halide.[1] The S(_N)2 reaction is much more tolerant of steric hindrance on the alkoxide nucleophile.[1] Attempting to use a tertiary alkyl halide will almost certainly result in elimination products.[2][3]

Q3: Are there alternatives to the Williamson ether synthesis for preparing sterically hindered ethers?

A3: Yes, several alternative methods are often more suitable for the synthesis of sterically hindered ethers. These include:

  • The Mitsunobu Reaction: This reaction is a powerful alternative that proceeds under mild, neutral conditions, making it suitable for substrates sensitive to the strongly basic conditions of the Williamson synthesis.[1] It is particularly useful for synthesizing sterically hindered alkyl aryl ethers and when a clean inversion of stereochemistry is required at a secondary alcohol center.[1]

  • Acid-Catalyzed Ether Synthesis: For the synthesis of ethers from tertiary alcohols, acid-catalyzed methods can be effective.[1] This can involve the dehydration of two alcohols or the addition of an alcohol to an alkene.[1]

  • Alkoxymercuration-Demercuration: This two-step procedure allows for the Markovnikov addition of an alcohol to an alkene, forming an ether.[1][7][8][9][10] It is a good alternative for preparing ethers from tertiary alcohols without the risk of carbocation rearrangements that can occur in strongly acidic conditions.[1][8][9][10]

  • Electrochemical Synthesis: Recent advances have shown that electrochemical oxidation can generate carbocations from simple carboxylic acids under non-acidic conditions, which can then be trapped by alcohols to form highly hindered ethers.[11][12][13]

Mitsunobu Reaction

Q4: My Mitsunobu reaction for a sterically hindered phenol (B47542) and alcohol is extremely slow. How can I accelerate it?

A4: Slow reaction times are a known issue for the Mitsunobu reaction with sterically hindered substrates.[14][15] A highly effective method to accelerate the reaction is to use high concentrations of reactants in combination with sonication.[14][15] This technique can dramatically reduce reaction times from days to minutes.[1][14][15] For example, a reaction that took 7 days to reach 70-75% yield at a concentration of 0.1 M was completed in 15 minutes with a 75% yield when the concentration was increased to 3.0 M and sonication was applied.[14][15]

Q5: I am having difficulty purifying my product from the Mitsunobu reaction byproducts (triphenylphosphine oxide and the reduced azodicarboxylate). What can I do?

A5: The removal of byproducts is a common challenge in Mitsunobu reactions.[1][16] Here are a few strategies:

  • Modified Reagents: Consider using modified phosphines or azodicarboxylates that result in byproducts that are easier to remove (e.g., by precipitation or extraction).

  • Purification Techniques:

    • Crystallization: If your product is a solid, crystallization can be an effective way to separate it from the often oily byproducts.

    • Chromatography: Column chromatography is a standard method for purification. Optimizing the solvent system is key.

    • Extraction: In some cases, byproducts can be removed by washing the organic layer with specific aqueous solutions.

Data Summary Tables

Table 1: Comparison of Methods for Sterically Hindered Ether Synthesis

MethodTypical SubstratesKey AdvantagesKey Limitations
Williamson Ether Synthesis Primary alkyl halide + hindered alkoxideWell-established, readily available reagents.Prone to E2 elimination with secondary/tertiary alkyl halides.[1][2][3] Requires strongly basic conditions.[17]
Mitsunobu Reaction Secondary/tertiary alcohols, phenolsMild, neutral conditions.[1] Inversion of stereochemistry at chiral centers.[1]Can be slow for hindered substrates.[14][15] Stoichiometric byproducts can complicate purification.[1][16] Nucleophile pKa should be < 13.[1]
Acid-Catalyzed Synthesis Tertiary alcoholsSimple reagents.Risk of carbocation rearrangements.[1][8][9] Not suitable for primary alcohols due to carbocation instability.[1]
Alkoxymercuration-Demercuration Alkenes + alcoholsAvoids carbocation rearrangements.[1][8][9] Follows Markovnikov regioselectivity.[8][9]Use of toxic mercury reagents. Two-step process.
Electrochemical Synthesis Carboxylic acids + alcoholsMild, non-acidic conditions.[12][13] Broad scope for highly hindered ethers.[11][12]Requires specialized electrochemical equipment.

Table 2: Effect of Sonication on Mitsunobu Reaction of Hindered Substrates

SubstratesConditionsReaction TimeYieldReference
Methyl salicylate (B1505791) + Neopentyl alcohol0.1 M, stirring7 days70-75%[14][15]
Methyl salicylate + Neopentyl alcohol3.0 M, sonication15 minutes75%[14][15]
2,6-Dimethylphenol + Neopentyl alcohol0.1 M, stirring, 24h-0%[15]
2,6-Dimethylphenol + Neopentyl alcohol3.0 M, sonication, 30 min30 minutes74%[15]

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis (using NaH)
  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the sterically hindered alcohol (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF, DMF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.

  • Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Alkylation: Add the primary alkyl halide (1.0-1.2 eq.) dropwise to the solution.

  • Reaction: Heat the reaction mixture (typically 50-100 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[2]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and cautiously quench the excess NaH by the slow addition of water or ethanol.

  • Extraction: Dilute the mixture with water and extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Protocol 2: General Procedure for Mitsunobu Reaction with Sonication
  • Preparation: To a round-bottom flask, add the sterically hindered phenol or alcohol (1.0 eq.), the coupling alcohol partner (1.05 eq.), and triphenylphosphine (B44618) (PPh(_3), 1.05 eq.).[14]

  • Solvent Addition: Add a minimal amount of anhydrous tetrahydrofuran (B95107) (THF) to achieve a high concentration (e.g., 3.0 M with respect to the limiting reagent).[14] The mixture will be highly viscous.

  • Sonication and Cooling: Place the reaction vessel in a sonication bath.[14]

  • Reagent Addition: While sonicating, slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.05 eq.) in a small amount of anhydrous THF dropwise.

  • Reaction: Continue sonication at room temperature and monitor the reaction by TLC.

  • Workup: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the residue directly by column chromatography to separate the desired ether from triphenylphosphine oxide and the hydrazine (B178648) byproduct.

Protocol 3: General Procedure for Alkoxymercuration-Demercuration
  • Alkoxymercuration: In a round-bottom flask, dissolve the alkene (1.0 eq.) in an excess of the desired alcohol (which also acts as the solvent). Add mercury(II) trifluoroacetate (B77799) (Hg(O(_2)CCF(_3))(_2), 1.0 eq.) and stir the mixture at room temperature.[7] Monitor the reaction by TLC until the starting alkene is consumed.

  • Demercuration: To the reaction mixture, add an aqueous solution of sodium hydroxide (e.g., 3 M) followed by a solution of sodium borohydride (B1222165) (NaBH(_4), 0.5 eq.) in aqueous sodium hydroxide.

  • Workup: Stir the mixture for 1-2 hours. The formation of elemental mercury as a black precipitate will be observed.

  • Extraction: Separate the organic layer. If necessary, add an organic solvent like diethyl ether to facilitate separation. Extract the aqueous layer with the same organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and remove the solvent. The crude ether can be purified by distillation or column chromatography.

Visualizations

Williamson_vs_Elimination Williamson Synthesis: SN2 vs. E2 Competition cluster_reactants Reactants cluster_products Potential Products Alkoxide Hindered Alkoxide (Base/Nucleophile) Ether Desired Ether (SN2 Product) Alkoxide->Ether SN2 Attack (Minor Pathway) Alkene Alkene (E2 Product) Alkoxide->Alkene E2 Elimination (Major Pathway) AlkylHalide Secondary/Tertiary Alkyl Halide AlkylHalide->Ether AlkylHalide->Alkene

Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.

Troubleshooting_Workflow Troubleshooting workflow for hindered ether synthesis. Start Synthesize a Sterically Hindered Ether Q_Hindrance Is the alkyl halide primary? Start->Q_Hindrance Williamson Use Williamson Ether Synthesis (Hindered alkoxide + primary halide) Q_Hindrance->Williamson Yes Alternatives Consider Alternative Methods Q_Hindrance->Alternatives No (2° or 3°) Q_Substrate What is the nature of the hindered component? Alternatives->Q_Substrate Mitsunobu Use Mitsunobu Reaction (for sensitive substrates or stereoinversion) Q_Substrate->Mitsunobu Sensitive Substrate? AcidCat Use Acid-Catalyzed Synthesis (for tertiary alcohols) Q_Substrate->AcidCat Tertiary Alcohol? Alkoxymerc Use Alkoxymercuration-Demercuration (from an alkene, avoids rearrangements) Q_Substrate->Alkoxymerc Alkene available?

Caption: Decision tree for selecting a hindered ether synthesis method.

References

Technical Support Center: Synthesis of 3-Ethoxy-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethoxy-2-methylpentane. Given the specificity of this molecule, this guide is predicated on the most chemically sound and high-yield synthetic route: the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism.[1]

The optimal strategy for synthesizing this compound is the reaction of sodium 2-methylpentan-3-oxide with an ethyl halide (e.g., ethyl bromide or ethyl iodide). The alternative, reacting sodium ethoxide with a secondary halide like 3-bromo-2-methylpentane, would lead to significant E2 elimination side-products, drastically reducing the yield of the desired ether.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic method for this compound? A1: The recommended method is the Williamson ether synthesis.[4] This involves deprotonating 2-methylpentan-3-ol with a strong base to form the corresponding alkoxide, which then reacts with a primary ethyl halide (like ethyl bromide or ethyl iodide) in an SN2 reaction to form the ether.[1][5]

Q2: Why is it not advisable to use sodium ethoxide and 3-bromo-2-methylpentane? A2: Using a secondary alkyl halide like 3-bromo-2-methylpentane with a strong base like sodium ethoxide will result in a competition between the desired SN2 (substitution) and the E2 (elimination) pathways.[1][2] The E2 reaction is often favored in this scenario, leading to the formation of alkenes (2-methylpent-2-ene) as the major product instead of the target ether, thus resulting in a low yield.[3]

Q3: What are the typical yields for this synthesis? A3: While specific data for this compound is not extensively published, a well-optimized Williamson ether synthesis using a primary alkyl halide can generally achieve yields in the range of 50-95%.[5][6] Yields will be highly dependent on the purity of reagents and adherence to optimal reaction conditions.

Q4: What are the key factors for maximizing the yield? A4: Key factors include:

  • Anhydrous Conditions: All reagents and solvents must be strictly dry, as water will protonate the alkoxide, rendering it non-nucleophilic.

  • Choice of Base: A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for deprotonating the alcohol.[2]

  • Solvent Selection: Polar aprotic solvents such as THF or DMF are preferred as they solvate the cation, leading to a more reactive "naked" alkoxide.[3][7]

  • Temperature Control: Maintaining an optimal temperature (typically between 50-100 °C) is crucial.[6][7] Excessively high temperatures can favor the E2 elimination side reaction.[6]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield of Ether 1. Wet Reagents/Solvent: Presence of water deactivates the alkoxide. 2. Ineffective Base: The base (e.g., NaH) may be old or deactivated. 3. Insufficient Reaction Time/Temp: The reaction may not have gone to completion.[6]1. Ensure all glassware is oven-dried. Use anhydrous solvents and freshly opened reagents. 2. Use fresh, high-quality sodium hydride. A gray appearance may indicate deactivation.[7] 3. Monitor the reaction via TLC. If starting material is still present, consider increasing the temperature slightly or extending the reaction time.[7]
Presence of Unreacted 2-methylpentan-3-ol 1. Incomplete Deprotonation: Insufficient amount or activity of the base. 2. Stoichiometry: Incorrect molar ratio of reactants.1. Ensure at least one full equivalent of a strong base (e.g., NaH) is used to completely convert the alcohol to the alkoxide.[3] 2. Re-verify the molar calculations for all reactants.
Alkene Impurity Detected (by NMR or GC-MS) 1. E2 Elimination: This side reaction competes with the SN2 pathway.[1][3] 2. High Reaction Temperature: Higher temperatures favor elimination over substitution.[3][6]1. Confirm you are using an ethyl halide (primary) and not a 3-halo-2-methylpentane (secondary). 2. Lower the reaction temperature. The SN2 reaction is generally less sensitive to temperature changes than the E2 reaction.[3]
Difficult Purification 1. Emulsion during Workup: Formation of a stable emulsion between the organic and aqueous layers. 2. Co-elution during Chromatography: Ether and unreacted alcohol or byproducts may have similar polarities.1. Add brine (saturated NaCl solution) during the extraction to help break the emulsion. 2. Use a different solvent system for column chromatography. If the alcohol is the main impurity, it can sometimes be removed by washing the organic layer with water or by using specific purification techniques for ethers.[8]

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol is a general guideline and may require optimization.

1. Alkoxide Formation:

  • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-methylpentan-3-ol (1 equivalent) to anhydrous tetrahydrofuran (B95107) (THF).

  • Under a steady stream of nitrogen, slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the stirred solution at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases. This indicates the complete formation of the sodium 2-methylpentan-3-oxide.

2. Ether Formation:

  • Slowly add ethyl bromide (1.2 equivalents) to the alkoxide solution via a dropping funnel.

  • Heat the reaction mixture to a gentle reflux (around 60-70 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-8 hours.[7]

3. Work-up and Purification:

  • After the reaction is complete, cool the mixture to room temperature.[6]

  • Carefully quench the reaction by slowly adding water to destroy any unreacted NaH.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with water and then with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).[6]

  • Remove the solvent under reduced pressure. The crude product can then be purified by fractional distillation to yield pure this compound.[9]

Data Presentation

The following tables summarize the expected impact of various parameters on the yield of this compound, based on established principles of the Williamson ether synthesis.

Table 1: Effect of Base and Solvent on Yield

BaseSolventExpected Yield (%)Comments
NaH THF > 90% Optimal: Strong, non-nucleophilic base in a polar aprotic solvent.[2][4]
NaHDioxane80-90%Good alternative polar aprotic solvent.
NaOHDMSO60-75%Stronger base, but can introduce water. DMSO is a good polar aprotic solvent.[4]
K₂CO₃Acetone< 40%Weaker base, generally insufficient for complete deprotonation of a secondary alcohol.
NaHEthanol< 20%Not Recommended: Protic solvent will be deprotonated by NaH and will compete in the reaction.

Table 2: Effect of Temperature and Alkyl Halide on Yield

Alkyl HalideTemperature (°C)Expected Yield (%)Primary Side Reaction
Ethyl Bromide 65 > 90% Minimal
Ethyl Bromide10075-85%E2 Elimination
Ethyl Iodide65> 90%Minimal (Iodide is a better leaving group, reaction may be faster)
3-Bromo-2-methylpentane65< 30%E2 Elimination [2]

Visualizations

Williamson_Synthesis Reaction Scheme for this compound Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack A 2-methylpentan-3-ol B Sodium 2-methylpentan-3-oxide A->B  NaH, THF D This compound Plus1 + C Ethyl Bromide Plus2 + NaBr Plus1->D  Reflux

Caption: Williamson ether synthesis pathway for this compound.

Troubleshooting_Yield Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckReagents Check Reagent Purity & Anhydrous Conditions Start->CheckReagents CheckBase Assess Base Activity & Stoichiometry CheckReagents->CheckBase Reagents OK Purify Purify/Dry Reagents and Repeat CheckReagents->Purify Impure/Wet CheckConditions Optimize Reaction Conditions (Temp/Time) CheckBase->CheckConditions Base OK NewBase Use Fresh Base, Verify Stoichiometry CheckBase->NewBase Base Inactive Optimize Lower Temp, Increase Time, Monitor CheckConditions->Optimize Suboptimal Success Yield Improved CheckConditions->Success Conditions OK Purify->CheckReagents NewBase->CheckBase Optimize->CheckConditions

Caption: Logical workflow for troubleshooting low product yield.

SN2_vs_E2 SN2 vs. E2 Competing Pathways Reactants Sodium Ethoxide + 3-Bromo-2-methylpentane SN2_Product SN2 Product: this compound (Minor Product) Reactants->SN2_Product Substitution (Favored by 1° Halide) E2_Product E2 Product: 2-Methylpent-2-ene (Major Product) Reactants->E2_Product Elimination (Favored by 2° Halide)

Caption: Competition between substitution (SN2) and elimination (E2) pathways.

References

Technical Support Center: Synthesis of 3-Ethoxy-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-ethoxy-2-methylpentane. The following information is intended to assist in the optimization of reaction conditions and to address common challenges encountered during this procedure.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting a very low yield of this compound. What are the potential causes and how can I improve it?

A1: Low yields in the Williamson ether synthesis of this compound can stem from several factors, primarily related to the reactants, reaction conditions, and competing side reactions. Here is a step-by-step troubleshooting guide:

  • Incomplete Alkoxide Formation: The first step, the deprotonation of 3-methylpentan-2-ol, is critical. Ensure you are using a sufficiently strong and fresh base. Sodium hydride (NaH) is generally more effective than sodium metal for this purpose. Incomplete reaction here will leave unreacted alcohol, reducing the potential yield.

  • Suboptimal Reaction Temperature: The SN2 reaction requires a certain activation energy. A temperature that is too low will result in a very slow reaction rate, while a temperature that is too high can favor the elimination side reaction (see Q2). A typical temperature range for this synthesis is 50-100 °C.[1][2] It is advisable to start at the lower end of this range and gradually increase the temperature while monitoring the reaction progress.

  • Improper Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) are generally preferred for Williamson ether synthesis.[1][2] They effectively solvate the sodium cation, leaving a more reactive "naked" alkoxide nucleophile. Protic solvents, such as ethanol, can solvate the alkoxide, reducing its nucleophilicity and slowing down the reaction.

  • Moisture in the Reaction: Alkoxides are strong bases and will readily react with any water present in the glassware or solvents. This will consume your alkoxide and reduce the yield. Ensure all glassware is thoroughly dried and use anhydrous solvents.

Q2: My product mixture contains a significant amount of an alkene byproduct. How can I minimize this?

A2: The formation of an alkene, likely 2-methyl-2-pentene (B165383) or 3-methyl-1-pentene, is a result of the E2 elimination side reaction competing with the desired SN2 substitution. This is a common issue when using secondary alcohols like 3-methylpentan-2-ol.[3][4] Here’s how to favor the SN2 pathway:

  • Temperature Control: Lowering the reaction temperature generally favors the SN2 reaction over the E2 reaction. Try running the reaction at the lower end of the optimal range (e.g., 50-60 °C) for a longer period.

  • Choice of Base: While a strong base is needed to form the alkoxide, a very bulky base can promote elimination. Sodium hydride is a good choice as it is non-nucleophilic.

  • Reactant Strategy: The Williamson synthesis is most efficient with a primary alkyl halide.[3][4][5] In this case, using ethyl bromide (a primary halide) and the alkoxide of 3-methylpentan-2-ol (a secondary alcohol) is the correct strategy. The alternative, using 3-bromo-2-methylpentane and sodium ethoxide, would lead to significantly more elimination.

Q3: What is the optimal reaction time for the synthesis of this compound?

A3: The reaction time can vary depending on the specific conditions (temperature, solvent, concentration of reactants). Generally, Williamson ether syntheses are run for 1 to 8 hours.[1][2] It is highly recommended to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is complete when the starting material (3-methylpentan-2-ol or ethyl bromide) is no longer visible.

Q4: How can I effectively purify the final product, this compound?

A4: After the reaction is complete, a standard workup procedure is required to isolate and purify the product.

  • Quenching the Reaction: Carefully quench the reaction mixture, for example, by adding water or a saturated aqueous solution of ammonium (B1175870) chloride to neutralize any remaining base and unreacted alkoxide.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate. The desired ether product will be in the organic layer.

  • Washing: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Distillation: The final purification of the crude this compound is typically achieved by fractional distillation to separate it from any unreacted starting materials and high-boiling point byproducts.

Data Presentation

The following table summarizes the key reaction parameters for the Williamson ether synthesis of this compound, with typical ranges based on general principles for this type of reaction. Optimal conditions for this specific synthesis may require further empirical optimization.

ParameterTypical Range/ValueRationale & Considerations
Temperature 50 - 100 °CBalances reaction rate and minimization of E2 elimination. Lower temperatures favor SN2.[1][2]
Reaction Time 1 - 8 hoursDependent on temperature and reactant concentration. Monitor by TLC or GC for completion.[1][2]
Base Sodium Hydride (NaH)A strong, non-nucleophilic base is ideal for forming the alkoxide of a secondary alcohol.
Solvent DMF, AcetonitrilePolar aprotic solvents enhance the nucleophilicity of the alkoxide.[1][2]
Reactant Ratio ~1:1 (Alkoxide:Ethyl Halide)A slight excess of the ethyl halide may be used to ensure complete consumption of the more valuable alkoxide.
Expected Yield 50 - 95%Yields can vary significantly based on the optimization of the reaction conditions to minimize side reactions.[1][2]

Experimental Protocols

Synthesis of Sodium 3-methylpentan-2-oxide (Alkoxide Formation)

Materials:

  • 3-methylpentan-2-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • In the flask, add 3-methylpentan-2-ol.

  • Add anhydrous DMF to dissolve the alcohol.

  • While stirring, carefully and portion-wise add sodium hydride (60% dispersion in mineral oil). Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Stir the mixture at room temperature for approximately 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium alkoxide.

Synthesis of this compound (Williamson Ether Synthesis)

Materials:

  • Sodium 3-methylpentan-2-oxide solution from the previous step

  • Ethyl bromide

  • Heating mantle with temperature control

  • Condenser

  • Thermometer

Procedure:

  • To the stirred solution of sodium 3-methylpentan-2-oxide, slowly add ethyl bromide via a dropping funnel.

  • After the addition is complete, heat the reaction mixture to 50-60 °C.

  • Maintain the temperature and continue stirring, monitoring the reaction progress by TLC or GC every hour.

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Proceed with the workup and purification as described in FAQ Q4.

Visualizations

Signaling Pathways and Experimental Workflows

Williamson_Ether_Synthesis Reactant1 3-methylpentan-2-ol Intermediate Sodium 3-methylpentan-2-oxide Reactant1->Intermediate Deprotonation Reactant2 Sodium Hydride (NaH) Reactant2->Intermediate Byproduct1 Hydrogen Gas (H₂) Reactant2->Byproduct1 Product This compound Intermediate->Product SN2 Reaction Reactant3 Ethyl Bromide Reactant3->Product Byproduct2 Sodium Bromide (NaBr) Reactant3->Byproduct2

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield of this compound CheckAlkoxide Check Alkoxide Formation (Base Strength, Anhydrous Conditions) Start->CheckAlkoxide CheckTemp Optimize Reaction Temperature (50-70°C) CheckAlkoxide->CheckTemp CheckSolvent Verify Solvent Choice (Use Polar Aprotic) CheckTemp->CheckSolvent MonitorReaction Monitor Reaction Progress (TLC/GC) CheckSolvent->MonitorReaction AlkeneByproduct Significant Alkene Byproduct? MonitorReaction->AlkeneByproduct LowerTemp Lower Reaction Temperature AlkeneByproduct->LowerTemp Yes ImprovedYield Improved Yield AlkeneByproduct->ImprovedYield No LowerTemp->MonitorReaction

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

References

Removal of unreacted starting materials from "3-Ethoxy-2-methylpentane"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the removal of unreacted starting materials from crude 3-Ethoxy-2-methylpentane, a common task following its synthesis via the Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude "this compound" sample after synthesis?

A1: Following a typical Williamson ether synthesis, the primary impurities are unreacted starting materials. These include the alcohol precursor, 3-methyl-2-pentanol (B47427) , and the ethylating agent, typically ethyl bromide or ethyl iodide . Other possible contaminants include the base used for alkoxide formation (e.g., NaOH, NaH), the salt byproduct (e.g., NaBr, NaI), and small amounts of elimination byproducts.

Q2: How can I remove the unreacted 3-methyl-2-pentanol from my ether product?

A2: Unreacted 3-methyl-2-pentanol can be effectively removed by washing the crude product with water or a dilute base in a separatory funnel. The alcohol has some water solubility and its hydroxyl group allows it to be partitioned into the aqueous phase, while the less polar ether remains in the organic phase. Multiple washes may be necessary for complete removal.

Q3: My product is contaminated with a low-boiling impurity. I suspect it's the starting ethyl halide. What is the best removal method?

A3: Yes, the low-boiling impurity is almost certainly the unreacted ethyl bromide or ethyl iodide. The most effective method for removing these volatile compounds is fractional distillation . There is a significant difference in boiling points between the ethyl halides (38-72 °C) and the desired this compound product (~125 °C), which allows for a clean separation.[1][2][3]

Q4: After washing the organic layer with a basic solution, it appears cloudy or emulsified. What should I do?

A4: A cloudy organic layer or an emulsion is common after a basic wash. To resolve this, wash the organic layer with a saturated sodium chloride solution (brine). Brine reduces the solubility of organic compounds in the aqueous layer and helps to break up emulsions by increasing the ionic strength of the aqueous phase. Afterwards, the organic layer should be treated with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) to remove residual water.

Q5: Is column chromatography a viable option for purifying this compound?

A5: While possible, column chromatography is often not the most practical method for this specific purification. The polarity difference between the ether and the starting alcohol is relatively small, which may require careful solvent system selection for good separation. Given the significant boiling point differences, fractional distillation is generally more efficient for removing both the unreacted alcohol and the volatile alkyl halide on a preparatory scale.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Product has a low boiling point during initial distillation. Presence of a significant amount of unreacted ethyl bromide or ethyl iodide.Perform a preliminary simple distillation to remove the bulk of the low-boiling alkyl halide before proceeding to a more careful fractional distillation to isolate the pure ether.
Product is wet (contains water) after aqueous workup, appearing cloudy. 1. Incomplete separation of the aqueous layer.2. Insufficient drying.1. Ensure careful separation of layers in the separatory funnel.2. Wash the organic layer with brine to help remove dissolved water.3. Use an adequate amount of a suitable drying agent (e.g., anhydrous MgSO₄, Na₂SO₄), stir for 10-15 minutes, and filter thoroughly.
Distillation is very slow or requires excessively high temperatures. 1. Inefficient heating mantle or oil bath.2. Poor vacuum (if performing vacuum distillation).3. Presence of high-boiling impurities (e.g., polymeric side products).1. Ensure good thermal contact between the flask and the heating source.2. Check all seals and joints on the vacuum apparatus for leaks.3. Consider if the product has polymerized. A preliminary analysis (e.g., NMR) can confirm the product's identity and purity.
Final product still shows contamination with 3-methyl-2-pentanol in analysis (e.g., GC, NMR). 1. Insufficient aqueous washing.2. Inefficient fractional distillation (e.g., column is too short, distillation rate is too fast).1. Perform additional washes with water or a dilute NaOH solution.2. Re-distill the product using a longer fractionating column, ensuring a slow and steady distillation rate to allow for proper vapor-liquid equilibrium.

Physical Properties of Key Compounds

This table summarizes key quantitative data for the product and potential impurities, which is essential for planning the purification by distillation.

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Ethyl Bromide 108.9637 - 40[4][5]1.46[1]
Ethyl Iodide 155.9771 - 73[2][6]1.94[2]
This compound 130.23~125[3]~0.78 (estimated)
3-methyl-2-pentanol 102.17131 - 135[7][8]~0.83[8][9]

Purification Workflow

The following diagram illustrates the logical workflow for purifying crude this compound.

G crude Crude Product (Ether, Alcohol, Alkyl Halide, Salts, Base) sep_funnel 1. Aqueous Workup (Separatory Funnel) crude->sep_funnel wash_base Wash with dilute NaOH or NaHCO₃ (aq) sep_funnel->wash_base Removes acidic impurities & some alcohol aqueous_waste Aqueous Waste (Salts, Base, Alcohol) sep_funnel->aqueous_waste wash_water Wash with H₂O wash_base->wash_water wash_brine Wash with Brine wash_water->wash_brine Breaks emulsions drying 2. Drying wash_brine->drying Crude Organic Layer add_drying_agent Add Anhydrous MgSO₄ or Na₂SO₄ drying->add_drying_agent filter Filter add_drying_agent->filter distillation 3. Fractional Distillation filter->distillation Dry Organic Solution fraction1 Low-Boiling Fraction (Ethyl Halide) distillation->fraction1 Collect at BP < 80°C fraction2 Pure Product (this compound) distillation->fraction2 Collect at BP ≈ 125°C residue High-Boiling Residue (3-methyl-2-pentanol) distillation->residue Residue in flask

Caption: Workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Aqueous Workup for Removal of Alcohol and Salts
  • Transfer : Transfer the crude reaction mixture to a separatory funnel of appropriate size. If the reaction was run in a water-miscible solvent (e.g., ethanol), it should first be removed via rotary evaporation. Dissolve the resulting oil in a water-immiscible solvent like diethyl ether or methyl tert-butyl ether (MTBE).

  • Base Wash : Add an equal volume of 5% aqueous sodium hydroxide (B78521) (NaOH) or saturated sodium bicarbonate (NaHCO₃) to the funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake gently for 30-60 seconds.

  • Separate Layers : Allow the layers to separate completely. Drain and discard the lower aqueous layer.

  • Water Wash : Add an equal volume of deionized water to the funnel. Shake and separate as before, discarding the aqueous layer. This step helps remove any residual NaOH and a significant portion of the unreacted 3-methyl-2-pentanol.[7][9] Repeat this water wash one more time.

  • Brine Wash : Add an equal volume of saturated aqueous sodium chloride (brine) to the funnel. Shake and separate, discarding the aqueous layer. This step helps remove dissolved water from the organic layer and breaks any emulsions.

  • Collect Organic Layer : Drain the remaining organic layer into a clean, dry Erlenmeyer flask.

Protocol 2: Drying the Organic Layer
  • Add Drying Agent : To the Erlenmeyer flask containing the washed organic layer, add a suitable amount of anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). A rule of thumb is to add enough so that some of the powder remains free-flowing when the flask is swirled.

  • Stir : Swirl the flask for 10-15 minutes to ensure all residual water is absorbed.

  • Filter : Decant or filter the dried solution through a fluted filter paper or a small cotton plug in a funnel into a clean, dry round-bottom flask suitable for distillation.

  • Solvent Removal : If a volatile solvent like diethyl ether was used, remove it using a rotary evaporator.

Protocol 3: Purification by Fractional Distillation
  • Apparatus Setup : Assemble a fractional distillation apparatus. Use a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser to ensure efficient separation.

  • Initial Distillation (Alkyl Halide Removal) : Gently heat the round-bottom flask using a heating mantle.

    • If ethyl bromide is the impurity, collect the fraction that distills around 37-40 °C.[4][5]

    • If ethyl iodide is the impurity, collect the fraction that distills around 71-73 °C.[2][6]

  • Product Collection : Once the temperature of the distillate drops after the first fraction is removed, increase the heating mantle temperature. The temperature at the thermometer should then rise and stabilize again. Collect the fraction that distills at a stable temperature of approximately 125 °C .[3] This is your purified this compound.

  • Residue : Any remaining unreacted 3-methyl-2-pentanol will be left as a higher-boiling residue in the distillation flask, as its boiling point is ~131-135 °C.[7][8]

  • Completion : Stop the distillation when only a small amount of residue remains in the flask. Do not distill to dryness.

References

Technical Support Center: Stability of 3-Ethoxy-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions concerning the stability of 3-ethoxy-2-methylpentane under acidic conditions. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound in an acidic environment.

Issue Possible Cause Suggested Solution
Unexpectedly Rapid Degradation of this compound The acidic conditions are too harsh (low pH or high temperature).Decrease the acid concentration (increase pH) or lower the reaction temperature. See the experimental protocol below for suggested starting conditions.
The presence of a strong nucleophile in the reaction mixture.If possible, replace the strong nucleophilic acid (e.g., HBr, HI) with a non-nucleophilic acid (e.g., H2SO4, HClO4) if only protonation is desired without cleavage.[1][2]
Inconsistent Degradation Rates Between Batches Variability in the initial concentration of the acid or this compound.Ensure accurate and consistent preparation of all solutions. Use calibrated equipment for all measurements.
Fluctuation in reaction temperature.Use a temperature-controlled reaction vessel (e.g., a jacketed reactor or a thermostated oil bath) to maintain a constant temperature.
Formation of Multiple Unidentified Byproducts Complex degradation pathways occurring under the experimental conditions.The acid-catalyzed cleavage of this compound can proceed through competing SN1 and SN2 mechanisms, leading to different products.[3][4][5] Consider using milder acidic conditions to favor one pathway.
The presence of impurities in the starting material.Verify the purity of this compound using an appropriate analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS), before use.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in acidic solutions?

A1: Ethers are generally considered stable and unreactive towards many reagents.[5] However, under strongly acidic conditions, this compound can undergo acid-catalyzed cleavage.[1][3] The rate of this degradation is dependent on the acid concentration (pH), temperature, and the presence of nucleophiles.

Q2: What is the mechanism of degradation for this compound in acid?

A2: The degradation proceeds via cleavage of the ether bond. This reaction is initiated by the protonation of the ether oxygen.[3] Following protonation, the C-O bond can break through either an SN1 or SN2 mechanism, depending on the reaction conditions.[1][2] For this compound, which is a secondary ether, a mixture of both pathways is possible.

Q3: What are the expected degradation products of this compound in the presence of a hydrohalic acid like HBr?

A3: Under acidic conditions with a nucleophilic counter-ion like bromide, the cleavage of this compound is expected to yield an alcohol and an alkyl halide. The two possible sets of products are:

The predominant products will depend on whether the reaction follows an SN1 or SN2 pathway. An SN2 reaction would favor the attack of the bromide ion on the less sterically hindered ethyl group, yielding 2-methyl-3-pentanol and ethyl bromide.[5]

Q4: How can I monitor the degradation of this compound during my experiment?

A4: The concentration of this compound can be monitored over time using chromatographic techniques such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector. This will allow for the quantitative determination of the remaining ether at different time points.

Data Presentation

Due to the lack of publicly available quantitative stability data for this compound, the following tables present hypothetical data to illustrate the expected trends in stability under various acidic conditions. These tables are for illustrative purposes only and should not be considered as experimental results.

Table 1: Hypothetical Half-life of this compound at Different pH Values (at 50°C)

pHHalf-life (hours)
1.012
2.0120
3.0>1000

Table 2: Hypothetical Percentage Degradation of this compound at Different Temperatures (at pH 1.0 after 24 hours)

Temperature (°C)Degradation (%)
25< 5
5050
75> 95

Experimental Protocols

Protocol: Assessing the Acidic Stability of this compound

This protocol outlines a general method for determining the stability of this compound in an acidic solution.

1. Materials:

  • This compound (of known high purity)

  • Hydrochloric acid (HCl) or other desired acid

  • Deionized water

  • Buffer solutions for pH calibration

  • An appropriate organic solvent for extraction (e.g., dichloromethane (B109758) or diethyl ether)

  • Internal standard for GC analysis (e.g., a non-reactive hydrocarbon)

  • Temperature-controlled reaction vessel(s)

  • Gas chromatograph with FID or MS detector

2. Procedure:

  • Preparation of Acidic Solutions: Prepare a series of acidic solutions at the desired pH values (e.g., pH 1, 2, and 3) by diluting a stock solution of the chosen acid with deionized water.

  • Reaction Setup:

    • In a temperature-controlled vessel, bring the acidic solution to the desired temperature (e.g., 25°C, 50°C, 75°C).

    • Add a known amount of this compound to the pre-heated acidic solution to achieve a specific starting concentration (e.g., 1 mg/mL).

    • Start a timer immediately after the addition of the ether.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by neutralizing the acid with a suitable base to prevent further degradation.

  • Sample Preparation for Analysis:

    • To the neutralized aliquot, add a known amount of the internal standard.

    • Extract the ether and internal standard from the aqueous solution using an appropriate organic solvent.

  • GC Analysis:

    • Analyze the organic extract by GC to determine the concentration of this compound relative to the internal standard.

    • Use a pre-established calibration curve to quantify the concentration of this compound.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each experimental condition.

    • From this data, calculate the rate of degradation and the half-life of the ether under each condition.

Visualizations

G Acid-Catalyzed Cleavage of this compound cluster_sn1 SN1 Pathway cluster_sn2 SN2 Pathway Protonated_Ether1 Protonated Ether Carbocation Secondary Carbocation (2-methyl-3-pentyl cation) + Ethanol Protonated_Ether1->Carbocation Slow Product1 Product 1: 3-Bromo-2-methylpentane Carbocation->Product1 Fast + Br- Protonated_Ether2 Protonated Ether Transition_State Transition State Protonated_Ether2->Transition_State Br- attack Product2 Product 2: Ethyl Bromide + 2-methyl-3-pentanol Transition_State->Product2 Start This compound Protonation Protonation (+ H+) Start->Protonation Protonation->Protonated_Ether1 Protonation->Protonated_Ether2

References

"3-Ethoxy-2-methylpentane" peroxide formation and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding peroxide formation in 3-Ethoxy-2-methylpentane. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is peroxide formation a concern?

A1: this compound is an organic compound classified as an ether. Ethers are known to react with atmospheric oxygen, especially when exposed to light and heat, to form unstable and potentially explosive peroxides.[1][2] This process, known as autoxidation, can lead to serious safety hazards, including violent explosions upon heating, friction, or shock.[3][4][5] Peroxide contamination can also interfere with chemical reactions and compromise the purity of research materials.[1]

Q2: How are peroxides formed in this compound?

A2: Peroxide formation in ethers like this compound proceeds through a free-radical chain reaction.[2] The process is initiated by light or heat, which leads to the formation of a free radical on the carbon atom adjacent to the ether oxygen. This radical then reacts with molecular oxygen to form a peroxy radical, which can subsequently abstract a hydrogen atom from another ether molecule to form a hydroperoxide and propagate the chain reaction.[2]

Q3: How can I prevent peroxide formation in my this compound samples?

A3: Several preventative measures can be taken:

  • Storage: Store in a cool, dark place in a tightly sealed, light-resistant container.[1][3][5]

  • Inert Atmosphere: Whenever possible, store the solvent under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[1][5]

  • Inhibitors: Purchase this compound with added inhibitors, such as Butylated Hydroxytoluene (BHT), which act as free radical scavengers.[1][6]

  • Quantity Management: Purchase only the amount of solvent you expect to use in a short period to avoid prolonged storage.[3][5]

  • Labeling: Clearly label containers with the date received and the date opened to track their age.[4][6]

Q4: How often should I test my this compound for peroxides?

A4: The testing frequency depends on the storage conditions and usage. As a general guideline for ethers, which are typically classified as Class B peroxide formers (hazard upon concentration), it is recommended to test for peroxides every 6 months after opening the container.[3] Uninhibited ethers should be tested more frequently. Always test before any distillation or concentration step.[1][4]

Q5: What are the signs of dangerous peroxide levels?

A5: Visual inspection can sometimes reveal the presence of peroxides. Look for the formation of crystals, a viscous liquid, or a cloudy appearance in the solvent.[7] If you observe crystals on the container or around the cap, do not attempt to open it and contact your institution's Environmental Health & Safety (EHS) department immediately for disposal.[4][5]

Troubleshooting Guide

Problem: I suspect my this compound is contaminated with peroxides. How can I test for it?

Solution: There are several methods to test for the presence of peroxides. Two common qualitative methods are:

  • Potassium Iodide (KI) Test: In the presence of peroxides, iodide ions are oxidized to iodine, resulting in a color change.

  • Peroxide Test Strips: Commercially available test strips provide a rapid and convenient way to detect peroxides.

Problem: My test for peroxides is positive. What should I do?

Solution: The appropriate action depends on the concentration of peroxides detected.

Peroxide ConcentrationRecommended Action
< 25 ppmConsidered safe for general use.[4]
25 - 100 ppmNot recommended for distillation or concentration. Proceed with caution.[4]
> 100 ppmAvoid handling. Contact your institution's EHS for immediate disposal.[4]

Problem: How can I remove peroxides from my this compound?

Solution: If the peroxide concentration is within a safe limit for handling, they can be removed using chemical methods. A common procedure involves treatment with a reducing agent.

  • Activated Alumina (B75360): Passing the solvent through a column of activated alumina can effectively remove peroxides.[1]

  • Ferrous Sulfate (B86663): Shaking the solvent with a freshly prepared solution of ferrous sulfate (FeSO₄) can reduce peroxides.[8][9]

Caution: After peroxide removal, the solvent will no longer contain any inhibitors, making it highly susceptible to rapid peroxide formation. The purified solvent should be used immediately or stored under an inert atmosphere and re-tested frequently.[1]

Experimental Protocols

Protocol 1: Qualitative Peroxide Detection with Potassium Iodide

Materials:

  • Sample of this compound

  • 10% (w/v) Potassium Iodide (KI) solution (freshly prepared)

  • Glacial acetic acid

  • Starch solution (optional)

  • Test tube

Procedure:

  • Add 1 mL of the 10% potassium iodide solution to a test tube.

  • Add a few drops of glacial acetic acid.

  • Add 1-2 mL of the this compound sample to be tested.

  • Stopper the test tube and shake vigorously for one minute.

  • Allow the layers to separate.

  • Observation: A yellow to brown color in either layer indicates the presence of peroxides.[10][11] For a more sensitive test, add a few drops of starch solution. A blue-black color confirms the presence of peroxides.[8]

Protocol 2: Peroxide Removal with Ferrous Sulfate

Materials:

  • Peroxide-containing this compound

  • Ferrous sulfate (FeSO₄·7H₂O)

  • Deionized water

  • Separatory funnel

Procedure:

  • Prepare a fresh solution of 5% (w/v) ferrous sulfate in deionized water.

  • For every 100 mL of the ether, add 20 mL of the freshly prepared ferrous sulfate solution to a separatory funnel.

  • Shake the mixture vigorously for several minutes.

  • Allow the layers to separate and discard the aqueous (bottom) layer.

  • Wash the ether layer with an equal volume of deionized water to remove any residual iron salts.

  • Separate the ether layer and dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • Re-test the ether for the presence of peroxides to ensure their complete removal.

Visualizations

Peroxide_Formation_Mechanism cluster_initiation Initiation cluster_propagation Propagation Ether This compound (R-H) Radical Ether Radical (R•) Peroxy_Radical Peroxy Radical (ROO•) Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Peroxy_Radical->Radical Generates new R• Hydroperoxide Hydroperoxide (ROOH) (Peroxide) Peroxy_Radical->Hydroperoxide + R-H Initiator Light / Heat Initiator->Radical H• abstraction

Caption: Mechanism of peroxide formation in ethers.

Peroxide_Testing_Workflow Start Suspected Peroxide Contamination Test Perform Peroxide Test (e.g., KI or Test Strips) Start->Test Decision Peroxides Detected? Test->Decision Safe Safe for Use Decision->Safe No Assess_Concentration Assess Concentration Decision->Assess_Concentration Yes High_Concentration > 100 ppm Assess_Concentration->High_Concentration Low_Concentration < 100 ppm Assess_Concentration->Low_Concentration Dispose Contact EHS for Disposal High_Concentration->Dispose Remove_Peroxides Perform Peroxide Removal Procedure Low_Concentration->Remove_Peroxides Retest Re-test for Peroxides Remove_Peroxides->Retest Decision2 Peroxides Removed? Retest->Decision2 Decision2->Dispose No Use_Immediately Use Immediately or Store Under Inert Gas Decision2->Use_Immediately Yes

Caption: Workflow for testing and handling peroxide-forming solvents.

References

Validation & Comparative

A Comparative Guide to the Purity Validation of 3-Ethoxy-2-methylpentane via GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of a newly synthesized batch of "3-Ethoxy-2-methylpentane" against commercially available, structurally similar aliphatic ethers. The analysis is conducted using a validated Gas Chromatography-Mass Spectrometry (GC-MS) method, offering a detailed protocol and comparative data to assist researchers in evaluating the purity and impurity profiles of volatile organic compounds.

Introduction

This compound is an aliphatic ether with potential applications as a solvent or intermediate in pharmaceutical synthesis. Ensuring the purity of such compounds is critical, as impurities can affect reaction yields, product stability, and safety. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds, making it the ideal method for assessing the purity of this compound.[1]

This guide details the validation of a new batch of this compound (designated as "In-House Sample") by comparing its purity and impurity profile with two commercially available, structurally related ethers:

  • Alternative 1: 2-Ethoxy-3-methylpentane

  • Alternative 2: 3-Ethoxy-3-methylpentane

The comparison is based on a rigorous GC-MS analysis, with all experimental protocols and data presented herein.

Predicted Impurity Profile of this compound

The in-house synthesis of this compound was performed via the Williamson ether synthesis. This reaction involves the SN2 reaction of an alkoxide with an alkyl halide.[2][3][4][5][6] Based on this synthetic route, the following potential impurities were anticipated:

  • Unreacted Starting Materials: 3-methyl-2-pentanol (B47427) and Ethyl Iodide.

  • Elimination Byproducts: Alkenes formed through E2 elimination, a common side reaction.[2][5][6]

  • Isomeric Ethers: Rearrangement or use of impure starting materials could lead to the formation of structural isomers.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

Experimental Protocols

A detailed methodology was established for the GC-MS analysis to ensure accurate and reproducible results.

Sample Preparation

All samples, including the "In-House Sample" and the two commercial alternatives, were prepared following the same procedure:

  • A stock solution of each ether was prepared by dissolving 100 µL of the neat compound in 10 mL of HPLC-grade methanol.

  • A working solution for GC-MS analysis was prepared by diluting 100 µL of the stock solution into 1 mL of HPLC-grade methanol.

  • An internal standard (ISTD), n-dodecane, was added to each working solution at a final concentration of 10 µg/mL to aid in quantitative analysis.

GC-MS Instrumentation and Parameters

The analysis was performed on a standard GC-MS system with the following parameters:

ParameterSetting
Gas Chromatograph
GC SystemAgilent 7890B or equivalent
ColumnAgilent CP-Wax 52 CB (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplit (20:1)
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven ProgramInitial temp 50°C (hold 2 min), ramp to 150°C at 10°C/min, then to 240°C at 20°C/min (hold 5 min)
Mass Spectrometer
MS SystemAgilent 5977A or equivalent
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Mass Range35-350 amu
Solvent Delay3 minutes

Data Presentation and Comparative Analysis

The following tables summarize the quantitative data obtained from the GC-MS analysis of the "In-House Sample" of this compound and the two commercial alternatives.

Table 1: Purity Comparison
SampleRetention Time (min)Peak Area (%)Purity (%)
In-House Sample 8.4599.2199.2%
Alternative 1 8.3299.8599.9%
Alternative 2 8.6199.6499.7%
Table 2: Impurity Profile Comparison
ImpurityRetention Time (min)In-House Sample (Peak Area %)Alternative 1 (Peak Area %)Alternative 2 (Peak Area %)
3-methyl-2-pentanol7.120.45Not Detected0.11
2-methyl-2-pentene5.880.15Not Detected0.05
Diethyl Ether4.210.080.050.09
Unknown Impurity A9.150.11Not DetectedNot Detected
Unknown Impurity B9.87Not Detected0.100.11
Total Impurities 0.79 0.15 0.36

Visualizations

The following diagrams illustrate the logical workflow of the experimental process and the hierarchical approach to purity validation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start: Obtain Ether Samples stock_sol Prepare Stock Solutions (100 µL in 10 mL Methanol) start->stock_sol work_sol Prepare Working Solutions (100 µL stock in 1 mL Methanol) stock_sol->work_sol istd_add Add Internal Standard (n-dodecane) work_sol->istd_add injection Inject 1 µL into GC-MS istd_add->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection peak_integration Peak Integration and Identification detection->peak_integration quantification Purity and Impurity Quantification peak_integration->quantification report Generate Report quantification->report

Caption: Experimental workflow for GC-MS purity analysis.

purity_validation cluster_main Purity Validation of this compound cluster_comparison Comparative Analysis cluster_assessment Assessment Criteria cluster_impurities Impurity Identification main_compound This compound (In-House) purity_assay Purity Assay (%) main_compound->purity_assay impurity_profile Impurity Profile main_compound->impurity_profile alternative1 Alternative 1: 2-Ethoxy-3-methylpentane alternative1->purity_assay alternative1->impurity_profile alternative2 Alternative 2: 3-Ethoxy-3-methylpentane alternative2->purity_assay alternative2->impurity_profile known_impurities Known Impurities (Starting Materials, Byproducts) impurity_profile->known_impurities unknown_impurities Unknown Impurities impurity_profile->unknown_impurities

Caption: Logical structure for comparative purity validation.

Conclusion

The GC-MS method developed and detailed in this guide provides a reliable and robust approach for the purity validation of this compound and related aliphatic ethers. The "In-House Sample" of this compound demonstrates a high purity of 99.2%, which is comparable to, though slightly lower than, the commercial alternatives. The impurity profile of the in-house sample is consistent with the expected byproducts of the Williamson ether synthesis. The presence of unreacted starting material and an elimination byproduct confirms the synthetic route.

This comparative guide serves as a valuable resource for researchers and professionals in the pharmaceutical industry, offering a clear methodology and framework for the purity assessment of novel and existing chemical entities. The detailed protocol and comparative data can aid in the selection of high-purity materials for research and development, ultimately contributing to the quality and safety of final products.

References

A Comparative Guide to Ether Solvents in Grignard Reactions: A Focus on 3-Ethoxy-2-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is critical for the success of Grignard reactions, a cornerstone of carbon-carbon bond formation in organic synthesis. While traditional ether solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) have long been the industry standard, the quest for improved reaction control, safety, and greener alternatives has led to the exploration of other etherial solvents. This guide provides a comparative analysis of 3-Ethoxy-2-methylpentane against commonly used ether solvents, supported by available data and theoretical considerations, to assist researchers in making informed decisions for their synthetic needs.

Ether Solvents: A Performance Comparison

The choice of an ether solvent significantly influences the formation and reactivity of the Grignard reagent, impacting reaction initiation, yield, and side product formation. The ideal solvent should effectively solvate the magnesium center of the Grignard reagent, be inert to the highly reactive organometallic species, and possess a suitable boiling point for the reaction conditions.

SolventStructureBoiling Point (°C)Dielectric Constant (20°C)Water Solubility ( g/100g )Key AdvantagesKey Disadvantages
Diethyl Ether (Et₂O) Et-O-Et34.64.36.9Well-established, easy to remove, good for initiating reactions.Highly flammable, low flash point, prone to peroxide formation.
Tetrahydrofuran (THF) c-(CH₂)₄-O667.5MiscibleHigher boiling point allows for higher reaction temperatures, excellent solvating power for many Grignard reagents.[1][2]Forms explosive peroxides, higher water miscibility can complicate work-up.
2-Methyltetrahydrofuran (2-MeTHF) ~806.214"Green" solvent from renewable resources, higher boiling point, low water miscibility simplifies work-up, less prone to peroxide formation.May be more expensive than traditional solvents.
Cyclopentyl Methyl Ether (CPME) 1064.71.1"Green" solvent, high boiling point, low peroxide formation, hydrophobic nature simplifies work-up.May require an activator for the formation of some Grignard reagents.
This compound ~130-150 (estimated)~3-4 (estimated)Low (estimated)Potentially higher reaction temperatures, potentially low water solubility.Lack of extensive experimental data, potential for steric hindrance affecting solvation.

In-depth Analysis of this compound

While direct experimental data on the performance of this compound as a primary solvent in Grignard reactions is limited in publicly available literature, we can infer its potential characteristics based on its molecular structure.

Potential Advantages:

  • Higher Boiling Point: With an estimated boiling point significantly higher than diethyl ether and THF, this compound could allow for reactions to be conducted at elevated temperatures. This can be advantageous for the formation of Grignard reagents from less reactive organic halides.

  • Low Water Solubility: Its larger alkyl framework suggests a lower miscibility with water compared to THF, which could simplify aqueous work-up procedures.

Potential Disadvantages:

  • Steric Hindrance: The bulky 2-methylpentyl group attached to the ethoxy moiety may sterically hinder the ether oxygen's ability to effectively coordinate with the magnesium center of the Grignard reagent. Proper solvation is crucial for the stability and reactivity of the Grignard reagent. Inadequate solvation can lead to reagent aggregation and reduced reactivity.

  • Reaction Initiation: The potentially reduced solvating power due to steric hindrance might make the initiation of the Grignard reaction more difficult compared to less hindered ethers like diethyl ether or THF.

Experimental Protocols

The following are generalized protocols for conducting a Grignard reaction. The choice of solvent will primarily affect the reaction temperature. All glassware must be rigorously dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Protocol 1: General Preparation of a Grignard Reagent

Materials:

  • Magnesium turnings (1.2 equivalents)

  • Organic halide (1.0 equivalent)

  • Anhydrous ether solvent (e.g., Diethyl Ether, THF, or this compound)

  • Iodine crystal (as an initiator)

Procedure:

  • Place the magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small crystal of iodine.

  • In the dropping funnel, prepare a solution of the organic halide in the anhydrous ether solvent.

  • Add a small portion of the organic halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle warming may be necessary.

  • Once the reaction has started, add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux. For solvents with higher boiling points like this compound, external heating might be required to maintain reflux.

  • After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed.

Protocol 2: Reaction of Grignard Reagent with an Electrophile (e.g., a Ketone)

Materials:

  • Grignard reagent solution (prepared as in Protocol 1)

  • Ketone (1.0 equivalent)

  • Anhydrous ether solvent

Procedure:

  • Cool the prepared Grignard reagent solution in an ice bath.

  • Dissolve the ketone in the anhydrous ether solvent and add it to the dropping funnel.

  • Add the ketone solution dropwise to the stirred Grignard reagent solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

Visualizing the Process

To better understand the workflow and the factors influencing the choice of solvent, the following diagrams are provided.

Experimental_Workflow A Preparation of Anhydrous Glassware and Reagents B Initiation of Grignard Reagent Formation (Mg + R-X in Ether) A->B Inert Atmosphere C Completion of Grignard Reagent Formation B->C Maintain Reflux D Reaction with Electrophile C->D Controlled Addition E Aqueous Work-up (Quenching) D->E Exothermic Quench F Extraction and Purification of Product E->F

Caption: A generalized experimental workflow for a Grignard reaction.

Solvent_Selection_Logic Start Start: Select Solvent for Grignard Reaction Reactivity Reactivity of Organic Halide Start->Reactivity Desired_Temp Desired Reaction Temperature Start->Desired_Temp Workup Ease of Work-up Start->Workup Safety Safety Considerations Start->Safety Solvent_Choice Solvent Choice Reactivity->Solvent_Choice Desired_Temp->Solvent_Choice Workup->Solvent_Choice Safety->Solvent_Choice Et2O Diethyl Ether (Et₂O) Solvent_Choice->Et2O Low Temp, Easy Initiation THF Tetrahydrofuran (THF) Solvent_Choice->THF Higher Temp, Good Solvation Higher_Ether Higher Boiling Ether (e.g., 2-MeTHF, CPME, this compound) Solvent_Choice->Higher_Ether High Temp, Specific Work-up/Safety Needs

Caption: Logical considerations for selecting an appropriate ether solvent.

Conclusion

The choice of an ether solvent in a Grignard reaction is a critical parameter that can significantly impact the outcome of the synthesis. While diethyl ether and THF remain the workhorses in many laboratories due to their well-understood properties and broad applicability, the emergence of alternative ethers offers opportunities for process optimization.

This compound presents an interesting, albeit largely unexplored, option. Its potential for enabling higher reaction temperatures is a notable feature. However, the lack of concrete experimental data necessitates a cautious approach. Researchers considering this solvent should be prepared for potential challenges in reaction initiation due to steric hindrance and should conduct small-scale trials to evaluate its suitability for their specific application. For now, greener and more established alternatives like 2-MeTHF and CPME offer a more reliable path toward safer and more efficient Grignard reactions.

References

Spectroscopic comparison of "3-Ethoxy-2-methylpentane" isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of 3-Ethoxy-2-methylpentane and its constitutional isomers using NMR, IR, and Mass Spectrometry.

This guide provides a comparative analysis of the spectroscopic properties of this compound and its selected constitutional isomers: 1-Ethoxyhexane and 1-Methoxyheptane. The objective is to differentiate and characterize these structurally similar ethers through a detailed examination of their ¹H NMR, ¹³C NMR, Infrared (IR) spectra, and Mass Spectrometry (MS) data. The methodologies for these spectroscopic techniques are also provided for researchers in drug development and chemical analysis.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for the three selected C₈H₁₈O ether isomers. This data is essential for their structural elucidation and differentiation.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound Nameδ (ppm) of Protons Adjacent to Oxygenδ (ppm) of Alkyl Protons
This compound ~3.4 (OCH₂)~0.8-1.5 (Alkyl CH, CH₂, CH₃)
1-Ethoxyhexane 3.37 (OCH₂)0.89 (CH₃), 1.16 (OCH₂CH₃), 1.31 (CH₂), 1.53 (OCH₂CH₂)
1-Methoxyheptane 3.31 (OCH₃)0.89 (CH₃), 1.28 (CH₂), 1.54 (OCH₂CH₂)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound Nameδ (ppm) of Carbon Adjacent to Oxygenδ (ppm) of Alkyl Carbons
This compound ~65-75 (OCH₂)~10-40 (Alkyl C)
1-Ethoxyhexane 70.0 (OCH₂)14.0 (CH₃), 15.2 (OCH₂CH₃), 22.6 (CH₂), 25.8 (CH₂), 29.7 (CH₂), 31.8 (CH₂)
1-Methoxyheptane 72.9 (OCH₂)14.1 (CH₃), 22.6 (CH₂), 26.3 (CH₂), 29.2 (CH₂), 29.8 (CH₂), 31.8 (CH₂), 58.7 (OCH₃)

Table 3: Infrared (IR) Spectroscopy Data (Key Absorptions in cm⁻¹)

Compound NameC-O StretchC-H Stretch (sp³)
This compound ~1100-1120~2850-2960
1-Ethoxyhexane ~1118~2871-2959
1-Methoxyheptane ~1119~2855-2928

Table 4: Mass Spectrometry Data (Key Fragments m/z)

Compound NameMolecular Ion (M⁺)Key Fragmentation Peaks (m/z)
This compound 13057, 73, 101
1-Ethoxyhexane 13045, 59, 73, 101
1-Methoxyheptane 13045, 59, 71, 85

Experimental Protocols

The data presented in this guide is typically acquired using the following standard experimental procedures.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the ether isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

  • ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 90 degrees.

  • ¹³C NMR Acquisition: Due to the lower natural abundance of ¹³C, more scans are required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom. Key parameters include a spectral width of 200-220 ppm and a longer relaxation delay.

2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹. The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

2.3. Mass Spectrometry (MS)

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for separation and analysis.

  • Ionization: Electron Impact (EI) is a common ionization method for these types of molecules. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of the ether isomers.

Spectroscopic_Comparison_Workflow cluster_sample Isomer Samples cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition cluster_comparison Comparative Analysis Sample1 This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample1->NMR IR IR Spectroscopy Sample1->IR MS Mass Spectrometry Sample1->MS Sample2 1-Ethoxyhexane Sample2->NMR Sample2->IR Sample2->MS Sample3 1-Methoxyheptane Sample3->NMR Sample3->IR Sample3->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data m/z Ratios MS->MS_Data Comparison Structure Elucidation & Isomer Differentiation NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Workflow for the spectroscopic comparison of ether isomers.

A Comparative Guide to Purity Assessment of Ethereal Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethereal solvents such as diethyl ether, tetrahydrofuran (B95107) (THF), and 1,4-dioxane (B91453) are indispensable in research and pharmaceutical development. Their purity is paramount, as contaminants can compromise experimental results, affect reaction yields, and introduce safety hazards. This guide provides a comparative overview of the essential methods for assessing the purity of these critical solvents, complete with experimental data, detailed protocols, and workflow visualizations to aid in the selection and quality control of appropriate solvent grades.

Comparative Purity Data of Common Ethereal Solvents

The selection of an appropriate grade of an ethereal solvent is critical and depends on the sensitivity of the application. The following table summarizes typical purity specifications for various grades of diethyl ether, tetrahydrofuran, and 1,4-dioxane.

SolventGradeAssay (GC) (%)Water Content (%)Peroxide (as H₂O₂) (%)Non-Volatile Residue (%)
Diethyl Ether Technical≥99.5≤0.05Not specifiedNot specified
ACS Reagent≥99.8[1]≤0.1[1]≤0.00003[1]≤0.001[1]
Anhydrous≥99.9≤0.005≤0.00015≤0.001
Tetrahydrofuran (THF) Technical≥99.5[2]Not specifiedNot specifiedNot specified
Reagent≥99.8[2]≤0.05[3]≤0.005[3]≤0.001[3]
Anhydrous≥99.9[4]≤0.005[2]≤0.005≤0.005
HPLC Grade≥99.9≤0.02Not specified≤0.0005
1,4-Dioxane Reagent≥99.0[5]Not specifiedNot specified≤0.01
Anhydrous≥99.8≤0.005≤0.001≤0.005
Spectrophotometric≥99.5≤0.05Not specified≤0.002

Key Purity Assessment Methodologies

The purity of ethereal solvents is typically assessed through a combination of techniques, each targeting specific impurities. The most critical of these are Gas Chromatography (GC) for assay and organic impurities, Karl Fischer Titration for water content, Peroxide Value determination for safety, and Non-Volatile Residue analysis for dissolved solids.

Gas Chromatography (GC) for Assay and Impurity Profiling

Gas chromatography is a powerful technique used to separate and quantify the components of a volatile mixture, making it ideal for determining the purity of ethereal solvents.

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is commonly used.

  • Column: A capillary column with a polar stationary phase, such as a polyethylene (B3416737) glycol (PEG) phase (e.g., Carbowax), is suitable for separating ethers from common impurities like alcohols and other organic volatiles.

  • Carrier Gas: High-purity helium or nitrogen is used as the carrier gas.

  • Injection: A small, precise volume of the solvent (typically 1 µL) is injected into the heated inlet of the GC.

  • Temperature Program: An initial oven temperature is held to elute the main solvent peak, followed by a temperature ramp to separate less volatile impurities.

  • Quantification: The purity is determined by the area percent method, where the area of the main solvent peak is compared to the total area of all peaks in the chromatogram. For higher accuracy, a quantitative analysis using an internal or external standard can be performed.

Karl Fischer Titration for Water Content

The Karl Fischer (KF) titration is the gold standard for determining the water content in organic solvents.[6][7] It is a highly sensitive and specific method. Depending on the expected water concentration, either volumetric or coulometric KF titration is employed.[6]

Experimental Protocol (Volumetric Titration):

  • Apparatus: An automatic volumetric Karl Fischer titrator.

  • Reagents: A one-component or two-component Karl Fischer reagent. The one-component reagent contains iodine, sulfur dioxide, and a base dissolved in an alcohol.

  • Procedure:

    • The titration vessel is filled with a suitable solvent (e.g., methanol) and pre-titrated with the KF reagent to eliminate any residual water.

    • A precisely weighed amount of the ethereal solvent sample is injected into the vessel.

    • The sample is then titrated with the KF reagent. The endpoint is detected potentiometrically.

    • The volume of titrant consumed is used to calculate the water content based on the pre-determined titer of the KF reagent.

For very low water content (<0.1%), coulometric Karl Fischer titration is preferred due to its higher sensitivity.[6] In this method, iodine is generated electrochemically in the titration cell.

Peroxide Value Determination

Ethereal solvents can form explosive peroxides upon exposure to air and light.[8] Therefore, determining the peroxide value is a critical safety and quality control test. The most common method is an iodometric titration.

Experimental Protocol:

  • Reagents: Acetic acid, chloroform (B151607) (or a safer alternative like ethyl acetate), and a saturated solution of potassium iodide.[9]

  • Procedure:

    • A known weight of the ethereal solvent is dissolved in a mixture of acetic acid and chloroform.

    • A saturated solution of potassium iodide is added. Any peroxides present will oxidize the iodide to iodine, resulting in a yellow to brown color.

    • The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution until the yellow color disappears.

    • A starch indicator is typically added near the endpoint to give a sharp blue to colorless transition.

    • The peroxide value is calculated based on the volume of sodium thiosulfate solution consumed.

Non-Volatile Residue (NVR) Analysis

The non-volatile residue test determines the amount of dissolved, non-volatile impurities in a solvent.[10] This is a gravimetric method that measures the residue left after the complete evaporation of the solvent.

Experimental Protocol:

  • Apparatus: A clean, pre-weighed evaporation dish, a steam bath or hot plate, a vacuum oven, and an analytical balance.

  • Procedure:

    • A large, known volume of the solvent is placed in the pre-weighed evaporation dish.

    • The solvent is carefully evaporated to dryness on a steam bath or hot plate in a fume hood.

    • The dish containing the residue is then dried to a constant weight in a vacuum oven at a specified temperature.

    • After cooling to room temperature in a desiccator, the dish is re-weighed.

    • The non-volatile residue is calculated as the difference in weight and is typically expressed in parts per million (ppm).

Visualizing the Purity Assessment Workflow

A systematic approach is crucial for the comprehensive purity assessment of ethereal solvents. The following diagram illustrates a typical experimental workflow.

G cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample Ethereal Solvent Sample Aliquoting Aliquoting for Parallel Tests Sample->Aliquoting GC Gas Chromatography (GC) Aliquoting->GC KF Karl Fischer (KF) Titration Aliquoting->KF PV Peroxide Value (PV) Aliquoting->PV NVR Non-Volatile Residue (NVR) Aliquoting->NVR Assay Assay & Impurity Profile GC->Assay Water Water Content KF->Water Peroxides Peroxide Level PV->Peroxides Residue Non-Volatile Residue NVR->Residue Report Final Purity Report & Specification Compliance Assay->Report Water->Report Peroxides->Report Residue->Report

Purity Assessment Workflow for Ethereal Solvents

Interrelation of Purity Parameters and Their Impact

The various purity parameters are not independent. The presence of one impurity can influence another or have significant consequences for downstream applications. The diagram below illustrates these logical relationships.

G cluster_0 Impurity Parameters cluster_1 Potential Impacts on Applications Water High Water Content SideRxns Side Reactions & Reduced Yield Water->SideRxns Reacts with sensitive reagents Catalyst Catalyst Poisoning Water->Catalyst Peroxides Peroxide Formation Peroxides->SideRxns Initiates radical reactions Safety Safety Hazards (Explosion Risk) Peroxides->Safety OrganicImp Organic Impurities (e.g., alcohols, aldehydes) OrganicImp->Peroxides Can inhibit or accelerate formation OrganicImp->SideRxns Analysis Interference in Analytical Methods (e.g., HPLC, Spectroscopy) OrganicImp->Analysis Co-elution, spectral interference NVR Non-Volatile Residue NVR->Catalyst Product Product Contamination NVR->Product

Impact of Impurities on Ethereal Solvent Applications

References

A Guide to Evaluating 3-Ethoxy-2-methylpentane as a Green Solvent Alternative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The principles of green chemistry are increasingly integral to modern chemical research and pharmaceutical development, with solvent selection being a critical factor in minimizing environmental impact. Solvents often constitute the largest mass component of a chemical process and contribute significantly to its overall environmental footprint. Consequently, there is a continuous search for safer, more sustainable alternatives to conventional volatile organic compounds (VOCs). 3-Ethoxy-2-methylpentane, an aliphatic ether, presents itself as a potential candidate for a "green" solvent. This guide provides a comparative overview of its physicochemical properties against common solvents and outlines experimental protocols for its performance evaluation in key applications.

Disclaimer: There is currently a lack of published experimental data specifically evaluating the performance of this compound as a green solvent. This guide, therefore, serves as a resource for researchers to conduct their own evaluations based on its theoretical profile and established experimental methodologies.

Comparative Physicochemical Properties

A solvent's physical and chemical properties are fundamental to its application and its environmental, health, and safety (EHS) profile. The following table compares the known properties of this compound with a selection of both conventional and recognized greener alternative solvents.

PropertyThis compoundTolueneDichloromethane (DCM)Tetrahydrofuran (THF)Acetonitrile (B52724)2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl methyl ether (CPME)
Molecular Formula C₈H₁₈O[1]C₇H₈CH₂Cl₂C₄H₈OC₂H₃NC₅H₁₀OC₆H₁₂O
Molecular Weight ( g/mol ) 130.23[1]92.1484.9372.1141.0586.13100.16
Boiling Point (°C) 125 (Predicted)110.639.66681.680106
Melting Point (°C) -102 (Predicted)-95-96.7-108.4-45.7-136-140
Density (g/mL) Not Available0.8671.3270.8860.7860.8540.86
Flash Point (°C) Not Available4N/A-142-11-1
Water Solubility Not Available0.05 g/100g 1.3 g/100g MiscibleMiscible14 g/100g 1.1 g/100g
Green Classification To be determinedUndesirableHazardousUsable/Substitution AdvisedUsable/Substitution AdvisedRecommendedRecommended

Note: Some physical properties of this compound are predicted values from chemical databases due to a lack of extensive experimental data.

Synthesis of this compound

This compound can be synthesized via the Williamson ether synthesis, a well-established and versatile method for preparing ethers. This reaction proceeds through an S(_N)2 mechanism.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products 3_methylpentan_2_ol 3-Methylpentan-2-ol H2 Hydrogen Gas (H₂) Alkoxide Sodium 3-methylpentan-2-oxide (Alkoxide Intermediate) 3_methylpentan_2_ol->Alkoxide + NaH NaH Sodium Hydride (NaH) (Strong Base) Ethyl_Halide Ethyl Halide (e.g., Ethyl Bromide) Product This compound NaX Sodium Halide (NaX) Alkoxide->Product + Ethyl Halide (SN2 Reaction)

Williamson Ether Synthesis of this compound.

Experimental Protocols for Performance Evaluation

To assess the viability of this compound as a green solvent, its performance should be benchmarked against established solvents in common chemical transformations and separation processes.

Performance in Organic Synthesis: A Representative S(_N)2 Reaction

This protocol outlines a general procedure to compare the efficacy of this compound with a standard solvent (e.g., THF or Acetonitrile) in a nucleophilic substitution reaction.

Objective: To evaluate the effect of the solvent on reaction rate, yield, and purity for the reaction of benzyl (B1604629) bromide with sodium azide (B81097) to form benzyl azide.

Materials:

  • Benzyl bromide

  • Sodium azide

  • This compound (Test Solvent)

  • THF or Acetonitrile (Reference Solvent)

  • Internal standard (e.g., dodecane) for GC analysis

  • Reaction vials, magnetic stirrer, heating block

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Reaction Setup: In separate reaction vials, dissolve benzyl bromide (1.0 mmol) and an internal standard in this compound (5 mL) and the reference solvent (5 mL).

  • Initiation: Add sodium azide (1.5 mmol) to each vial simultaneously.

  • Monitoring: Stir the reactions at a constant temperature (e.g., 50 °C). At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.

  • Quenching and Sample Preparation: Quench the aliquots with water and extract the organic components with a suitable solvent (e.g., ethyl acetate). Prepare the samples for chromatographic analysis.

  • Analysis: Analyze the samples by GC or HPLC to determine the concentration of the starting material and the product.

  • Data Evaluation:

    • Plot the concentration of benzyl bromide versus time for each solvent to determine the reaction rate.

    • Calculate the final yield of benzyl azide in each solvent after the reaction has gone to completion.

    • Assess the purity of the product from the chromatograms.

Data Presentation:

SolventReaction Time (min) for 95% ConversionFinal Yield (%)Product Purity (%)
This compound
Reference Solvent (e.g., THF)
Performance in Reversed-Phase Liquid Chromatography

This protocol provides a framework for evaluating this compound as a component of the mobile phase in HPLC.

Objective: To assess the elution strength and selectivity of this compound in comparison to a standard organic modifier like acetonitrile or methanol (B129727) for the separation of a model mixture of non-polar compounds.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • A standard mixture of non-polar compounds (e.g., a mix of parabens or polycyclic aromatic hydrocarbons)

  • Acetonitrile (Reference Solvent A)

  • Methanol (Reference Solvent B)

  • This compound (Test Solvent)

  • HPLC-grade water

Procedure:

  • Mobile Phase Preparation: Prepare a series of mobile phases with varying compositions of the organic solvent (Acetonitrile, Methanol, or this compound) and water (e.g., 50:50, 60:40, 70:30 v/v).

  • System Equilibration: Equilibrate the HPLC system with the first mobile phase composition until a stable baseline is achieved.

  • Injection and Separation: Inject a standard volume of the test mixture and run the chromatogram.

  • Data Acquisition: Record the retention times, peak widths, and peak areas for each component of the mixture.

  • Evaluation: Repeat steps 2-4 for each mobile phase composition and for each organic solvent.

  • Data Analysis: For each solvent system, calculate the following chromatographic parameters:

    • Retention Factor (k'): A measure of the elution strength.

    • Selectivity (α): The ratio of retention factors for two adjacent peaks.

    • Resolution (R(_s)): The degree of separation between two adjacent peaks.

    • Tailing Factor (T): A measure of peak symmetry.

Data Presentation:

Organic Modifier (60:40 with Water)Analyte 1 Retention Time (min)Analyte 2 Retention Time (min)Selectivity (α)Resolution (R(_s))
This compound
Acetonitrile
Methanol

Framework for Green Solvent Evaluation

The overall "greenness" of a solvent is a multi-faceted consideration. The following workflow illustrates a general approach to evaluating a new solvent candidate.

Solvent_Evaluation_Workflow A Identify Potential Solvent Candidate (this compound) B Physicochemical Property Analysis & EHS Assessment A->B C Performance Evaluation in Target Application (e.g., Synthesis, Chromatography) B->C Is EHS profile acceptable? D Comparison with Conventional Solvents C->D E Life Cycle Assessment (LCA) D->E Is performance adequate? F Decision: Adopt, Reject, or Further Optimize E->F Analyze environmental impact

References

A Comparative Guide to Williamson Ether Synthesis Conditions for Optimal Performance

Author: BenchChem Technical Support Team. Date: December 2025

The Williamson ether synthesis, a cornerstone of organic chemistry for over 170 years, remains a vital reaction for the formation of ethers, which are crucial structural motifs in pharmaceuticals, agrochemicals, and materials science. The efficiency of this SN2 reaction between an alkoxide and an alkyl halide is highly dependent on the chosen reaction conditions. This guide provides a comparative analysis of various conditions, supported by experimental data, to assist researchers in selecting the optimal parameters for their specific synthetic needs.

Conventional Synthesis: The Influence of Base and Solvent

The traditional Williamson ether synthesis is typically conducted by heating an alcohol with a base and an alkyl halide. The choice of base and solvent are critical factors that significantly impact the reaction rate and yield.

Data Presentation: Comparison of Bases and Solvents

The following table summarizes the impact of different bases and solvents on the yield of the Williamson ether synthesis for various substrates.

Alcohol/PhenolAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-Amino-7-hydroxy-4H-chromene derivativesPropargyl bromideK₂CO₃Acetone (B3395972)Reflux4-670-89[1][2]
2-Amino-7-hydroxy-4H-chromene derivativesPropargyl bromideNaHDMFRoom Temp280-96[1][2]
2-Naphthol (B1666908)1-Bromobutane (B133212)NaOHEthanol (B145695)Reflux1Not Specified
EugenolDimethyl carbonateK₂CO₃Not SpecifiedNot SpecifiedNot SpecifiedHigh[3]
EugenolDimethyl carbonateNa₂CO₃Not SpecifiedNot SpecifiedNot Specified97.68[3]
2-NaphtholBenzyl (B1604629) bromideSodium NaphthoxideAcetonitrile (B52724)25Not Specified97 (O-alkylation)[4][5]
2-NaphtholBenzyl bromideSodium NaphthoxideMethanol (B129727)25Not Specified72 (O-alkylation)[4][5]

Key Observations:

  • Base Strength: Stronger bases like sodium hydride (NaH) generally lead to higher yields compared to weaker bases like potassium carbonate (K₂CO₃), as they ensure complete deprotonation of the alcohol to the more nucleophilic alkoxide.[1][2] In the synthesis of substituted 2-amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles, using NaH in DMF resulted in yields of 80-96%, whereas K₂CO₃ in acetone gave yields of 70-89%.[1][2]

  • Solvent Polarity: Polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile are highly effective for the Williamson ether synthesis.[6][7] They solvate the cation of the alkoxide, leaving the anion more "naked" and nucleophilic. Protic solvents, like ethanol, can solvate the alkoxide anion, reducing its nucleophilicity and slowing the reaction rate.[6] For instance, the reaction of sodium β-naphthoxide with benzyl bromide shows a significantly higher selectivity for the desired O-alkylated product in acetonitrile (97%) compared to methanol (72%).[4][5]

Modern Advancements: Microwave-Assisted Synthesis and Phase-Transfer Catalysis

To address the often long reaction times and high temperatures of conventional methods, microwave-assisted synthesis and phase-transfer catalysis have emerged as powerful alternatives.

Microwave-Assisted Williamson Ether Synthesis

Microwave irradiation can dramatically accelerate the reaction, often leading to higher yields in a fraction of the time.[6]

Data Presentation: Conventional vs. Microwave Synthesis of Nerolin (2-Ethoxynaphthalene)

MethodHeatingTemperature (°C)TimeYield (%)Reference
ConventionalReflux~78 (Methanol bp)1.5 h6-29[6]
MicrowaveMicrowave13010 min20-55[6]

Key Observations:

  • Microwave-assisted synthesis significantly reduces the reaction time from hours to minutes.[6]

  • Yields are often improved with microwave heating, which can be attributed to the rapid and uniform heating of the reaction mixture.[6]

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is particularly useful when dealing with reactants that are soluble in different immiscible phases (e.g., an aqueous solution of the alkoxide and an organic solution of the alkyl halide). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the alkoxide from the aqueous to the organic phase.

Data Presentation: Phase-Transfer Catalysis

Experimental Protocols

Conventional Synthesis of 2-Butoxynaphthalene

This protocol is adapted from a standard undergraduate organic chemistry experiment.

Materials:

  • 2-Naphthol (150 mg)

  • Sodium hydroxide (B78521) (87 mg)

  • Ethanol (2.5 mL)

  • 1-Bromobutane (0.15 mL)

Procedure:

  • In a 5 mL conical reaction vial, dissolve 150 mg of 2-naphthol in 2.5 mL of ethanol with stirring.

  • Add 87 mg of crushed solid sodium hydroxide to the solution.

  • Equip the vial with an air condenser and heat the solution to reflux for 10 minutes.

  • Allow the solution to cool to approximately 60 °C and then add 0.15 mL of 1-bromobutane via syringe.

  • Reheat the reaction to reflux for an additional 50 minutes.

  • Cool the reaction vial, add ice and ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration.

Microwave-Assisted Synthesis of Nerolin (2-Ethoxynaphthalene)

This protocol is based on literature procedures for microwave-enhanced synthesis.

Materials:

Procedure:

  • In a microwave reaction vessel, deprotonate 2-naphthol with a methanolic solution of potassium hydroxide.

  • Add iodoethane to the reaction mixture.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 130 °C for 10 minutes.

  • After cooling, the product can be isolated by extraction with a suitable organic solvent and washing with an aqueous base to remove unreacted 2-naphthol.

Phase-Transfer Catalysis Synthesis of Allyl Phenethyl Ether

This protocol illustrates a typical Williamson ether synthesis using a phase-transfer catalyst.

Materials:

  • Phenethyl alcohol

  • Toluene

  • 50% (w/w) aqueous sodium hydroxide

  • Tetrabutylammonium bromide (TBAB)

  • Allyl bromide

Procedure:

  • In a three-necked round-bottom flask, dissolve phenethyl alcohol in toluene.

  • Add the 50% aqueous sodium hydroxide solution and a catalytic amount of TBAB.

  • Heat the biphasic mixture to 60-70 °C with vigorous stirring.

  • Slowly add allyl bromide to the reaction mixture.

  • Monitor the reaction by TLC or GC until completion (typically 2-4 hours).

  • After cooling, separate the organic layer.

  • Wash the organic layer with water, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Visualizing the Workflow and Logic

To better understand the experimental process and the factors influencing the outcome, the following diagrams are provided.

G cluster_conventional Conventional Synthesis Workflow prep Prepare Alkoxide: Alcohol + Base in Solvent react Add Alkyl Halide prep->react heat Heat / Reflux react->heat workup Work-up: Quench, Extract, Dry heat->workup purify Purification: Distillation / Chromatography workup->purify G condition Reaction Conditions base Base Strength (e.g., NaH > K2CO3) condition->base solvent Solvent Type (Polar Aprotic > Protic) condition->solvent temp Temperature condition->temp time Reaction Time condition->time yield Product Yield base->yield solvent->yield temp->yield side_reactions Side Reactions (e.g., Elimination) temp->side_reactions time->yield G cluster_ptc Phase-Transfer Catalysis Cycle aq_phase Aqueous Phase: Na⁺OR⁻ + Q⁺X⁻ ion_pair Ion Pair Formation: [Q⁺OR⁻] aq_phase->ion_pair Catalyst Transfer org_phase Organic Phase: R'X reaction SN2 Reaction: [Q⁺OR⁻] + R'X -> ROR' + Q⁺X⁻ org_phase->reaction ion_pair->reaction catalyst_return Catalyst Regeneration reaction->catalyst_return catalyst_return->aq_phase Return to Aqueous Phase

References

A Comparative Guide to the Validation of Analytical Methods for Ether Quantification: GC-FID vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of ethers is critical across various scientific disciplines, from ensuring the purity of pharmaceutical excipients to monitoring environmental contaminants. The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible data. This guide provides a detailed comparison of two commonly employed techniques for ether quantification: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).

This comparison is based on validated methods for two representative ether compounds: diethyl ether, a common solvent, and vanillyl butyl ether, an active ingredient in cosmetic formulations. While the specific analytes differ, the principles and validation parameters discussed offer a broad and objective overview of the strengths and limitations of each technique for ether analysis.

At a Glance: Performance Comparison of GC-FID and HPLC-UV for Ether Quantification

The following table summarizes the key performance characteristics of validated analytical methods for diethyl ether (GC-FID) and vanillyl butyl ether (HPLC-UV). This data provides a quantitative basis for method selection based on the specific requirements of the analysis.

Performance CharacteristicGC-FID for Diethyl EtherHPLC-UV for Vanillyl Butyl Ether[1][2][3][4][5]
Linearity Range 0.0053–0.0524 % (w/w)12–100 µg/mL
Correlation Coefficient (r²) > 0.990.9999
Limit of Detection (LOD) 0.1 mg/L[6]Not explicitly stated
Limit of Quantification (LOQ) 2.5 mg/L[6]12 µg/mL
Precision (%RSD) < 15% (Intra-day & Inter-day)< 0.67% (Intra-day), < 0.73% (Inter-day)
Accuracy (% Recovery) Within 85-115%98.8% - 101.2%

General Workflow for Analytical Method Validation

The validation of an analytical procedure is essential to ensure that it is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides comprehensive guidelines (Q2(R1)) for this process.[7][8][9][10] The typical workflow for validation is illustrated in the diagram below.

G General Workflow of Analytical Method Validation cluster_planning Planning cluster_execution Execution cluster_documentation Documentation define_purpose Define Analytical Procedure's Purpose set_acceptance_criteria Set Validation Performance Criteria define_purpose->set_acceptance_criteria validation_protocol Validation Protocol define_purpose->validation_protocol specificity Specificity linearity Linearity accuracy Accuracy precision Precision (Repeatability & Intermediate) lod Limit of Detection (LOD) loq Limit of Quantification (LOQ) range Range robustness Robustness validation_report Validation Report robustness->validation_report validation_protocol->validation_report

Caption: A flowchart illustrating the key stages of analytical method validation, from planning to documentation.

Comparative Experimental Workflows: GC-FID vs. HPLC-UV

The following diagram outlines the distinct experimental workflows for the quantification of diethyl ether by GC-FID and vanillyl butyl ether by HPLC-UV. This visual comparison highlights the differences in sample preparation, separation, and detection between the two methods.

G Comparative Experimental Workflows for Ether Quantification cluster_gc GC-FID for Diethyl Ether cluster_hplc HPLC-UV for Vanillyl Butyl Ether gc_sample_prep Sample Preparation: Direct injection or Headspace gc_injection Injection: Vaporization in heated inlet gc_sample_prep->gc_injection gc_separation Separation: Capillary column (e.g., ZB-624) gc_injection->gc_separation gc_detection Detection: Flame Ionization Detector (FID) gc_separation->gc_detection gc_quantification Quantification: Peak area vs. standard curve gc_detection->gc_quantification hplc_sample_prep Sample Preparation: Solvent extraction & filtration hplc_injection Injection: Autosampler into liquid mobile phase hplc_sample_prep->hplc_injection hplc_separation Separation: Reversed-phase C18 column hplc_injection->hplc_separation hplc_detection Detection: UV Detector (e.g., at 230 nm) hplc_separation->hplc_detection hplc_quantification Quantification: Peak area vs. standard curve hplc_detection->hplc_quantification

Caption: A side-by-side comparison of the experimental workflows for ether analysis by GC-FID and HPLC-UV.

Detailed Experimental Protocols

Below are the detailed methodologies for the validated GC-FID and HPLC-UV methods cited in this guide.

Gas Chromatography with Flame Ionization Detection (GC-FID) for Diethyl Ether Quantification

This method is suitable for the determination of residual diethyl ether in pharmaceutical preparations.

Instrumentation:

  • Gas Chromatograph: Agilent 6890 or equivalent, equipped with a flame ionization detector (FID).

  • Column: Zebron ZB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness.

  • Autosampler: Agilent 7683 or equivalent.

Chromatographic Conditions:

  • Carrier Gas: Helium

  • Inlet Temperature: 200°C

  • Detector Temperature: 250°C

  • Oven Temperature Program: 40°C (hold for 5 minutes), ramp to 240°C at 10°C/min, hold for 5 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 10:1

Sample Preparation:

  • Accurately weigh about 1.0 g of the sample into a 10 mL headspace vial.

  • Add 1.0 mL of a suitable solvent (e.g., dimethyl sulfoxide) containing an internal standard.

  • Seal the vial and vortex for 1 minute.

  • Incubate the vial at 80°C for 20 minutes before injection.

Validation Parameters:

  • Specificity: Demonstrated by the absence of interfering peaks at the retention time of diethyl ether in a blank sample.

  • Linearity: Assessed by analyzing a series of standard solutions at different concentrations. A linear relationship between peak area ratio (analyte/internal standard) and concentration should be observed.

  • Accuracy: Determined by the recovery of a known amount of diethyl ether spiked into a placebo sample.

  • Precision: Evaluated by repeated injections of the same standard solution (repeatability) and by analyzing different samples on different days (intermediate precision).

  • Limit of Quantification (LOQ): The lowest concentration of diethyl ether that can be quantified with acceptable precision and accuracy.[6]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) for Vanillyl Butyl Ether Quantification[1][2][3][4][5]

This method is suitable for the determination of vanillyl butyl ether in cosmetic products.[1][2][3][4][5]

Instrumentation:

  • HPLC System: Waters Alliance 2695 or equivalent, equipped with a photodiode array detector (PDA) or a UV detector.

  • Column: Zorbax Eclipse Plus C-18, 150 mm x 4.6 mm, 3.5 µm particle size.

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile (B52724) and 20 mM sodium phosphate (B84403) buffer (pH adjusted to 1.8 with orthophosphoric acid) in a 30:70 (v/v) ratio.[1]

  • Flow Rate: 1.5 mL/min for the first 17 minutes, then 4 mL/min for the next 14 minutes.[1]

  • Column Temperature: 50°C.[1]

  • Injection Volume: 10 µL.[1]

  • Detection Wavelength: 230 nm.[1]

Sample Preparation:

  • Accurately weigh approximately 0.5 g of the cosmetic sample into a glass flask.[1]

  • Add 25 g of an isopropanol:water (50:50, v/v) mixture and sonicate at 50°C for 5 minutes for extraction.[1]

  • Cool the flask in a refrigerator for 10 minutes to allow any fatty components to solidify.[1]

  • Transfer 10 g of the supernatant to a clean flask and add 20 g of the isopropanol:water mixture.[1]

  • Filter the resulting solution through a 0.45 µm filter before injection.[1]

Validation Parameters:

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of other components in the sample matrix.

  • Linearity: Established by analyzing standard solutions of vanillyl butyl ether at concentrations ranging from 12 to 100 µg/mL.[1]

  • Accuracy: Determined by the percent recovery of known amounts of vanillyl butyl ether added to a placebo formulation.[1]

  • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) studies, with the relative standard deviation (%RSD) calculated.[1]

  • Limit of Quantification (LOQ): The lowest concentration on the calibration curve (12 µg/mL) that can be reliably quantified.[1]

References

A Comparative Analysis of 3-Ethoxy-2-methylpentane and Traditional Ether Solvents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis and drug development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, process efficiency, and overall safety. While traditional ether solvents like diethyl ether, tetrahydrofuran (B95107) (THF), and methyl tert-butyl ether (MTBE) have long been staples in the laboratory, the pursuit of alternatives with improved performance and safety profiles is a continuous endeavor. This guide provides an objective comparison of 3-Ethoxy-2-methylpentane, a less common, sterically hindered ether, against these conventional solvents, offering researchers, scientists, and drug development professionals a data-driven resource for informed solvent selection.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental properties of a solvent dictate its suitability for specific applications. The following table summarizes the key physicochemical characteristics of this compound and its traditional counterparts.

PropertyThis compoundDiethyl EtherTetrahydrofuran (THF)Methyl tert-butyl ether (MTBE)
Molecular Formula C₈H₁₈OC₄H₁₀OC₄H₈OC₅H₁₂O
Molecular Weight ( g/mol ) 130.23[1]74.12[2]72.11[3]88.15[4]
Boiling Point (°C) 12534.6[5]66[6]55.2[7]
Melting Point (°C) -102-116.3[5]-108.5[8]-108.6[9]
Density (g/mL at 20°C) ~0.76 (estimated)0.713[10]0.888[6]0.741[11]
Water Solubility Low (estimation)6.89% at 20°C[10]Miscible[12]4.8% at 20°C[9]
Polarity (Dielectric Constant) Low (estimation)4.33 at 20°C[10]7.58 at 25°C[6]4.5 (approx.)
Dipole Moment (Debye) ~1.2 (estimated)1.15[10]1.75[6]1.32[9]

Performance in Key Applications

The utility of a solvent is best assessed through its performance in common chemical transformations and procedures.

Grignard Reactions

Ethers are the solvents of choice for Grignard reactions due to their ability to solvate the magnesium center, facilitating reagent formation and reactivity.

  • Diethyl Ether: The traditional solvent for Grignard reactions, its high volatility can be a drawback, requiring careful temperature control.

  • Tetrahydrofuran (THF): Often preferred over diethyl ether due to its higher boiling point and better solvating ability for many organomagnesium compounds.[13]

  • Methyl tert-butyl ether (MTBE): Generally a poor solvent for Grignard reagent formation due to the steric hindrance of the tert-butyl group, which impedes coordination with the magnesium center.[7]

  • This compound: As a sterically hindered ether, it is anticipated to show reduced efficacy in solvating the Grignard reagent, potentially leading to slower reaction initiation and lower yields, similar to MTBE.

Solvent Extractions

The efficiency of a liquid-liquid extraction is governed by the solvent's polarity, miscibility with the initial solvent (often water), and its ability to dissolve the target compound.

  • Diethyl Ether: Its low polarity and limited water solubility make it an excellent choice for extracting nonpolar organic compounds from aqueous solutions.[14]

  • Tetrahydrofuran (THF): Its miscibility with water renders it unsuitable for extractions from aqueous phases unless a salting-out agent is used.[3]

  • Methyl tert-butyl ether (MTBE): With low water solubility and a higher boiling point than diethyl ether, MTBE is often used as a safer alternative for extractions.[11]

  • This compound: Its expected low polarity and low water solubility suggest it would be a suitable solvent for extracting nonpolar to moderately polar organic compounds from aqueous solutions. Its higher boiling point compared to diethyl ether would facilitate easier handling and recovery.

Safety and Environmental Profile

Safety and environmental considerations are paramount in modern chemical research.

HazardThis compoundDiethyl EtherTetrahydrofuran (THF)Methyl tert-butyl ether (MTBE)
Flammability Highly Flammable (expected)Extremely Flammable[15]Highly Flammable[16]Highly Flammable[4]
Peroxide Formation Prone to peroxide formation (expected)High tendency to form explosive peroxides[5][12]Forms explosive peroxides upon exposure to air[3]Much lower tendency to form peroxides[7]
Toxicity Moderate toxicity (expected)Low acute toxicity, but can cause drowsiness and dizziness[17]Low acute toxicity, but may cause irritation and is a suspected carcinogen[18]Low acute toxicity, but is a suspected human carcinogen and a groundwater contaminant[2]
Environmental Impact Limited data, likely persistentVolatile, contributes to VOC emissionsVolatile, contributes to VOC emissionsPersistent in groundwater, significant environmental contaminant[7]

Experimental Protocols

To facilitate a standardized comparison, the following are detailed methodologies for key experiments.

Protocol 1: Evaluation of Solvent Performance in a Grignard Reaction

Objective: To compare the efficiency of different ether solvents in the formation of a Grignard reagent and its subsequent reaction with a ketone.

Materials:

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings and a small crystal of iodine to the flask.

  • Add a small portion of a solution of bromobenzene in the test ether solvent to the dropping funnel and add it to the magnesium turnings to initiate the reaction.

  • Once the reaction begins (disappearance of iodine color and gentle reflux), add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0°C and add a solution of acetone in the same ether solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product by GC-MS to determine the yield of the tertiary alcohol.

Protocol 2: Determination of Solvent Extraction Efficiency

Objective: To determine the partition coefficient of a model compound between water and the test ether solvents.

Materials:

  • Benzoic acid (model compound)

  • Test ether solvent (this compound, Diethyl Ether, or MTBE)

  • Deionized water

  • Separatory funnel

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of benzoic acid in deionized water of a known concentration.

  • In a separatory funnel, mix equal volumes of the aqueous benzoic acid solution and the test ether solvent.

  • Shake the funnel vigorously for 2 minutes and then allow the layers to separate completely.

  • Carefully collect the aqueous layer.

  • Measure the absorbance of the aqueous layer using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for benzoic acid.

  • Using a pre-established calibration curve, determine the concentration of benzoic acid remaining in the aqueous phase.

  • Calculate the amount of benzoic acid extracted into the ether phase.

  • The partition coefficient (K) is calculated as the ratio of the concentration of benzoic acid in the ether phase to the concentration in the aqueous phase.

Protocol 3: Peroxide Formation Test

Objective: To detect the presence of peroxides in the ether solvents.

Materials:

  • Potassium iodide

  • Glacial acetic acid

  • Test ether solvent

Procedure:

  • In a clean, dry test tube, add 1 mL of the ether solvent to be tested.

  • Add 1 mL of a freshly prepared 10% solution of potassium iodide in glacial acetic acid.

  • Shake the mixture and observe any color change.

  • A yellow color indicates the presence of low levels of peroxides, while a brown or purple color indicates a high and potentially dangerous concentration of peroxides.[5] Alternatively, commercially available peroxide test strips can be used for a semi-quantitative measurement.[19]

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in solvent evaluation and selection, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Extraction cluster_analysis Analysis cluster_safety Safety Assessment Solvent_Procurement Procure/Purify Solvents Run_Reaction Perform Reaction (e.g., Grignard) Solvent_Procurement->Run_Reaction Perform_Extraction Perform Extraction (e.g., LLE) Solvent_Procurement->Perform_Extraction Peroxide_Test Test for Peroxides Solvent_Procurement->Peroxide_Test Reagent_Prep Prepare Reactants Reagent_Prep->Run_Reaction Reagent_Prep->Perform_Extraction Yield_Analysis Analyze Yield (GC-MS, NMR) Run_Reaction->Yield_Analysis Purity_Analysis Assess Purity (HPLC, LC-MS) Run_Reaction->Purity_Analysis Perform_Extraction->Yield_Analysis

A general experimental workflow for comparing solvent performance.

A decision-making flowchart for selecting an appropriate solvent.

Conclusion

This compound presents an interesting, albeit under-characterized, alternative to traditional ether solvents. Its higher boiling point offers a potential advantage in terms of reduced volatility and easier handling compared to diethyl ether. However, its sterically hindered nature likely compromises its performance in applications requiring strong solvent coordination, such as Grignard reactions. Its expected low water solubility suggests it could be a viable substitute for diethyl ether or MTBE in extraction processes.

The primary concern with this compound, as with diethyl ether and THF, is its propensity for peroxide formation, necessitating careful handling and regular testing. In contrast, MTBE offers a significant advantage in this regard, though its environmental persistence is a major drawback.

Ultimately, the selection of an appropriate ether solvent requires a careful consideration of the specific requirements of the chemical transformation, including reaction conditions, workup procedures, and safety protocols. While traditional ethers remain valuable tools, this guide encourages researchers to consider the potential benefits and drawbacks of lesser-known alternatives like this compound in their ongoing efforts to optimize chemical processes.

References

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